molecular formula C8H7NO2 B095057 1-hydroxy-3H-indol-2-one CAS No. 18108-55-9

1-hydroxy-3H-indol-2-one

Cat. No.: B095057
CAS No.: 18108-55-9
M. Wt: 149.15 g/mol
InChI Key: PYTNPSPLGMPZKM-UHFFFAOYSA-N
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Description

1-hydroxy-3H-indol-2-one is a high-purity oxindole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged scaffold for the development of biologically active molecules. Its core structure is featured in research targeting kinase inhibition, with studies exploring its derivatives as potential c-Src inhibitors for anticancer applications . The indolin-2-one core, to which this compound belongs, is a well-established structure in drug discovery, forming the basis of several therapeutic agents . Researchers value this compound for its synthetic versatility. It can be used in condensation reactions, such as with benzaldehydes, to generate novel compounds for biological screening . The broader class of oxindole derivatives demonstrates a wide spectrum of researched biological activities, including antimicrobial and antioxidant properties, highlighting the potential of this chemical class . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTNPSPLGMPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315952
Record name 1-hydroxy-3H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-55-9
Record name NSC298293
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis protocol for 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-3H-indol-2-one

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound (1-hydroxyoxindole). Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen methodology, emphasizing a robust and reproducible process suitable for research and development environments. The primary focus is on the controlled catalytic reductive cyclization of 2-nitrophenylacetic acid, a method proven to overcome the inconsistencies of earlier synthetic routes. We will explore the critical parameters that govern the reaction's success, present a detailed experimental workflow, and provide quantitative data for various substrates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable method to access this important heterocyclic scaffold.

Introduction: The Significance and Challenge of 1-Hydroxyoxindole

This compound, also known as 1-hydroxyoxindole, is a heterocyclic compound of significant interest. Its core structure is found in a variety of complex alkaloids, such as gelsedine and neoxaline, and serves as a valuable intermediate in the synthesis of diverse pharmacologically active molecules.[1] Despite its importance, the synthesis of 1-hydroxyoxindole has historically been challenging. Early methods, such as the cyclization of o-nitrophenylacetic acid using zinc in aqueous sulfuric acid, were often plagued by poor and highly variable yields, making them unsuitable for reliable, scalable production.[1]

The primary difficulty lies in the selective reduction of the nitro group of the precursor to a hydroxylamine. This intermediate is often reduced further to the corresponding amine almost as quickly as it is formed, leading to a mixture of products, with the undesired oxindole being a major contaminant.[1] This guide presents a validated protocol that effectively solves this problem through a controlled catalytic hydrogenation process.

The Core Synthesis Strategy: Controlled Reductive Cyclization

The most reliable and efficient pathway to 1-hydroxyoxindole is the reductive cyclization of a readily available precursor, 2-nitrophenylacetic acid.[2][3] This process involves two key transformations in a one-pot procedure:

  • Selective Reduction: The nitro group is selectively reduced to a hydroxylamine using a poisoned catalyst.

  • Intramolecular Cyclization: The resulting hydroxylamine undergoes a spontaneous or acid-catalyzed intramolecular condensation (lactamization) to form the five-membered lactam ring of the 1-hydroxyoxindole product.

Causality in Experimental Design: The Role of Catalyst Poisoning

Standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C or Pt/C) are generally too aggressive for this transformation and will typically reduce the nitro group completely to an amine, yielding oxindole.[4] The key to a successful synthesis is to halt the reduction at the intermediate hydroxylamine stage.

This is achieved by poisoning the catalyst. The protocol detailed here employs dimethyl sulfoxide (DMSO) as a catalyst poison.[1] DMSO modulates the activity of the platinum catalyst, significantly slowing the rate of reduction of the hydroxylamine intermediate while still allowing for the efficient reduction of the initial nitro group. This kinetic control is the cornerstone of this methodology's success and high yield.

Visualizing the Reaction Mechanism

The following diagram illustrates the transformation from the starting material to the final product, highlighting the critical hydroxylamine intermediate.

G start 2-Nitrophenylacetic Acid intermediate 2-(Hydroxyamino)phenylacetic Acid (Key Intermediate) start->intermediate H₂ (2 equiv.), Pt/C DMSO (catalyst poison) product This compound (1-Hydroxyoxindole) intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Reductive cyclization pathway for 1-hydroxyoxindole synthesis.

Detailed Synthesis Protocol

This protocol is adapted from the robust method developed by Kende and Thurston, which provides consistently high yields.[1]

Materials and Reagents
  • 2-Nitrophenylacetic acid (or substituted derivative)

  • 5% Platinum on activated carbon (Pt/C)

  • Dimethyl sulfoxide (DMSO)

  • 95% Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen (H₂) gas supply

  • Standard glassware for atmospheric hydrogenation (e.g., a three-neck flask with a balloon or a dedicated hydrogenation apparatus)

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the complete experimental procedure from reaction setup to product isolation.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A 1. Charge Reactor (Nitrophenylacetic acid, Pt/C, DMSO, 95% EtOH) B 2. Purge System (Evacuate and backfill with H₂) A->B C 3. Hydrogenate (Stir under 1 atm H₂ at 25°C) B->C D 4. Monitor H₂ Uptake (Reaction stops after 2 molar equivalents are consumed) C->D E 5. Filter Reaction (Remove Pt/C catalyst through Celite) D->E Reaction Complete F 6. Concentrate (Remove solvent under reduced pressure) E->F G 7. Acidify & Stir (Add dilute H₂SO₄, stir for 4 hours to ensure cyclization) F->G H 8. Isolate & Purify (Collect solid by filtration, wash, and recrystallize) G->H

Caption: Step-by-step experimental workflow for 1-hydroxyoxindole synthesis.

Detailed Procedure
  • Reaction Setup: In a suitable hydrogenation flask, combine the substituted o-nitrophenylacetic acid (e.g., 5.0 g), 5% platinum on carbon (0.15 g), and dimethyl sulfoxide (2.0 mL) in 95% aqueous ethanol (250 mL).[1]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Stir the suspension vigorously under one atmosphere of hydrogen at room temperature (25°C).

  • Reaction Monitoring (Self-Validation): Monitor the uptake of hydrogen gas using a gas burette or by observing the deflation of a balloon. The reaction is complete when the theoretical amount of hydrogen (2 molar equivalents per mole of starting material) has been consumed, at which point uptake will cease.[1] This is a critical control point to prevent over-reduction.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the platinum catalyst. Rinse the pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Cyclization and Precipitation: To the residue, add water (120 mL) containing concentrated sulfuric acid (3 mL). Stir this solution at 25°C for approximately four hours to ensure complete cyclization of any remaining hydroxylamine intermediate.[1] The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water until the washings are neutral. The resulting 1-hydroxyoxindole is typically >90% pure and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).[1]

Data Summary: Substrate Scope and Yields

The described protocol is effective for a range of substituted 2-nitrophenylacetic acids. The following table summarizes the yields obtained for various derivatives, demonstrating the robustness of the method.[1]

Starting Material (Substituent on Phenyl Ring)Product (Substituent on 1-Hydroxyoxindole)Yield (%)
H1-Hydroxyoxindole80%
4-Iodo4-Iodo-1-hydroxyoxindole95%
4-Methoxy4-Methoxy-1-hydroxyoxindole85%
5-Methoxy5-Methoxy-1-hydroxyoxindole83%

Data sourced from Kende, A. S., & Thurston, L. S. (1990).[1]

Conclusion

The controlled catalytic hydrogenation of 2-nitrophenylacetic acids using a DMSO-poisoned platinum catalyst represents a superior and highly reliable method for the synthesis of this compound and its derivatives. This guide has detailed the critical mechanistic considerations and provided a step-by-step protocol that incorporates a self-validating monitoring step to ensure high yields and product purity. By understanding the causality behind the experimental design—specifically, the role of catalyst poisoning in preventing over-reduction—researchers can confidently apply this methodology to access these valuable heterocyclic building blocks for applications in medicinal chemistry and natural product synthesis.

References

  • Kende, A. S., & Thurston, L. S. (1990). Synthesis of 1-Hydroxyoxindoles. Synthetic Communications, 20(14), 2133-2138. Available at: [Link] (Note: Direct deep link may be unavailable, search for title on publisher's site).

  • (2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link][2]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link][4]

  • CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole. (n.d.). Google Patents. Retrieved from [5]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link][6]

  • Soderberg, B. C. G., et al. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron. Available at: [Link][7]

Sources

characterization of 1-hydroxy-2-oxoindoline by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Hydroxy-2-Oxoindoline

Introduction: The Significance of 1-Hydroxy-2-Oxoindoline

1-Hydroxy-2-oxoindoline, also known as N-hydroxyoxindole, is a heterocyclic compound featuring the oxindole scaffold. This core structure is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an N-hydroxy group modifies the electronic and steric properties of the molecule, opening avenues for its use as a versatile synthetic intermediate, a potential therapeutic agent, or a metabolite in drug development pathways.[1][2][3]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like 1-hydroxy-2-oxoindoline, whose stability and reactivity are influenced by the N-hydroxy moiety, a comprehensive characterization is paramount. This guide provides an in-depth exploration of the two primary analytical techniques for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of spectral data, providing researchers with the necessary framework to confidently identify and characterize this important molecule.

Part I: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-hydroxy-2-oxoindoline, ¹H and ¹³C NMR are indispensable.

Expert Insight: Why NMR is the Primary Tool

Unlike other techniques, NMR provides a complete picture of the molecular framework. ¹H NMR confirms the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon backbone. Crucially, techniques like 2D NMR (e.g., HSQC, HMBC) can definitively link atoms together, leaving no ambiguity in the final structure. This level of certainty is critical for regulatory submissions and for building robust structure-activity relationships (SAR).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-hydroxy-2-oxoindoline is expected to show distinct signals for the aromatic protons, the C3-methylene protons, and the N-hydroxy proton.

  • Aromatic Region (~7.0–7.6 ppm): The benzene ring contains four protons. Due to the fused heterocyclic ring, they will appear as a complex multiplet system. Their exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electronic effects of the N-hydroxy group. Based on data from similar indole structures, these protons are expected in the downfield region.[4]

  • Methylene Protons (~3.6 ppm): The two protons on the C3 carbon are adjacent to the carbonyl group, which deshields them. They are chemically equivalent and should appear as a singlet.

  • N-Hydroxy Proton (Variable, ~8.0-10.0 ppm): The chemical shift of the N-OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and can be identified by a D₂O exchange experiment, where the proton is replaced by deuterium, causing its signal to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hydroxy-2-Oxoindoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-4, H-5, H-6, H-77.0 - 7.6Multiplet (m)4HAromatic protons, complex splitting pattern.
H-3 (CH₂)~3.6Singlet (s)2HMethylene protons adjacent to C=O.
N-OH8.0 - 10.0Broad Singlet (br s)1HExchangeable with D₂O; shift is concentration and solvent dependent.

Note: These are predicted values based on analogous structures. Actual values may vary based on experimental conditions.[5][6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 1-hydroxy-2-oxoindoline, eight distinct carbon signals are expected.

  • Carbonyl Carbon (~175-180 ppm): The C2 carbonyl carbon is the most deshielded and will appear far downfield.[7]

  • Aromatic Carbons (~110-145 ppm): Six signals are expected for the aromatic carbons. Two will be quaternary (C3a and C7a), typically with lower intensity, and four will be methine carbons (CH).

  • Methylene Carbon (~35-40 ppm): The C3 methylene carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hydroxy-2-Oxoindoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=O)175 - 180Carbonyl carbon, highly deshielded.
C-7a~142Quaternary aromatic carbon adjacent to Nitrogen.
C-3a~128Quaternary aromatic carbon.
C-4, C-5, C-6, C-7110 - 130Aromatic CH carbons.
C-3 (CH₂)35 - 40Methylene carbon adjacent to C=O.

Note: Predicted values based on known shifts for oxindole and related heterocycles.[8][9]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards are key to this process.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 1-hydroxy-2-oxoindoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it slows the exchange rate, resulting in sharper signals for OH/NH protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • D₂O Exchange:

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-OH proton will diminish or disappear, confirming its assignment.

Part II: Characterization by Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The fragmentation pattern provides a molecular fingerprint that can confirm the structure.[10]

Expert Insight: Choosing the Right Ionization Technique

The choice between Electron Ionization (EI) and a "soft" ionization technique like Electrospray Ionization (ESI) is critical. EI provides rich fragmentation data that is excellent for structural confirmation but may not show a molecular ion for less stable molecules.[11] ESI is much gentler, almost always providing a clear protonated molecule ([M+H]⁺) or other adducts, making it ideal for confirming molecular weight. For a comprehensive analysis, performing both is often the best strategy.

Molecular Ion and High-Resolution MS (HRMS)

The molecular formula of 1-hydroxy-2-oxoindoline is C₈H₇NO₂, giving it an exact mass of 149.0477 g/mol .

  • Low-Resolution MS: Will show a molecular ion peak (M⁺˙) at m/z = 149 (using EI) or a protonated molecule ([M+H]⁺) at m/z = 150 (using ESI).

  • High-Resolution MS (HRMS): This is the gold standard for confirming the elemental composition. An HRMS experiment should yield a mass measurement within a few parts per million (ppm) of the calculated exact mass (149.0477), providing unequivocal confirmation of the molecular formula.[12]

Fragmentation Analysis (EI-MS)

The energetically unstable molecular ion generated by EI will break apart into smaller, characteristic fragments.[13] Predicting these fragments is key to interpreting the spectrum.

  • Loss of Hydroxyl Radical ([M-17]⁺): Cleavage of the N-OH bond to lose a hydroxyl radical (•OH) is a likely pathway, giving a fragment at m/z = 132.

  • Loss of Carbon Monoxide ([M-28]⁺): A very common fragmentation for cyclic ketones and lactams is the loss of a neutral CO molecule.[14][15] This would result in a fragment at m/z = 121.

  • Loss of Oxygen ([M-16]⁺): Loss of an oxygen atom from the N-hydroxy group would yield the molecular ion of oxindole at m/z = 133.[16] This would be a key diagnostic peak.

  • Combined Losses: Subsequent losses are also possible, for example, the loss of both CO and OH, leading to smaller fragments.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 1-Hydroxy-2-Oxoindoline

m/zProposed FragmentNeutral LossNotes
149[C₈H₇NO₂]⁺˙-Molecular Ion (M⁺˙)
133[C₈H₇NO]⁺˙OLoss of oxygen from N-OH. Fragment is the oxindole radical cation.
132[C₈H₆NO]⁺•OHLoss of hydroxyl radical.
121[C₇H₇N]⁺˙COLoss of carbon monoxide from the molecular ion.
104[C₇H₆N]⁺CO, HLoss of CO and a hydrogen atom.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

  • ESI-HRMS Acquisition:

    • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion at m/z 150.0550.

    • Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

  • EI-MS Acquisition (GC-MS):

    • If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS.

    • Dissolve the sample in a volatile solvent (e.g., ethyl acetate).

    • Inject the sample onto a GC column to separate it from impurities before it enters the EI source of the mass spectrometer.

    • The standard electron energy used is 70 eV.[11]

Integrated Spectroscopic Workflow

Neither technique in isolation is sufficient for absolute proof of structure. The synergy between NMR and MS provides a self-validating system for characterization.

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Structural Confirmation Sample 1-Hydroxy-2-Oxoindoline (Purified Sample) HRMS ESI-HRMS Sample->HRMS EIMS EI-MS (GC-MS) Sample->EIMS HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR MolFormula Molecular Formula C₈H₇NO₂ (m/z = 149.0477) HRMS->MolFormula Frag Fragmentation Pattern (e.g., loss of O, OH, CO) EIMS->Frag Structure Unambiguous Structure Confirmed MolFormula->Structure Frag->Structure D2O D₂O Exchange HNMR->D2O ProtonEnv Proton Environments & Connectivity HNMR->ProtonEnv CarbonBackbone Carbon Skeleton CNMR->CarbonBackbone ProtonEnv->Structure CarbonBackbone->Structure

Caption: Workflow for the integrated spectroscopic characterization of 1-hydroxy-2-oxoindoline.

Conclusion

The structural characterization of 1-hydroxy-2-oxoindoline is achieved through a logical and systematic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, while D₂O exchange experiments confirm the presence of the labile N-hydroxy proton. High-resolution mass spectrometry validates the elemental composition, and analysis of the fragmentation pattern from electron ionization MS offers corroborating evidence for the core oxindole structure. By integrating the data from these powerful analytical techniques, researchers and drug development professionals can achieve an unambiguous and definitive confirmation of the molecule's identity, ensuring the integrity and reliability of their scientific work.

References

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Sources

physical and chemical properties of 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxy-1,3-dihydro-2H-indol-2-one

Abstract

1-Hydroxy-1,3-dihydro-2H-indol-2-one, also known as 1-hydroxyoxindole, is a heterocyclic compound belonging to the oxindole family. The introduction of a hydroxyl group on the nitrogen atom of the lactam ring imparts unique chemical characteristics and potential for diverse reactivity compared to its parent compound, oxindole. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 1-hydroxy-1,3-dihydro-2H-indol-2-one, offering insights into its structure, stability, and reactivity. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the application of novel heterocyclic scaffolds.

Chemical Identity and Structure

The fundamental identity of 1-hydroxy-1,3-dihydro-2H-indol-2-one is established by its molecular formula and unique identifiers. The core structure consists of a benzene ring fused to a five-membered lactam ring, with a hydroxyl group substituted at the nitrogen atom (N-1 position).

Table 1: Core Identifiers for 1-Hydroxy-1,3-dihydro-2H-indol-2-one

IdentifierValueSource
IUPAC Name 1-Hydroxy-1,3-dihydro-2H-indol-2-oneN/A
CAS Number 18108-55-9[1]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
Exact Mass 149.047678466 g/mol [1]
Synonyms 1-hydroxy-2-indolinone, 1-hydroxy-2-oxoindoline[1]

The presence of the N-hydroxy group introduces the possibility of tautomerism. The molecule can exist in equilibrium with its enol form, 1,2-dihydroxy-1H-indole, although the keto form (1-hydroxyoxindole) is generally expected to be the more stable tautomer under standard conditions.

Caption: Tautomeric forms of 1-hydroxyoxindole.

Physical and Spectroscopic Properties

Specific, experimentally determined physical properties for 1-hydroxy-1,3-dihydro-2H-indol-2-one are not extensively documented in publicly available literature. However, its properties can be predicted based on its structural features and comparison with related compounds like oxindole (1,3-dihydro-2H-indol-2-one).[3][4][5]

Table 2: Predicted Physical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicsRationale
Appearance Off-white to light yellow solidBased on related oxindole structures.[6]
Melting Point > 130 °CThe parent compound, oxindole, has a melting point of 123-128 °C.[4] Hydrogen bonding from the N-OH group may increase this value.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The N-hydroxy group and carbonyl group allow for hydrogen bonding, enhancing solubility in polar solvents.
¹H NMR Aromatic protons (~7.0-7.8 ppm), CH₂ protons (~3.5 ppm), and a broad N-OH proton signal.Chemical shifts are estimated based on the oxindole scaffold and the influence of the N-hydroxy group.
¹³C NMR Carbonyl carbon (~175-180 ppm), aromatic carbons (~110-145 ppm), CH₂ carbon (~35-40 ppm).Based on standard chemical shifts for lactam and aromatic systems.
IR Spectroscopy Broad O-H stretch (~3200-3400 cm⁻¹), strong C=O stretch (~1680-1720 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹).These absorptions are characteristic of the N-hydroxy and lactam functional groups.[7]
Mass Spectrometry M/z = 149.0477 (Monoisotopic), with characteristic fragmentation patterns.The molecular ion peak corresponds to the exact mass of C₈H₇NO₂.[1]
Interpretation of Spectroscopic Data
  • Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum would be the simultaneous presence of a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the O-H stretch of the N-hydroxy group, and a strong, sharp absorption around 1700 cm⁻¹, characteristic of the lactam C=O stretch.[8] The broadness of the O-H peak is a result of intermolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, one would expect to see signals corresponding to the four protons on the benzene ring, a singlet for the two protons at the C3 position, and a broad, exchangeable singlet for the N-OH proton. The exact chemical shifts of the aromatic protons would provide information about the electronic environment of the benzene ring.

Chemical Properties and Reactivity

The reactivity of 1-hydroxy-1,3-dihydro-2H-indol-2-one is governed by the interplay of its three main components: the aromatic ring, the N-hydroxy lactam system, and the active methylene group at the C3 position.

Synthesis Pathways

While specific literature detailing the synthesis of 1-hydroxy-1,3-dihydro-2H-indol-2-one is limited, a plausible approach involves the intramolecular cyclization of a suitable precursor, such as 2-(2-nitrophenyl)acetic acid derivatives. A general, authoritative strategy for forming substituted indolinones involves the reductive cyclization of ortho-nitrophenyl compounds.

synthesis_workflow start 2-(2-Nitrophenyl)acetyl chloride intermediate1 N-Hydroxy-2-(2-nitrophenyl)acetamide start->intermediate1 Acylation reagent1 Hydroxylamine (NH2OH) reagent1->intermediate1 product 1-Hydroxy-1,3-dihydro-2H-indol-2-one intermediate1->product Reductive Cyclization reagent2 Reducing Agent (e.g., Zn/AcOH or H2/Pd-C) reagent2->product

Sources

solubility of 1-hydroxy-3H-indol-2-one in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Hydroxy-3H-indol-2-one in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (also known as 1-hydroxyoxindole or its tautomer, 3-hydroxy-2-oxindole) in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties for applications in synthesis, purification, formulation, and high-throughput screening. While quantitative public data is scarce, this guide synthesizes foundational solubility principles, predicts solubility behavior based on molecular structure, and presents a robust, step-by-step experimental protocol for generating reliable solubility data.

Introduction to this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The derivative, this compound, and its more stable tautomer, 3-hydroxy-2-oxindole, are key intermediates in the synthesis of these bioactive molecules, including potential agents against cancer and HIV.[1][3]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly impacts its journey through the drug development pipeline.[4] From selecting an appropriate solvent for a chemical reaction to ensuring bioavailability in a final formulation, a thorough understanding of a compound's solubility is paramount.[5] This guide addresses the solubility of this compound, providing the theoretical and practical knowledge necessary for its successful application.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound (Chemical Formula: C₈H₇NO₂) possesses a molecular weight of approximately 149.15 g/mol .[6] Its structure contains several key functional groups that dictate its interactions with solvents:

  • Aromatic Benzene Ring: A non-polar, hydrophobic region.

  • Lactam (cyclic amide) Ring: A polar moiety with a hydrogen bond donor (N-H in the 3-hydroxy tautomer) and a hydrogen bond acceptor (C=O).

  • Hydroxyl Group (-OH): A polar group that can act as both a hydrogen bond donor and acceptor.

These features create a molecule with both polar and non-polar characteristics. The principle of "like dissolves like" provides a foundational basis for predicting its solubility. The presence of the polar hydroxyl and lactam groups suggests that the molecule will favor interactions with polar solvents.

Predicted Qualitative Solubility

Based on its structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental determinations.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol (MeOH), Ethanol (EtOH)HighCapable of both donating and accepting hydrogen bonds, which effectively solvates the hydroxyl and lactam groups of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighExcellent hydrogen bond acceptors and high polarity can disrupt the crystal lattice and solvate the polar regions of the molecule.[7]
Acetonitrile (ACN)ModerateA polar solvent that can accept hydrogen bonds, suggesting reasonable solubility.
Non-Polar Toluene, HexanesLowThese solvents lack the polarity and hydrogen bonding capability to effectively interact with the polar functional groups of this compound.
Chlorinated Dichloromethane (DCM)Low to ModerateWhile slightly polar, DCM is a poor hydrogen bond acceptor and is unlikely to be an effective solvent for this molecule.

Note: This table represents a qualitative prediction. Accurate quantitative data must be obtained through experimental verification.

Molecular Interactions and Solubility

The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and establishing new, energetically favorable solute-solvent interactions. The diagram below illustrates the potential interactions between this compound and different solvent types.

G Figure 1: Solute-Solvent Interaction Model cluster_solute This compound cluster_solvents Solvent Types solute Molecule (C₈H₇NO₂) fg1 Hydroxyl (-OH) (H-bond donor/acceptor) fg2 Lactam (C=O, N-H) (H-bond donor/acceptor) fg3 Aromatic Ring (Hydrophobic) polar_protic Polar Protic (e.g., Methanol) fg1->polar_protic Strong H-Bonding polar_aprotic Polar Aprotic (e.g., DMSO) fg1->polar_aprotic H-Bonding (Acceptor) fg2->polar_protic Strong H-Bonding fg2->polar_aprotic H-Bonding (Acceptor) fg3->polar_protic Weak Interaction non_polar Non-Polar (e.g., Toluene) fg3->non_polar van der Waals

Caption: Potential interactions between functional groups of this compound and solvent classes.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[8][9] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer

Experimental Workflow Diagram

G Figure 2: Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation phase_sep 3. Phase Separation Allow vials to stand. Filter supernatant with a 0.22 µm syringe filter. equil->phase_sep Reach equilibrium dilute 4. Dilution Dilute the clear filtrate with a known volume of mobile phase or solvent. phase_sep->dilute Avoid particulates analyze 5. Analysis Quantify concentration using a pre-validated HPLC or UV-Vis method. dilute->analyze Fit within calibration curve calc 6. Calculation Calculate solubility using the concentration and dilution factor. analyze->calc

Caption: Step-by-step workflow for the equilibrium solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known high concentration.

    • Perform a serial dilution to create a series of standards (typically 5-7) that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is 5-10 mg of solid in 1 mL of the test solvent.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point used to confirm that the concentration is no longer changing.[8]

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

    • Perform an accurate dilution of the filtrate with the analytical mobile phase or solvent to ensure the final concentration falls within the linear range of the standard curve.

    • Analyze the diluted sample using the pre-established HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mmol/L.

Safety and Handling Considerations

This compound is a laboratory chemical and should be handled with appropriate care. While a specific safety data sheet (SDS) was not found, general precautions for handling related indole compounds should be followed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some indole derivatives are sensitive to air and light.

Disclaimer: This safety information is based on related compounds. The user must consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before use.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and drug development. This guide provides the necessary theoretical background and a detailed, reliable experimental protocol for determining its solubility profile in various organic solvents. By predicting solubility based on molecular structure and confirming it with the robust shake-flask method, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

  • Sigma-Aldrich. (2025, October 16).
  • Fisher Scientific. (2025, December 18).
  • Cayman Chemical. (2025, October 6).
  • Jacob, P. M., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal. [Link]

  • ChemSynthesis. (2025, May 20). 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Saleh, S. K. A., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Singh, G. S., & de Oliveira, V. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. RSC Advances. [Link]

  • Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. [Link]

  • Beilstein-Institut. (n.d.). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • PubChem. (n.d.). 1,2-dihydro-3H-indol-3-one. [Link]

  • ResearchGate. (2011). 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. [Link]

  • Bradley, J-C., et al. (2010). The Open Notebook Science Solubility Challenge. [Link]

  • PubChem. (n.d.). Dioxindole. [Link]

  • Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Hydroxy-2-oxoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Hydroxy-2-oxoindoline, a pivotal heterocyclic scaffold, is instrumental in the synthesis of a myriad of biologically active molecules and complex natural products. Its inherent reactivity, conferred by the N-hydroxy lactam functionality, presents unique challenges in its handling, storage, and analytical characterization. This technical guide provides a comprehensive framework for understanding and managing the stability of 1-hydroxy-2-oxoindoline. We delve into the fundamental chemical properties that govern its stability, elucidate potential degradation pathways under various stress conditions, and present robust protocols for its optimal storage and handling. Furthermore, this guide details a systematic approach to developing and validating a stability-indicating analytical method, ensuring the accurate assessment of purity and degradation over time.

Introduction: The Chemical Significance and Stability Challenges of 1-Hydroxy-2-oxoindoline

1-Hydroxy-2-oxoindoline, also known as N-hydroxyoxindole, is a valuable intermediate in medicinal and synthetic organic chemistry. The presence of the N-hydroxy group on the oxindole core introduces a unique electronic and steric environment, making it a precursor for a diverse range of derivatives, including those with potential therapeutic applications. However, this same N-hydroxy moiety, an N-hydroxylated cyclic amide (lactam), is also the primary source of the compound's inherent instability.

The nitrogen-oxygen (N-O) single bond is often considered a "structural alert" in drug development due to its potential for metabolic activation into reactive species.[1][2] While this reactivity is generally more pronounced in acyclic N-hydroxy compounds, the endocyclic nature within the oxindole ring does not entirely preclude degradation.[1][2] Understanding the delicate balance between its synthetic utility and its propensity for degradation is paramount for any researcher working with this molecule. This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to ensure the integrity of 1-hydroxy-2-oxoindoline throughout its lifecycle in a research and development setting.

Intrinsic Stability and Physicochemical Properties

The stability of 1-hydroxy-2-oxoindoline is intrinsically linked to its chemical structure. The key features influencing its reactivity are the lactam ring and the N-hydroxy group.

Diagram: Chemical Structure of 1-Hydroxy-2-oxoindoline

Caption: Structure of 1-hydroxy-2-oxoindoline highlighting the key functional groups.

  • Lactam Moiety: The five-membered lactam ring in 1-hydroxy-2-oxoindoline is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is generally slower than that of a comparable ester but can be significant under forcing conditions.

  • N-Hydroxy Group: This functionality is the primary site of oxidative degradation. The N-OH group can be oxidized to a nitroxide radical, which can then participate in further degradation reactions. It also imparts a slightly acidic character to the proton, making the molecule susceptible to base-catalyzed reactions.

  • Solid-State Stability: In its solid, crystalline form, 1-hydroxy-2-oxoindoline is expected to be relatively stable if protected from light, moisture, and excessive heat. Amorphous material, however, may be more prone to degradation due to higher molecular mobility.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[3][4] Based on the chemical structure of 1-hydroxy-2-oxoindoline, the following degradation pathways are plausible:

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the lactam carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and ring-opening to form 2-(2-aminophenyl)-2-hydroxyacetic acid.

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate the N-hydroxy group, and the resulting anion may be less stable. More significantly, direct nucleophilic attack of a hydroxide ion on the lactam carbonyl can also lead to ring-opening, forming the salt of 2-(2-aminophenyl)-2-hydroxyacetic acid. Amide hydrolysis under basic conditions is generally irreversible.[5]

Oxidative Degradation

Oxidation is a major degradation pathway for 1-hydroxy-2-oxoindoline due to the presence of the N-hydroxy group.[6]

  • Peroxide-Mediated Oxidation: Reagents like hydrogen peroxide can oxidize the N-hydroxy group to a nitroxide radical. This highly reactive intermediate can then undergo a variety of reactions, including dimerization or further oxidation.

  • Autoxidation: In the presence of oxygen, particularly when exposed to light or trace metals, autoxidation can occur, also proceeding through a radical mechanism.

A likely degradation product from oxidation is the corresponding nitroxide, which may be further converted to other species.

Photolytic Degradation

Exposure to UV or visible light can provide the energy to initiate degradation, especially in the presence of photosensitive groups. The aromatic ring system and the N-hydroxy group in 1-hydroxy-2-oxoindoline suggest a potential for photolytic instability. Photodegradation often proceeds via radical pathways, potentially leading to complex mixtures of degradation products.

Thermal Degradation

In the solid state, thermal degradation is expected to be less significant at ambient temperatures. However, at elevated temperatures, decarboxylation or other rearrangement reactions could occur. In solution, elevated temperatures will accelerate both hydrolytic and oxidative degradation.

Diagram: Plausible Degradation Pathways of 1-Hydroxy-2-oxoindoline

degradation_pathways cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-Hydroxy-2-oxoindoline hydrolysis_product 2-(2-aminophenyl)-2-hydroxyacetic acid (Ring-Opened Product) parent->hydrolysis_product Acid/Base oxidation_product Nitroxide Radical Intermediate parent->oxidation_product [O] (e.g., H2O2, O2) photolytic_products Complex Mixture of Photodegradants parent->photolytic_products UV/Visible Light further_oxidation Further Oxidized Products oxidation_product->further_oxidation

Caption: Potential degradation routes for 1-hydroxy-2-oxoindoline under stress conditions.

Recommended Storage and Handling Conditions

Given the potential for degradation, strict adherence to proper storage and handling protocols is crucial to maintain the purity and integrity of 1-hydroxy-2-oxoindoline.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 4°CTo minimize thermal degradation and slow down the rates of hydrolytic and oxidative reactions.[7]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation from atmospheric oxygen.
Light Amber vials or opaque containersTo protect against photolytic degradation.
Moisture Tightly sealed containers with desiccantTo prevent hydrolysis.
Handling Procedures
  • Inert Atmosphere: When handling the solid or solutions, it is advisable to work under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen and moisture.

  • Solution Preparation: Solutions should be prepared fresh for each use. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C), protected from light, and purged with an inert gas.

  • Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions to avoid introducing water or impurities that could catalyze degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of establishing the stability profile of a compound.[4] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.

Preparation of Stock Solution

Prepare a stock solution of 1-hydroxy-2-oxoindoline at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

    • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Analysis

Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Diagram: Workflow for Forced Degradation Study

forced_degradation_workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of 1-Hydroxy-2-oxoindoline acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C in solution) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Hydrolysis Samples acid->neutralize base->neutralize dilute Dilute All Samples to 100 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS dilute->analyze

Caption: A systematic workflow for conducting forced degradation studies on 1-hydroxy-2-oxoindoline.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach.

Method Development Strategy
  • Column Selection: A C18 column is a good starting point due to its versatility.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.

  • Detection: UV detection at a wavelength where 1-hydroxy-2-oxoindoline and its potential degradation products have significant absorbance should be chosen. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as a buffer) to facilitate the identification of degradation products.

Proposed HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or λmax)
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the samples from the forced degradation study.

  • Linearity: The linear relationship between concentration and detector response.

  • Range: The concentration interval over which the method is precise and accurate.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., pH, flow rate).

Conclusion

1-Hydroxy-2-oxoindoline is a molecule of significant synthetic potential, but its utility is tempered by its inherent chemical instability. A thorough understanding of its degradation pathways—primarily hydrolysis of the lactam ring and oxidation of the N-hydroxy group—is essential for its effective use. By implementing stringent storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, the integrity of the compound can be preserved. Furthermore, the development and validation of a robust stability-indicating analytical method are non-negotiable for ensuring the quality and purity of 1-hydroxy-2-oxoindoline and its derivatives in a research and drug development context. This guide provides the foundational knowledge and practical protocols to empower scientists to handle this valuable yet sensitive molecule with confidence and scientific rigor.

References

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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2023).
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  • Singh, B., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Tótoli, F., et al. (2024).
  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
  • Wankar, J., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Chemistry Steps. (n.d.).
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A Comprehensive Guide to the Biological Screening of Novel 1-hydroxy-3H-indol-2-one Derivatives: From Hit Identification to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-hydroxy-3H-indol-2-one, or N-hydroxyoxindole, scaffold represents a privileged structure in medicinal chemistry. As a derivative of the versatile isatin core, this heterocyclic motif has garnered significant interest for its potential as a source of novel therapeutic agents.[1][2] The synthetic tractability of the oxindole ring allows for extensive derivatization, leading to a vast chemical space ripe for exploration.[1][3] Published research highlights the broad-spectrum biological activities of these compounds, most notably their potent anticancer properties, which are often linked to mechanisms like kinase inhibition, modulation of apoptosis, and disruption of tubulin polymerization.[1][4][5]

This guide provides a robust, logic-driven framework for the biological screening of novel this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our approach in authoritative methodologies. The objective is to equip researchers, scientists, and drug development professionals with a strategic workflow to efficiently identify bioactive "hits," confirm their activity, and elucidate their fundamental mechanism of action.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a linear path but a tiered, iterative process designed to conserve resources by focusing only on the most promising compounds. This "screening cascade" approach ensures that comprehensive, resource-intensive assays are reserved for derivatives that have demonstrated clear bioactivity in initial, high-throughput screens.

The core logic is to move from a broad question—"Does this compound have any effect on cancer cell viability?"—to progressively more specific ones: "If so, how does it kill the cells?", "What is the molecular target?", and "Does it inhibit the target enzyme directly?"

Screening_Cascade cluster_0 Part 2: Primary Screening cluster_1 Part 3: Secondary Screening (MOA) cluster_2 Part 4: Target Deconvolution Primary Primary Screening (e.g., MTT Cytotoxicity Assay) Hit_Conf Hit Confirmation & IC50 Determination Primary->Hit_Conf Identifies 'Hits' Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Hit_Conf->Apoptosis Confirmed Hits Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Hit_Conf->Cell_Cycle Confirmed Hits Hypothesis Hypothesis Generation (e.g., Target is HDAC) Apoptosis->Hypothesis Mechanism Insight Cell_Cycle->Hypothesis Mechanism Insight Target_Assay Biochemical Target Assay (e.g., Fluorometric HDAC Assay) Hypothesis->Target_Assay Validates Hypothesis

Caption: A strategic workflow for screening novel compounds.

Part 2: Primary Screening - Identifying Bioactive Hits

The initial goal is to cast a wide net to identify compounds that exhibit cytotoxic or antiproliferative effects against cancer cells. The MTT assay is a robust, cost-effective, and high-throughput colorimetric method ideal for this purpose.[6][7]

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The assay measures the metabolic activity of cells as an indicator of viability.[6][8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7][9] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][10]

Trustworthiness & Self-Validation:

  • Expertise Insight: Some colored compounds can interfere with absorbance readings. Always run a parallel "cell-free" control plate containing only media, compound, and the MTT reagent to check for direct chemical reduction of MTT by the compound itself.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value for each "hit" compound.

Data Presentation:

Compound IDTarget Cell LineIC50 (µM) after 48h
Derivative-001MCF-78.5 ± 0.7
Derivative-002MCF-7> 100
Derivative-003HCT-11612.2 ± 1.1
DoxorubicinMCF-70.9 ± 0.1

Part 3: Secondary Screening & Mechanistic Elucidation

Compounds confirmed as cytotoxic hits must be further investigated to understand how they induce cell death. Common anticancer mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Protocol 3.1: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle: A hallmark of apoptosis is the activation of executioner caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[11] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[11][12]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat them with the hit compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours). Include a positive control for apoptosis, such as Staurosporine.[13]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[13]

Interpretation: A significant increase in luminescence in treated cells compared to vehicle-treated cells indicates that the compound induces apoptosis through the activation of executioner caspases.

Protocol 3.2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This flow cytometry-based method quantifies the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[14] Propidium iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the cell's DNA content.[15] Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase.

Cell_Cycle G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: Key phases and checkpoints of the cell cycle.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with hit compounds at their IC50 concentrations for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells (including floating cells in the supernatant) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][16] Cells can be stored at 4°C for several weeks.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[15] Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[15][16]

  • Incubation: Incubate in the dark at room temperature for at least 30 minutes.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample for robust statistical analysis.[15]

Trustworthiness & Self-Validation:

  • Expertise Insight: Proper doublet discrimination is critical. Use a plot of pulse height versus pulse area (e.g., FSC-H vs. FSC-A) to gate on single cells. Failure to exclude cell doublets can create a false G2/M peak, leading to incorrect interpretations.

  • Interpretation: Analyze the resulting DNA content histograms. An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest at that checkpoint.

Part 4: Target Deconvolution - A Hypothesis-Driven Approach

Data from secondary screens guide the formation of a testable hypothesis about the compound's molecular target. For example, if a compound induces both apoptosis and G2/M cell cycle arrest, a plausible hypothesis is that it targets a protein class involved in regulating these processes. The isatin/oxindole scaffold is known to produce inhibitors of Histone Deacetylases (HDACs), which are key regulators of gene expression and cell cycle progression.[4][17] HDAC inhibition can lead to cell cycle arrest and apoptosis, making it a prime candidate for investigation.[18][19][20]

Hypothesis: The cytotoxic activity of the novel this compound derivatives is mediated through the inhibition of HDAC enzymes.

HDAC_Pathway Compound This compound Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits Hyperacetylation Histone Hyperacetylation Compound->Hyperacetylation Leads to Histones Histones (Acetylated) HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression (e.g., ↑ p21, ↓ Cyclins) Hyperacetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified pathway of HDAC inhibition leading to cell death.

Protocol 4.1: In Vitro HDAC Inhibition Assay (Fluorometric)

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs. A common format uses an acetylated peptide substrate linked to a quenched fluorophore. When an active HDAC enzyme removes the acetyl group, a developer enzyme can cleave the peptide, releasing the fluorophore and generating a signal that can be measured. The signal is inversely proportional to HDAC activity.[21]

Methodology:

  • Reagent Preparation: Prepare assay buffers, a source of HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC), the fluorometric substrate, and the developer solution as specified by a commercial kit protocol (e.g., from Abcam, Cayman Chemical, or EpigenTek).[22][23][24]

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the HDAC enzyme source, and various concentrations of the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[23]

  • Initiation and Incubation: Initiate the reaction by adding the HDAC fluorometric substrate to each well.[23] Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the deacetylation reaction and initiate the development step by adding the developer solution, which contains the enzyme that cleaves the deacetylated substrate.[24] Incubate at room temperature for 15-30 minutes.[23][24]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[23][24]

Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value for direct enzyme inhibition. A low micromolar or nanomolar IC50 value provides strong evidence that the compound is a direct inhibitor of the target enzyme.

Conclusion

This in-depth guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of novel this compound derivatives. By progressing logically from broad cytotoxicity screening to specific mechanistic and biochemical assays, researchers can efficiently identify promising lead candidates and build a robust data package that elucidates their mode of action. The emphasis on causality, self-validating protocols, and hypothesis-driven investigation ensures a high degree of scientific integrity, paving the way for the successful development of the next generation of oxindole-based therapeutics.

References

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - Frontiers.
  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Pharmacology.
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  • Caspase-Glo® 3/7 Assay Protocol.
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  • Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. MDPI.
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  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
  • Recent highlights in the development of is
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  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
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  • Cell cycle analysis. Wikipedia.
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  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek.
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A Guide to the 1-Hydroxy-3H-indol-2-one Scaffold: A Privileged Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2][3] Among these, the indolin-2-one (oxindole) core is particularly noteworthy, forming the basis of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, variant: the 1-hydroxy-3H-indol-2-one (or N-hydroxyoxindole) scaffold. The introduction of a hydroxyl group at the N1 position fundamentally alters the scaffold's electronic and steric properties, creating new opportunities for drug design. This document provides a technical overview of the synthesis, key biological applications, and future potential of this versatile core for researchers and drug development professionals.

The this compound Core: A Strategic Overview

The foundational indolin-2-one structure is a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. Its significance is exemplified by drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The strategic placement of a hydroxyl group on the nitrogen atom (N1) introduces several key features:

  • Enhanced Hydrogen Bonding: The N-OH group can act as both a hydrogen bond donor and acceptor, providing an additional interaction point with biological targets that is absent in the parent scaffold.

  • Metal Chelation: The N-hydroxy moiety can chelate metal ions, a property that can be exploited for designing specific metalloenzyme inhibitors.

  • Electronic Modulation: The electronegative oxygen atom alters the electron density of the aromatic system and the lactam carbonyl, influencing the molecule's reactivity and binding affinities.

  • Prodrug Potential: The hydroxyl group can be esterified or otherwise modified to create prodrugs with improved pharmacokinetic profiles.

These unique characteristics suggest that the this compound scaffold is not merely an analog of oxindole but a distinct pharmacophore with its own therapeutic potential.

Synthetic Pathways and Methodologies

The synthesis of the this compound core can be approached through several strategic routes, often starting from readily available precursors like substituted 2-nitroaromatics. A highly effective method involves the annulation of C-nitrosoaromatics with specific alkynones, which regioselectively yields N-hydroxyindoles.[4] Another robust strategy is the intramolecular cyclization of derivatives of 2-nitrophenylacetic acid.

Below is a generalized workflow illustrating the synthetic logic for accessing this scaffold.

G start_material Starting Materials (e.g., Substituted 2-Nitroanilines, 2-Nitrophenylacetic Acids) intermediate1 Intermediate Generation (e.g., Nitrosoaromatics, Activated Acetic Acids) start_material->intermediate1 Activation/ Modification cyclization Key Cyclization Step (e.g., Reductive Cyclization, Annulation Reaction) intermediate1->cyclization Reaction with Coupling Partner core_scaffold This compound Core Scaffold cyclization->core_scaffold Intramolecular Ring Closure derivatization C3 Position Functionalization (e.g., Knoevenagel Condensation) core_scaffold->derivatization Introduction of Diversity final_compounds Bioactive Derivatives (e.g., Kinase Inhibitors, Antimicrobial Agents) derivatization->final_compounds Synthesis of Final Analogs G cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region indolinone_core Indolinone Core indolinone_core->hinge Forms key H-bonds (Acceptor/Donor) c3_substituent C3 Substituent c3_substituent->hydrophobic_pocket Occupies pocket, confers selectivity n_hydroxy N-OH Group n_hydroxy->solvent_front Potential new H-bond with solvent front residues or water molecules

Sources

exploring the tautomerism of 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 1-Hydroxy-3H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2][3] The biological activity, solubility, and pharmacokinetic profile of a molecule can be dictated by its predominant tautomeric form.[4] This guide provides a comprehensive exploration of the tautomeric landscape of this compound, a derivative of the privileged oxindole scaffold. We delve into the structural nuances of its potential tautomers, present detailed experimental and computational protocols for their investigation, and discuss the causality behind these methodological choices. By integrating spectroscopic analysis with theoretical calculations, this document serves as a robust framework for characterizing and understanding the tautomeric behavior of N-hydroxy-oxindoles and related heterocyclic systems.

Introduction: The Oxindole Scaffold and the Challenge of Tautomerism

The oxindole core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[5][6][7][8] Its derivatives are central to many drug discovery programs.[1][2][4] The introduction of a hydroxyl group at the N1 position, yielding this compound (also known as 1-hydroxyoxindole), introduces a fascinating layer of complexity: lactam-lactim tautomerism.

This specific form of tautomerism involves the migration of a proton between the nitrogen and the exocyclic oxygen atom of the amide group. Understanding the position of this equilibrium is not merely an academic exercise; it is critical for predicting molecular interactions, stability, and ultimately, therapeutic efficacy. The reactivity and properties of the lactam (keto) form can differ significantly from the lactim (enol) form.[1][9] This guide outlines the essential techniques required to elucidate the predominant tautomeric form of this compound in various environments.

The Tautomeric Equilibrium: Lactam vs. Lactim

This compound can exist in at least two primary tautomeric forms: the lactam form (1-hydroxy-1,3-dihydro-2H-indol-2-one) and the lactim form (1,2-dihydroxy-1H-indole). The equilibrium between these two structures is influenced by several factors, including the solvent's polarity, pH, and temperature.[3] Aprotic solvents often favor the enol (lactim) form, whereas polar, protic solvents can stabilize either form depending on specific hydrogen bonding interactions.[10]

tautomerism cluster_lactam Lactam Form (Keto) cluster_lactim Lactim Form (Enol) Lactam This compound Lactam_img Lactim_img Lactam_img->Lactim_img H⁺ Transfer Lactim 1,2-dihydroxy-1H-indole exp_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Synthesize & Purify This compound Solvents Prepare Solutions in Multiple Solvents (e.g., CDCl₃, DMSO-d₆, MeCN) Prep->Solvents NMR NMR Spectroscopy (¹H, ¹³C, D₂O exchange) Solvents->NMR UV UV-Vis Spectroscopy Solvents->UV Assign Assign Signals to Lactam & Lactim Forms NMR->Assign UV->Assign Quantify Quantify Tautomer Ratio vs. Solvent Assign->Quantify Conclusion Determine Predominant Tautomer(s) Quantify->Conclusion

Caption: Experimental workflow for tautomerism investigation.

Computational Analysis

Causality: While experimental methods provide invaluable data on the state of the equilibrium, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive and explanatory tool. [11]DFT calculations can determine the intrinsic thermodynamic stability of each tautomer in the gas phase and simulate the effects of different solvents using continuum solvation models. [12][13]This allows for a direct comparison of the relative energies of the tautomers, providing a theoretical prediction of the equilibrium position.

Protocol: DFT Calculation Workflow
  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)). [12]This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. Self-Validation: The absence of any imaginary frequencies confirms that the structures correspond to true energy minima on the potential energy surface.

  • Energy Calculation: Extract the electronic energy and Gibbs free energy for each tautomer from the output files. The relative Gibbs free energy (ΔG) directly relates to the equilibrium constant.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, chloroform). [13]6. Data Analysis: Compare the Gibbs free energies of the tautomers in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the predominant form.

dft_workflow Input 1. Build Tautomer Structures (Lactam & Lactim) Opt_Gas 2. Geometry Optimization (Gas Phase, e.g., B3LYP/6-31G*) Input->Opt_Gas Freq_Gas 3. Frequency Calculation (Confirm Minima) Opt_Gas->Freq_Gas Opt_Solv 5. Re-optimize with Solvation Model (e.g., PCM - Water, Chloroform) Opt_Gas->Opt_Solv Energy_Gas 4. Calculate Relative Energies (ΔE, ΔG) in Gas Phase Freq_Gas->Energy_Gas Conclusion 8. Predict Predominant Tautomer (Lowest Gibbs Free Energy) Energy_Gas->Conclusion Freq_Solv 6. Frequency Calculation (Confirm Minima in Solvent) Opt_Solv->Freq_Solv Energy_Solv 7. Calculate Relative Energies (ΔE, ΔG) in Solution Freq_Solv->Energy_Solv Energy_Solv->Conclusion

Caption: Workflow for DFT analysis of tautomer stability.

Data Synthesis and Interpretation

Method Parameter Lactam Form (Keto) Lactim Form (Enol)
¹H NMR Exchangeable Proton~10-12 ppm (N-OH)Two signals (e.g., ~9 ppm, ~11 ppm)
C3 Protons~3.5 ppm (CH₂)No CH₂ signal
¹³C NMR Carbonyl/Enol Carbon~175 ppm (C=O)~145 ppm (C-OH)
UV-Vis λ_max (Hypothetical)~250 nm, ~280 nmBathochromic shift (e.g., >300 nm)
DFT (Gas Phase) Relative Gibbs Energy0.0 kcal/mol (Reference)+X kcal/mol
DFT (PCM Water) Relative Gibbs Energy0.0 kcal/mol (Reference)+Y kcal/mol
Table 1: Summary of Expected Spectroscopic and Computational Data for Tautomers of this compound.

For example, if DFT calculations predict the lactam form is more stable by 5 kcal/mol in DMSO, the NMR spectrum in DMSO-d₆ should predominantly show signals corresponding to the lactam structure (a single N-OH proton, a C=O carbon signal, etc.). Discrepancies between theory and experiment can themselves be insightful, perhaps pointing to specific intermolecular interactions (like dimerization) not captured by the computational model, warranting further investigation.

Implications for Drug Development

The tautomeric state of a drug candidate like this compound is of paramount importance.

  • Receptor Binding: The two tautomers have different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. One form may bind to a biological target with high affinity while the other is inactive.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. The more polar lactam form may have better aqueous solubility, while the lactim form could exhibit better membrane permeability.

  • Metabolic Stability: The different functional groups in each tautomer may be susceptible to different metabolic pathways, affecting the drug's half-life.

Therefore, a thorough understanding and, if possible, control of the tautomeric equilibrium is a critical step in the optimization of lead compounds. [1][4]

Conclusion

The study of tautomerism in this compound is a multifaceted challenge that requires a synergistic application of synthetic chemistry, advanced spectroscopy, and computational modeling. By following the integrated workflows outlined in this guide, researchers can unambiguously characterize the tautomeric preference of this important heterocyclic core. This knowledge is not only fundamental to understanding its chemical reactivity but is also an indispensable component of rational drug design, enabling the development of safer and more effective therapeutic agents.

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  • Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]

  • Keto-enol tautomerism in the development of new drugs. Semantic Scholar. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]

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  • Isolation of crystalline keto-enol tautomers. Conversion into indoles and oxindoles. Journal of the American Chemical Society. [Link]

  • Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en. SEDICI. [Link]

  • Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. [Link]

  • Isolation of crystalline keto-enol tautomers. Conversion into indoles and oxindoles. Journal of the American Chemical Society. [Link]

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  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

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  • Supporting information. The Royal Society of Chemistry. [Link]

  • An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water. PubMed Central. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. [Link]

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. PubMed Central. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed Central. [Link]

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  • Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. Sci-Hub. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

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The Crucial Question of Stability: Tautomerism in 1-Hydroxy-2-oxoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Hydroxy-2-oxoindoline

This guide provides a comprehensive framework for the quantum chemical investigation of 1-hydroxy-2-oxoindoline, a molecule of significant interest owing to its core oxindole scaffold, a privileged structure in medicinal chemistry.[1][2] For researchers and drug development professionals, understanding the fundamental electronic structure, stability, and reactivity of this molecule is paramount. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective, and insightful alternative to purely experimental approaches, enabling the prediction of molecular properties that guide rational drug design.[3][4][5]

This document is structured to provide not just a protocol, but a strategic guide, explaining the causality behind methodological choices to ensure a robust and scientifically valid computational analysis.

A primary consideration for 1-hydroxy-2-oxoindoline is the potential for tautomerism. The molecule can exist in equilibrium between the N-hydroxy-lactam form and its aromatic lactim tautomer, 1,2-dihydroxy-1H-indole.[2] The relative stability of these forms dictates the molecule's predominant structure in physiological environments, which in turn governs its reactivity and intermolecular interactions. Factors like aromaticity and intramolecular hydrogen bonding can significantly influence this equilibrium.[6][7]

Our first computational task is therefore to determine the thermodynamically preferred tautomer. This is achieved by calculating the Gibbs free energy of each optimized structure.

Experimental Protocol: Tautomer Energy Calculation
  • Structure Generation: Build the 3D structures of both tautomers (1-hydroxy-2-oxoindoline and 1,2-dihydroxy-1H-indole) in a molecular editor.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the method of choice, offering a favorable balance of accuracy and computational cost for medium-sized organic molecules.[5] We will employ the B3LYP hybrid functional, a workhorse in computational organic chemistry. For potentially improved accuracy, especially concerning non-covalent interactions, functionals like M06-2X or ωB97X-D are excellent alternatives.[8]

    • Basis Set: The Pople-style 6-311+G(d,p) basis set will be used. This is a flexible, triple-zeta basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distribution.

    • Solvation Model: Biological interactions occur in solution. Therefore, incorporating a solvent model is critical. The SMD (Solvation Model based on Density) model with water as the solvent will be applied to mimic physiological conditions.[8][9]

  • Calculation Execution:

    • Perform a geometry optimization followed by a frequency calculation for each tautomer using a quantum chemistry software package like Gaussian.

    • The Opt Freq keywords are used in conjunction. The optimization locates the lowest energy structure on the potential energy surface.

    • The frequency calculation confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy.

  • Energy Analysis: Extract the Gibbs free energy (reported as "Sum of electronic and thermal Free Energies" in Gaussian output) for each tautomer. The tautomer with the lower free energy is the more stable form.

Data Presentation: Relative Stability of Tautomers
TautomerElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Free Energy (kcal/mol)
1-hydroxy-2-oxoindoline-513.xxxxxxx-513.yyyyyyy0.00
1,2-dihydroxy-1H-indole-513.zzzzzzz-513.wwwwwww+X.X
Note: Values are hypothetical and for illustrative purposes. The tautomer with the lower Gibbs Free Energy is set as the reference (0.00 kcal/mol).

Unveiling Reactivity: Electronic Structure Analysis

With the most stable tautomer identified, we can proceed to analyze its electronic properties. This analysis provides deep insights into the molecule's chemical reactivity, stability, and potential sites for interaction with biological macromolecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[5][10]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive visualization of charge distribution.[11]

  • Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen). These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, such as around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Workflow for Electronic & Spectroscopic Analysis

The following workflow outlines the logical progression from a stable structure to predictive data.

G cluster_0 Structural Foundation cluster_1 Property Calculations (Single Point) cluster_2 Spectroscopic Prediction Start Input Structure (Most Stable Tautomer) OptFreq Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) Start->OptFreq VerifiedMin Verified Minimum (No Imaginary Frequencies) OptFreq->VerifiedMin FMO FMO Analysis (HOMO, LUMO, Gap) VerifiedMin->FMO Use Optimized Geometry MEP MEP Calculation VerifiedMin->MEP Use Optimized Geometry NBO NBO Analysis (Atomic Charges) VerifiedMin->NBO Use Optimized Geometry IR IR/Raman Frequencies (Freq Calculation) VerifiedMin->IR Use Optimized Geometry NMR NMR Shifts (GIAO Method) VerifiedMin->NMR Use Optimized Geometry UVVis UV-Vis Spectra (TD-DFT) VerifiedMin->UVVis Use Optimized Geometry Reactivity Reactivity FMO->Reactivity Predict Reactivity & Interaction Sites MEP->Reactivity Predict Reactivity & Interaction Sites NBO->Reactivity Predict Reactivity & Interaction Sites Elucidation Elucidation IR->Elucidation Aid Structural Elucidation NMR->Elucidation Aid Structural Elucidation UVVis->Elucidation Aid Structural Elucidation

Sources

The Obscure Charm of the 1-hydroxyindolin-2-one Core: A Technical Guide to its Discovery and Isolation from Nature

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual frontier. Among the myriad of heterocyclic systems, the 1-hydroxyindolin-2-one core represents a fascinating, albeit less-explored, structural motif. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of natural products featuring this intriguing core, offering field-proven insights and detailed methodologies for its exploration.

Introduction: The Enigmatic 1-hydroxyindolin-2-one Scaffold

The 1-hydroxyindolin-2-one scaffold is a heterocyclic compound characterized by a fused benzene and pyrrolidinone ring system with a hydroxyl group attached to the nitrogen at position 1. This N-hydroxy functionality imparts unique chemical properties and is often in tautomeric equilibrium with its more commonly reported isomer, the 3-hydroxyindolin-2-one (or 3-hydroxy-2-oxindole). This tautomerism is a critical consideration in the isolation and structural elucidation of natural products containing this core.

The presence of the N-hydroxy group can significantly influence the molecule's reactivity, and biological activity, making it a compelling target for natural product discovery and medicinal chemistry. This guide will delve into the known natural sources of this scaffold, the intricate processes of their isolation, and the analytical techniques employed for their definitive characterization.

Discovery of Natural Products with the 1-hydroxyindolin-2-one Core and its Tautomers

Natural products bearing the 1-hydroxyindolin-2-one core or its 3-hydroxy tautomer are relatively rare, making their discovery a noteworthy event. These compounds have been identified from a diverse range of biological sources, including marine organisms, fungi, and as metabolites in mammals.

Marine Origins: The Convolutamydines

A prominent example of a natural product family with a 3-hydroxy-2-oxindole core is the convolutamydines, isolated from the marine bryozoan Amathia convoluta. Convolutamydine A, a dibrominated derivative, was the first of this family to be identified and has demonstrated significant pharmacological activity. The initial isolation from its natural source yielded a very small amount of the compound, highlighting the challenges often associated with marine natural product chemistry.[1]

Fungal Metabolites: A Promising Frontier

The fungal kingdom is a prolific source of structurally diverse secondary metabolites. While specific examples of fungal compounds with a confirmed 1-hydroxyindolin-2-one core are not abundant in the literature, the related oxindole alkaloids are more common. For instance, spirooxindole alkaloids have been isolated from various fungi, such as Penicillium brefeldianum.[2] These discoveries suggest that fungi remain a promising area for the targeted screening of novel N-hydroxylated indolinones.

Mammalian Metabolism: An Unexpected Source

Intriguingly, a simple derivative, 3-hydroxy-3-methyloxindole, has been identified as the major urinary metabolite of 3-methylindole in mice.[3] This discovery underscores the importance of metabolic pathways in generating structural diversity and suggests that endogenous metabolic processes can lead to the formation of this scaffold. More recently, a scalemic mixture of 3-hydroxy-3-methyloxindole has also been isolated from the edible mushroom Pleurotus ostreatus, indicating its presence in both the animal and fungal kingdoms.[4]

A General Workflow for Bioactivity-Guided Isolation

The search for novel natural products often employs a bioactivity-guided fractionation approach. This strategy prioritizes the isolation of compounds with a desired biological effect. The following diagram illustrates a typical workflow.

Bioactivity-Guided Isolation Workflow Start Collection of Biological Material (e.g., Marine Organism, Fungus) Extraction Extraction with Suitable Solvents (e.g., MeOH, EtOAc) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Initial Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Crude_Extract->Bioassay Fractionation Chromatographic Fractionation (e.g., VLC, MPLC) Crude_Extract->Fractionation Fractions Fractions (A, B, C...) Fractionation->Fractions Bioassay_Fractions Bioactivity Screening of Fractions Fractions->Bioassay_Fractions Active_Fraction Identification of Active Fraction(s) Bioassay_Fractions->Active_Fraction Purification Purification of Active Fraction(s) (e.g., HPLC, Prep-TLC) Active_Fraction->Purification Pure_Compounds Isolated Pure Compounds Purification->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation Final_Compound Identified Bioactive Natural Product Structure_Elucidation->Final_Compound

Caption: A generalized workflow for the bioactivity-guided isolation of natural products.

Detailed Methodologies: Isolation and Purification Protocols

The successful isolation of natural products hinges on the careful selection and execution of extraction and chromatographic techniques. The low abundance of many of these compounds necessitates highly efficient and sensitive methods.

Case Study: Isolation of Convolutamydine A from Amathia convoluta

The isolation of convolutamydine A serves as an excellent case study, though the original publication provides limited detail on the exact protocol due to the extremely low yield (8.6 x 10-6 %).[1] A general approach for isolating similar marine alkaloids would involve the following steps:

Protocol 1: General Procedure for Extraction and Isolation of Marine Oxindole Alkaloids

  • Collection and Preservation: Collect the marine organism (e.g., Amathia convoluta) and immediately freeze or preserve it in ethanol to prevent enzymatic degradation of the secondary metabolites.

  • Extraction:

    • Homogenize the preserved biomass.

    • Perform a sequential extraction with solvents of increasing polarity, for example, starting with n-hexane to remove nonpolar lipids, followed by ethyl acetate (EtOAc), and finally methanol (MeOH). The target compounds are likely to be in the more polar fractions.

  • Solvent Partitioning:

    • Concentrate the crude extracts under reduced pressure.

    • Perform a liquid-liquid partitioning of the MeOH extract between water and EtOAc. The oxindole alkaloids are expected to partition into the EtOAc layer.

  • Preliminary Fractionation:

    • Subject the bioactive EtOAc extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on silica gel.

    • Elute with a gradient of increasing polarity, for instance, from n-hexane to EtOAc and then to MeOH.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) and a relevant bioassay.

  • Purification:

    • Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).

    • Employ a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Monitor the elution profile with a UV detector, as the indolin-2-one core has a characteristic UV absorbance.

    • Collect the peaks corresponding to the pure compounds.

Case Study: Isolation of 3-hydroxy-3-methyloxindole from Murine Urine

The isolation of metabolites from biological fluids presents a different set of challenges, primarily the complexity of the matrix and the low concentration of the target compound.

Protocol 2: Isolation of 3-hydroxy-3-methyloxindole from Murine Urine [3]

  • Sample Collection and Preparation:

    • Collect urine from mice administered with 3-methylindole.

    • Fractionate the nonpolar urinary metabolites.

  • Chromatographic Separation:

    • Utilize High-Performance Liquid Chromatography (HPLC) for the separation of the metabolites.

    • The specific column and solvent system would be optimized based on the polarity of the target metabolite. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Detection and Isolation:

    • Monitor the eluent using a UV detector to identify potential peaks.

    • Collect the fractions corresponding to the major metabolite peak.

  • Purification and Characterization:

    • Pool the collected fractions and concentrate to obtain the purified compound.

    • Subject the purified compound to spectroscopic analysis for structure elucidation.

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is a critical step that relies on a combination of modern spectroscopic and spectrometric techniques.

Key Spectroscopic Techniques
TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and molecular formula (with high-resolution MS). Fragmentation patterns can offer clues about the structure.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Shows the number and types of protons and their connectivity. ¹³C NMR: Shows the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as C=O (ketone), O-H (hydroxyl), and N-H (amine/amide).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the chromophore of the molecule, which is useful for identifying conjugated systems like the indolin-2-one core.
Tautomerism and its Spectroscopic Signature

The tautomeric equilibrium between the 1-hydroxyindolin-2-one and 3-hydroxyindolin-2-one forms can be investigated using NMR spectroscopy. The presence of a hydroxyl group on the nitrogen in the 1-hydroxy form would result in a distinct NMR signal. In contrast, the 3-hydroxy tautomer would show a hydroxyl proton signal and a characteristic quaternary carbon signal at the C3 position in the ¹³C NMR spectrum. The specific tautomer observed in solution can be influenced by the solvent and pH.

Biological Activities and Potential Therapeutic Applications

Natural products containing the 1-hydroxyindolin-2-one core and its tautomers have demonstrated a range of interesting biological activities, making them attractive leads for drug discovery.

  • Anticancer Activity: Convolutamydine A has shown potent activity in inducing the differentiation of HL-60 human promyelocytic leukemia cells.[1] Many synthetic derivatives of the oxindole core are also being investigated as anticancer agents.

  • Antimicrobial and Antifungal Properties: Oxindole derivatives have been reported to possess significant antibacterial and antifungal activities.[5] Spirooxindole alkaloids from fungi have also shown antimicrobial properties.[2]

  • Enzyme Inhibition: The 1-hydroxyindolin-2-one scaffold can be considered a privileged structure for interacting with various enzymes. The specific biological targets of most naturally occurring examples are still under investigation.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 1-hydroxyindolin-2-one-containing natural product, leading to an anticancer effect.

Hypothetical Anticancer Mechanism Natural_Product 1-Hydroxyindolin-2-one Natural Product Kinase Protein Kinase (e.g., a Tyrosine Kinase) Natural_Product->Kinase Inhibition Apoptosis Apoptosis (Programmed Cell Death) Natural_Product->Apoptosis Induction Phosphorylation Phosphorylation Cascade Kinase->Phosphorylation Activation Transcription_Factor Transcription Factor Phosphorylation->Transcription_Factor Activation Gene_Expression Expression of Pro-proliferative Genes Transcription_Factor->Gene_Expression Upregulation Cell_Proliferation Uncontrolled Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: A potential mechanism of anticancer activity for a 1-hydroxyindolin-2-one natural product.

Conclusion and Future Perspectives

The 1-hydroxyindolin-2-one core, while not as prevalent in nature as other heterocyclic systems, represents a structurally and biologically intriguing scaffold. The challenges associated with the low natural abundance of these compounds underscore the importance of developing sensitive and efficient isolation and structure elucidation techniques. The continued exploration of underexplored ecological niches, such as marine and fungal biodiversity, coupled with advanced analytical methods, will undoubtedly lead to the discovery of new natural products with this unique core. For medicinal chemists, these naturally occurring molecules provide valuable starting points for the design and synthesis of novel therapeutic agents. The future of research in this area lies in the synergistic interplay between natural product chemistry, synthetic organic chemistry, and chemical biology to unlock the full therapeutic potential of the 1-hydroxyindolin-2-one scaffold.

References

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  • Zhang, Y., Liu, Y., Li, Y., Zhang, L., She, Z., & Lin, Y. (2022). Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. Frontiers in Microbiology, 13, 969608. [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of 1-hydroxy-3H-indol-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxindole Scaffold

The oxindole structural motif is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of oxindole have demonstrated significant potential as anti-cancer, anti-inflammatory, and neuroprotective agents, making them a fertile ground for drug discovery and development.[1][2] At the core of this versatile family of molecules lies 1-hydroxy-3H-indol-2-one, also known as 1-hydroxy-2-oxoindoline or N-hydroxyoxindole. While much of the research has focused on its substituted derivatives, understanding the foundational biological activities of the parent compound is crucial for elucidating structure-activity relationships and designing novel therapeutics.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the bioactivities of this compound in cell-based assays. The protocols outlined herein are designed to be robust and adaptable, providing a solid starting point for investigating the potential anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is imperative to ensure the proper handling and preparation of this compound to maintain its integrity and ensure reproducible results.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Soluble in DMSO and other organic solvents.General Chemical Knowledge

Stock Solution Preparation

The choice of solvent is critical for ensuring the complete dissolution of the compound and minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds for use in cell culture.

Protocol:

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols for Cell-Based Assays

The following protocols provide a foundation for assessing the potential biological activities of this compound. It is recommended to perform these assays across a range of concentrations to determine dose-dependent effects and calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀).

I. Anti-Cancer Activity: Cell Viability and Proliferation Assays

Many oxindole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. The following assay can be used to determine the cytotoxic or cytostatic effects of this compound.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Viability Assessment A Seed cancer cells in a 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with various concentrations of the compound B->C D Include vehicle control (DMSO) and positive control C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT or resazurin reagent E->F G Incubate for 2-4 hours F->G H Measure absorbance or fluorescence G->H I Calculate cell viability and IC50 H->I

Workflow for assessing cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed your cancer cell line of choice (e.g., HCT116, MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

II. Anti-Inflammatory Activity: Nitric Oxide Production Assay

Indole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay uses lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential of this compound.

Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Signaling Pathway to Investigate in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Activation iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide iNOS->NO Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Hypothesized NF-κB signaling pathway inhibition.

III. Neuroprotective Activity: Oxidative Stress and Ferroptosis Assays

Given that some hydroxyindoles exhibit antioxidant and anti-ferroptotic properties, it is pertinent to investigate if this compound can protect neuronal cells from oxidative stress-induced cell death.

Protocol: H₂O₂-Induced Oxidative Stress in Neuronal Cells

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y or HT-22) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a few hours.

  • Induction of Oxidative Stress: Add a freshly prepared solution of hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT or a similar assay as described in the anti-cancer protocol. An increase in cell viability in the presence of the compound would indicate a neuroprotective effect.

Potential Mechanism: Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Some indole derivatives have been identified as inhibitors of this process.

Experimental Workflow: Ferroptosis Inhibition Assay

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Induction of Ferroptosis cluster_3 Incubation & Assessment A Seed neuronal cells in a 96-well plate B Treat cells with this compound A->B C Add Erastin or RSL3 B->C D Incubate for 24 hours C->D E Measure cell viability (MTT) or lipid peroxidation (C11-BODIPY) D->E

Workflow for assessing ferroptosis inhibition.

Data Interpretation and Further Investigations

The results from these initial screening assays will provide valuable insights into the biological activities of this compound.

  • IC₅₀/EC₅₀ Values: Calculating these values will allow for a quantitative comparison of the compound's potency across different assays and cell lines.

  • Mechanism of Action: If significant activity is observed, further experiments should be conducted to elucidate the underlying mechanism. This could involve:

    • Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, MAPKs, NF-κB).

    • Flow Cytometry: To assess cell cycle distribution and apoptosis.

    • Enzyme Inhibition Assays: To determine if the compound directly inhibits specific enzymes (e.g., kinases, cyclooxygenases).

Conclusion

While this compound itself is not as extensively studied as its derivatives, its core oxindole structure suggests a high potential for interesting biological activities. The protocols and guidelines presented in this application note offer a robust starting point for researchers to systematically investigate its anti-cancer, anti-inflammatory, and neuroprotective properties. Rigorous experimental design, including appropriate controls and dose-response analyses, will be key to unlocking the therapeutic potential of this foundational molecule.

References

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 149, 112833. Available at: [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(11), 1477-1506. Available at: [Link]

Sources

1-hydroxy-2-oxoindoline as a kinase inhibitor assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Biochemical Assay Protocol for Evaluating 1-hydroxy-2-oxoindoline as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, catalyzing the phosphorylation of specific substrates to control signaling pathways involved in cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of "druggable" targets in modern medicine.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1]

The 1-hydroxy-2-oxoindoline scaffold represents a class of heterocyclic compounds with diverse biological activities. While related structures like quinolinones and isoindolinones have been investigated for various therapeutic properties, including antitumor and anti-inflammatory effects, the specific activity of 1-hydroxy-2-oxoindoline as a kinase inhibitor requires rigorous biochemical evaluation.[3][4]

This guide provides a comprehensive, field-proven protocol for determining the inhibitory activity of a test compound, such as 1-hydroxy-2-oxoindoline, against a specific protein kinase. We will focus on the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[5][6] This universal assay is highly sensitive and compatible with high-throughput screening, making it an ideal choice for primary screening, potency assessment (IC₅₀ determination), and selectivity profiling.[2][6][7]

Principle of the Kinase Inhibition Assay

The core of this protocol is to measure the reduction in kinase activity in the presence of an inhibitor. A kinase transfers a phosphate group from adenosine triphosphate (ATP) to a substrate, producing a phosphorylated substrate and ADP. The amount of ADP generated is directly proportional to the kinase's activity.[8]

The ADP-Glo™ assay is a two-step process that quantifies this ADP production:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, its specific substrate, ATP, and varying concentrations of the inhibitor (1-hydroxy-2-oxoindoline). After incubation, the "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining, unconsumed ATP.[9]

  • ADP to ATP Conversion & Luminescence Detection: The "Kinase Detection Reagent" is then added. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP acts as a substrate for a luciferase/luciferin reaction, generating a light signal (luminescence) that is directly proportional to the initial amount of ADP.[9]

Therefore, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescence signal.[8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Luminescence Assay Kinase Kinase Enzyme Reaction + Substrate Substrate ATP ATP Inhibitor 1-hydroxy-2-oxoindoline (Test Inhibitor) Inhibitor->Kinase Binds & Inhibits ADP ADP (Product) ADP_input ADP (from Step 1) ADP->ADP_input pSubstrate Phospho-Substrate Reaction->ADP Reaction->pSubstrate ATP_new ATP (Newly Synthesized) ADP_input->ATP_new Kinase Detection Reagent Converts Light Luminescent Signal (Measured) ATP_new->Light + Luciferase Luciferase/ Luciferin Luciferase->Light +

Caption: Principle of kinase inhibition measurement using the ADP-Glo™ Assay.

Materials and Equipment

Reagents & Consumables:
  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[10]

  • Recombinant Kinase of interest (e.g., MAP4K4, Src, etc.)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP) solution (10 mM stock)

  • 1-hydroxy-2-oxoindoline (Test Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Known Kinase Inhibitor (e.g., Staurosporine) as a positive control[2]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

  • Nuclease-free water

  • Solid white, opaque 96-well or 384-well assay plates (low-volume)

  • Sterile pipette tips and reagent reservoirs

Equipment:
  • Plate-reading luminometer[9]

  • Multichannel pipettes (for 96- or 384-well plates)

  • Standard laboratory equipment (vortex mixer, centrifuge)

  • Incubator or temperature-controlled plate shaker

Experimental Protocols

This protocol is designed for a 384-well plate format, a common choice for inhibitor screening.[10] Volumes can be adjusted for 96-well plates, maintaining the recommended 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[10]

PART 1: Reagent Preparation
  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of 1-hydroxy-2-oxoindoline in 100% DMSO.

    • Create a serial dilution series of the compound. For a 10-point IC₅₀ curve, perform 1:3 serial dilutions in 100% DMSO, starting from the 10 mM stock. This creates an intermediate plate.

    • Prepare a 4X final concentration working solution by diluting the DMSO serial dilutions into the kinase reaction buffer. The final DMSO concentration in the kinase reaction should not exceed 1-2% to avoid affecting enzyme activity.[1]

  • Control Preparation:

    • Positive Control: Prepare a 4X working solution of a known inhibitor (e.g., Staurosporine) at a concentration expected to give >90% inhibition.

    • Negative Control (0% Inhibition): Prepare a 4X solution containing only the kinase buffer and the same final concentration of DMSO as the test compound wells.

    • Background Control (100% Inhibition): Prepare a 4X solution with kinase buffer and DMSO, but this will be added to wells with no enzyme.

  • 4X Kinase/Substrate Solution:

    • Dilute the kinase enzyme and its corresponding substrate in kinase reaction buffer to a 4X final desired concentration. The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay (typically corresponding to 10-30% ATP consumption).

  • 4X ATP Solution:

    • Dilute the 10 mM ATP stock in kinase reaction buffer to a 4X final concentration. For IC₅₀ determination, it is crucial to use an ATP concentration at or near its Michaelis-Menten constant (Kₘ) for the specific kinase, as this provides the most accurate measure of competitive inhibition.[7]

  • ADP-Glo™ Reagent and Kinase Detection Reagent:

    • Prepare according to the manufacturer's technical manual.[10] Equilibrate both reagents to room temperature before use.

PART 2: Assay Execution Workflow

G start Start: Prepare Reagents step1 Step 1: Add Inhibitor 2.5 µL of 4X Test Compound or Controls to 384-well plate. start->step1 step2 Step 2: Add Kinase/Substrate 2.5 µL of 4X Kinase/Substrate mix. Pre-incubate for 15-30 min at RT. step1->step2 step3 Step 3: Initiate Reaction 5 µL of 2X ATP solution. Incubate for 60 min at RT. step2->step3 step4 Step 4: Stop Reaction & Deplete ATP 10 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. step3->step4 step5 Step 5: Detect ADP 20 µL of Kinase Detection Reagent. Incubate for 30-60 min at RT. step4->step5 end Step 6: Read Luminescence Measure signal with a luminometer. step5->end

Caption: High-level workflow for the 1-hydroxy-2-oxoindoline kinase inhibitor assay.
  • Compound Plating (2.5 µL):

    • Add 2.5 µL of the 4X test compound serial dilutions and 4X controls to the appropriate wells of a 384-well plate.

  • Enzyme Addition and Pre-incubation (2.5 µL):

    • Add 2.5 µL of the 4X Kinase/Substrate solution to all wells except the "no enzyme" background controls. For background wells, add 2.5 µL of kinase buffer with substrate only.

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[7]

  • Initiate Kinase Reaction (5 µL):

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume of the kinase reaction is now 10 µL.

    • Mix the plate gently.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Mix the plate and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

  • Develop Signal (20 µL):

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Mix the plate and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[10]

  • Measure Luminescence:

    • Read the plate on a luminometer. An integration time of 0.25–1 second per well is typically sufficient.[10]

PART 3: Data Analysis
  • Data Normalization:

    • Average the raw luminescence units (RLU) from replicate wells.

    • Subtract the average RLU of the "no enzyme" background control from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x ( 1 - [RLU of Test Compound] / [RLU of Negative Control (DMSO)] )

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[2]

Data Presentation and Interpretation

Quantitative results should be summarized clearly. The primary output for a dose-response experiment is the IC₅₀ value, which quantifies the potency of the inhibitor.

Table 1: Sample IC₅₀ Data for 1-hydroxy-2-oxoindoline and Control

Compound Target Kinase ATP Conc. (µM) IC₅₀ (nM) Hill Slope
1-hydroxy-2-oxoindoline Kinase X 10 152.4 1.1 0.992

| Staurosporine (Control) | Kinase X | 10 | 8.7 | 1.0 | 0.998 |

A lower IC₅₀ value indicates higher potency. The Hill Slope provides information about the steepness of the curve and binding cooperativity. An R² value close to 1.0 indicates a good fit of the data to the model.

Troubleshooting Common Issues

  • High Well-to-Well Variability: Ensure thorough mixing at each step, especially after adding reagents. Check for bubbles in wells before reading.

  • Low Signal-to-Background Ratio: The enzyme concentration may be too low or the reaction time too short. Optimize the amount of kinase to achieve a robust signal.[1]

  • Z'-Factor < 0.5: The Z'-factor is a measure of assay quality. A low value indicates that the assay window between positive and negative controls is not large enough to reliably distinguish hits. Re-optimize enzyme, substrate, or ATP concentrations.

  • Incomplete Inhibition Curve: If the curve does not reach 100% inhibition, the compound may be a weak inhibitor, or it may have reached its solubility limit. If the curve does not plateau at 0%, there may be background signal interference.

Conclusion

This application note provides a detailed, step-by-step protocol for assessing the inhibitory potential of 1-hydroxy-2-oxoindoline against a target protein kinase using the ADP-Glo™ assay. By following this robust biochemical method, researchers can reliably determine the compound's potency (IC₅₀) and generate the high-quality data needed for hit validation and lead optimization in the drug discovery pipeline.[2] Proper implementation of controls and careful optimization are essential for ensuring the accuracy and reproducibility of the results.[1]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corpor
  • Profacgen. Cell-based Kinase Assays.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for LTK (TYK1).
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Anonymous. ADP Glo Protocol.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Reaction Biology. (2022, May 11).
  • BMG Labtech. (2022, April 4).
  • Parker, L. L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. Z'-LYTE Kinase Assay Kits.
  • Fisher Scientific. Z′-LYTE™ KINASE ASSAY KIT – SER/THR 9 PEPTIDE PROTOCOL.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Thermo Fisher Scientific. Z'-LYTE™ Kinase Assay Kit - Ser/Thr 18 Peptide.
  • Thermo Fisher Scientific. SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
  • PubMed. (2025, November 17). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • National Institutes of Health. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.
  • National Institutes of Health. (2024, November 1).
  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Al-Bayati, R. I., et al.
  • Al-Bayati, R. I., et al. (2018, November 1).
  • PubMed.
  • Anonymous. Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
  • PubMed. The hydroxylamine OXANOH and its reaction product, the nitroxide OXANO.
  • National Institutes of Health. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.

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Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern therapeutic development. The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival, making it a prime target for intervention.[1][2] Activation of this pathway leads to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases and enzymes, including COX-2.[5][6] This structural motif serves as a promising starting point for the design of new anti-inflammatory molecules. This guide focuses on 1-hydroxy-3H-indol-2-one , a representative member of this class, to provide a comprehensive framework and detailed protocols for assessing its anti-inflammatory properties. The methodologies described herein utilize the lipopolysaccharide (LPS)-stimulated murine macrophage model, a robust and widely accepted in vitro system for mimicking key aspects of the inflammatory response.

Core Concept: The LPS-Induced Inflammatory Cascade in Macrophages

To effectively study an anti-inflammatory compound, a reliable and relevant biological model is paramount. Murine macrophage cell lines, such as RAW 264.7, are extensively used because they are key players in the innate immune response and reliably produce a spectrum of inflammatory mediators upon stimulation.[7][8]

The stimulus used in these protocols is Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10] LPS is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a downstream signaling cascade, most notably activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes.[1][11]

This cascade results in the rapid synthesis and release of key inflammatory markers:

  • Nitric Oxide (NO): Produced by iNOS, high levels of NO are a hallmark of inflammation.[12]

  • Prostaglandins: Synthesized by COX-2, these lipids contribute to pain and swelling.[5]

  • Pro-inflammatory Cytokines: TNF-α and IL-6 are potent signaling molecules that amplify the inflammatory response.[3]

The central hypothesis for these protocols is that this compound will interfere with one or more steps in this pathway, leading to a measurable reduction in these inflammatory outputs.

G cluster_outside Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_NFkB->p65_p50 Releases DNA DNA (Promoter Region) p65_p50->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6 Compound This compound (Hypothesized Action) Compound->IKK Inhibits? Compound->p65_p50 Inhibits?

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Experimental Design & Workflow

A tiered approach is recommended to efficiently screen and characterize the anti-inflammatory activity of this compound. The workflow begins with a crucial cytotoxicity assessment, followed by a primary screen for bioactivity, and culminates in detailed mechanistic studies.

G Start Start: RAW 264.7 Macrophage Culture Step1 Step 1: Cytotoxicity Assay (MTT) Start->Step1 Decision1 Is Compound Non-Toxic at Test Concentrations? Step1->Decision1 Step2 Step 2: Primary Screen Treat with LPS + Compound Decision1->Step2 Yes Stop Stop: Compound is Toxic Decision1->Stop No Assay2 Measure Nitric Oxide (NO) (Griess Assay) Step2->Assay2 Decision2 Is NO Production Significantly Reduced? Assay2->Decision2 Step3 Step 3: Mechanistic Validation Decision2->Step3 Yes Stop2 Stop: No Significant Activity Decision2->Stop2 No Assay3a Measure Cytokines (TNF-α, IL-6) (ELISA) Step3->Assay3a Assay3b Measure Protein Expression (iNOS, COX-2, p-p65) (Western Blot) Step3->Assay3b Analysis Data Analysis & Mechanistic Conclusion Assay3a->Analysis Assay3b->Analysis

Caption: Tiered workflow for anti-inflammatory compound evaluation.

Rationale for Experimental Choices
  • Cytotoxicity First: It is essential to first determine the non-toxic concentration range of this compound. A reduction in inflammatory markers is meaningless if it is caused by cell death rather than a specific inhibitory action. The MTT assay is a standard colorimetric method for assessing cell viability.[13]

  • Griess Assay as Primary Screen: The measurement of nitric oxide (via its stable metabolite, nitrite) is an excellent first-pass screen.[14][15] The assay is rapid, cost-effective, and highly sensitive, making it ideal for determining if the compound has any bioactivity in the LPS-stimulated model.

  • ELISA for Cytokine Quantification: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins like TNF-α and IL-6 in the cell culture supernatant.[16][17] It provides high specificity and sensitivity.

  • Western Blot for Mechanistic Insight: Western blotting allows for the visualization and semi-quantification of specific intracellular proteins. By probing for iNOS and COX-2, we can confirm if the reduction in their respective products (NO and prostaglandins) is due to decreased enzyme expression. Probing for the phosphorylated (active) form of the NF-κB subunit p65 provides direct evidence of whether the compound inhibits the upstream signaling pathway.[3]

Detailed Experimental Protocols

Note: All procedures should be performed in a sterile cell culture hood using aseptic techniques.

Protocol 1: Cell Culture and Experimental Treatment
  • Cell Maintenance: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells into appropriate well plates (e.g., 96-well for Griess/MTT, 24-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency after 24 hours. A typical density for a 24-well plate is 1 x 10⁵ cells/well.[18]

  • Compound Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • After 24 hours of incubation, remove the old medium from the cells.

    • Add fresh medium containing the desired concentrations of this compound. Incubate for 1 hour. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus is added.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate the plates for the desired time period (e.g., 24 hours for NO/cytokine analysis, shorter times may be optimal for phosphorylation events).

Experimental Groups (Example):

Group Description This compound LPS (1 µg/mL)
1 Negative Control - -
2 Positive Control (LPS only) - +
3 Test Group 1 Low Dose (e.g., 1 µM) +
4 Test Group 2 Mid Dose (e.g., 10 µM) +
5 Test Group 3 High Dose (e.g., 50 µM) +

| 6 | Compound Control | High Dose (e.g., 50 µM) | - |

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[14][19]

  • Sample Collection: After the 24-hour treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well of a 96-well plate and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent. Add 50 µL of each standard to empty wells.

  • Griess Reagent Addition:

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this fresh and protect it from light.[19]

    • Add 50 µL of the mixed Griess Reagent to each well containing samples and standards.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percent inhibition of NO production relative to the LPS-only control.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol describes a general sandwich ELISA for TNF-α or IL-6.[20][21] Always refer to the specific manufacturer's kit manual for optimal reagent concentrations and incubation times.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer. Seal the plate and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for at least 1 hour at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of cell culture supernatants (collected in Protocol 1) and cytokine standards to the appropriate wells. Seal and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL/well of biotinylated detection antibody. Seal and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL/well of Streptavidin-HRP conjugate. Seal and incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB Substrate solution. Incubate in the dark until a blue color develops (typically 15-20 minutes).

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will turn yellow.

  • Read Absorbance: Read the absorbance at 450 nm immediately. Calculate cytokine concentrations from the standard curve.

Protocol 4: Western Blot Analysis

This protocol allows for the detection of iNOS, COX-2, and phosphorylated p65 proteins.[22]

  • Cell Lysis: After treatment, wash the cells in 6-well plates twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of total protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST) with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-phospho-NF-κB p65) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) detection reagent according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Be sure to also probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.

Recommended Antibodies and Dilutions:

Target Protein Host Application Recommended Dilution
iNOS Rabbit WB 1:1000
COX-2 Mouse WB 1:1000
Phospho-NF-κB p65 (Ser536) Rabbit WB 1:1000
β-Actin (Loading Control) Mouse WB 1:5000
Anti-Rabbit IgG (HRP) Goat WB 1:2000 - 1:10000

| Anti-Mouse IgG (HRP) | Goat | WB | 1:2000 - 1:10000 |

Data Interpretation: Building a Mechanistic Conclusion

G cluster_observation Experimental Observations cluster_conclusion Mechanistic Conclusions obs1 Reduced NO Production (Griess Assay) conc1 Compound has anti-inflammatory activity obs1->conc1 obs2 Reduced TNF-α & IL-6 Secretion (ELISA) obs2->conc1 obs3 Reduced iNOS & COX-2 Expression (Western Blot) conc2 Activity is mediated by reducing pro-inflammatory enzyme expression obs3->conc2 obs4 Reduced p65 Phosphorylation (Western Blot) conc3 The mechanism involves inhibition of the NF-κB signaling pathway obs4->conc3 conc1->conc2 conc2->conc3

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for evaluating the in vitro anti-inflammatory properties of this compound. By progressing through a logical workflow of cytotoxicity, primary screening, and mechanistic validation, researchers can efficiently determine not only if a compound is active, but also gain significant insight into how it works. A positive outcome from these studies—specifically, the inhibition of inflammatory mediators through the suppression of the NF-κB pathway—would establish this compound as a strong candidate for further pre-clinical development, including validation in in vivo models of inflammation.

References

  • Protocol Griess Test. (2019). Zenodo. Available from: [Link]

  • Bio-protocol. Nitric Oxide Assay. Bio-protocol. Available from: [Link]

  • Bibi, S., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available from: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. NCBI. Available from: [Link]

  • Gaikwad, S., et al. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. Available from: [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available from: [Link]

  • Ramirez-Liriano, L. A., et al. (2017). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols. Available from: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available from: [Link]

  • O'Connor, M. A., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. NCBI. Available from: [Link]

  • Singh, N., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available from: [Link]

  • Djurdjevic, S. P., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available from: [Link]

  • Criste, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Spandidos Publications. Available from: [Link]

  • Addgene. (2023). Western Blot Protocol. YouTube. Available from: [Link]

  • Wang, X., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH. Available from: [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. NCBI. Available from: [Link]

  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. Available from: [Link]

  • Aggarwal, B. B., et al. (2004). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood Journal. Available from: [Link]

  • Ribeiro, J. E. S., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. NCBI. Available from: [Link]

  • Zhang, X., et al. (2009). Hydroxytyrosol inhibits pro-inflammatory cytokines, iNOS, and COX-2 expression in human monocytic cells. PubMed. Available from: [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Available from: [Link]

  • Ribeiro, J. E. S., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed. Available from: [Link]

  • Vogel, S. N., et al. (1979). Analysis of the effects of lipopolysaccharide on macrophages: differential phagocytic responses of C3H/HeN and C3H/HeJ macrophages in vitro. PubMed. Available from: [Link]

  • Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Available from: [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). SRSF3 Knockdown Inhibits Lipopolysaccharide-Induced Inflammatory Response in Macrophages. MDPI. Available from: [Link]

  • Bekhit, A. A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. NCBI. Available from: [Link]

  • Yoshinari, O., et al. (2020). Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. MDPI. Available from: [Link]

  • He, H., et al. (1995). Macrophages derived from C3H/HeJ (Lpsd) mice respond to bacterial lipopolysaccharide by activating NF-kappa B. PubMed. Available from: [Link]

  • Lee, J., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. NCBI. Available from: [Link]

  • Fang, H., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. PubMed. Available from: [Link]

  • Honda, T., et al. (2000). Novel Triterpenoids Suppress Inducible Nitric Oxide Synthase (iNOS) and Inducible Cyclooxygenäse (COX-2) in Mouse Macrophages. ResearchGate. Available from: [Link]

  • Oladele, J. O., et al. (2020). Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris. NCBI. Available from: [Link]

  • Li, J., et al. (2023). Paeonol enhances macrophage phagocytic function by modulating lipid metabolism through the P53-TREM2 axis. NIH. Available from: [Link]

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Application Notes & Protocols: Spectroscopic Analysis of 1-Hydroxy-3H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Chemical and Biological Significance of 1-Hydroxyoxindoles

The 1-hydroxy-3H-indol-2-one, or 1-hydroxyoxindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and synthetic organic chemistry. These compounds are N-hydroxy variants of the well-known oxindole core, a structure found in numerous natural products and pharmacologically active molecules. The introduction of the N-hydroxy group significantly modulates the electronic and steric properties of the molecule, often enhancing its biological activity or providing a handle for further synthetic transformations. Derivatives of this core have been investigated for a range of therapeutic applications, including as kinase inhibitors and anticonvulsants.[1][2]

Given their potential, the unambiguous structural characterization and purity assessment of novel this compound derivatives are paramount. A multi-technique spectroscopic approach is essential for confirming the molecular structure, identifying functional groups, and elucidating substitution patterns. This guide provides an in-depth overview and practical protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy in the analysis of this important class of compounds.

II. Integrated Analytical Workflow

A logical and efficient workflow is critical for the comprehensive characterization of a newly synthesized this compound derivative. The process typically begins with techniques that provide rapid confirmation of molecular weight and key functional groups (MS and IR), followed by high-resolution techniques for detailed structural elucidation (NMR).

G cluster_0 Initial Screening cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties cluster_3 Final Confirmation Start Newly Synthesized Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Start->MS IR Infrared (IR) Spectroscopy - Key Functional Groups (C=O, O-H) Start->IR H_NMR 1H NMR - Proton Environment - Connectivity MS->H_NMR Confirm MW IR->H_NMR Confirm FGs C_NMR 13C NMR - Carbon Skeleton H_NMR->C_NMR UV_Vis UV-Vis Spectroscopy - Conjugated System - Chromophores H_NMR->UV_Vis TwoD_NMR 2D NMR (COSY, HSQC) - Unambiguous Assignments C_NMR->TwoD_NMR Final Structure Confirmed TwoD_NMR->Final UV_Vis->Final G cluster_0 Spectroscopic Data cluster_1 Structural Features MS MS m/z = [M+H]+ MW Molecular Weight MS->MW IR IR (cm-1) ~3300 (O-H) ~1710 (C=O) FG Functional Groups (Hydroxyl, Amide, Aromatic) IR->FG NMR NMR (ppm) ¹H: Ar-H, N-OH ¹³C: C=O, Ar-C, C3 NMR->FG Structure Connectivity & Skeleton NMR->Structure

Caption: Correlation of spectroscopic data to molecular features.

VI. UV-Visible (UV-Vis) Spectroscopy

Causality and Experimental Choices: UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophore and conjugated π-system. The oxindole core is an effective chromophore. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and for observing changes in conjugation upon chemical modification.

Protocol: UV-Vis Sample Preparation and Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mM).

  • Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU (typically in the 10-50 µM range).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.

Spectral Interpretation: Indole and oxindole derivatives typically show multiple absorption bands corresponding to π→π* transitions. [3]For the parent 2-oxindole, characteristic absorption maxima (λ_max) are observed around 250 nm and 280-290 nm. [4]The presence of the N-hydroxy group and other substituents can cause shifts in these maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (ε). [5][6] Table 4: Typical UV-Vis Absorption Maxima (λ_max)

TransitionTypical λ_max (nm)Notes
π→π~250Strong absorption related to the benzene ring. [4]
π→π~280-300Characteristic of the indole/oxindole chromophore. [7]
n→π*> 350Weak absorption from the carbonyl group, may be observed as a shoulder. [7]

VII. Conclusion

The structural elucidation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. Mass spectrometry provides the foundational molecular weight and formula, while IR spectroscopy rapidly confirms key functional groups. A detailed analysis of ¹H and ¹³C NMR spectra is then used to assemble the complete molecular structure, and UV-Vis spectroscopy offers insight into the electronic properties of the molecule. By following the protocols and interpretive guidelines presented in this document, researchers can confidently and accurately characterize these valuable compounds.

References

  • The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.
  • MDPI. (2022). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi.
  • Acheson, R. M., Hunt, P. G., Littlewood, D. M., Murrer, B. A., & Rosenberg, H. E. (1978). The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles. Journal of the Chemical Society, Perkin Transactions 1, 1117-1125.
  • SpectraBase. (n.d.). 3-(3-Hydroxy-propyl)-1,3-dihydro-indol-2-one - Optional[13C NMR].
  • National Institutes of Health (NIH). (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • National Institutes of Health (NIH). (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
  • PubMed. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information file.
  • National Institutes of Health (NIH). (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
  • PubMed. (n.d.). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.
  • ResearchGate. (n.d.). (a) The UV-Vis absorption and (b) the fluorescent 3D spectra of 1H-indole-2,3-dione 0.05 mM.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-.
  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds.
  • Chemistry LibreTexts. (2022). IR Spectroscopy.
  • NIST. (n.d.). Indole.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.

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Application Notes and Protocols for the Purification of Crude 1-hydroxy-3H-indol-2-one Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity in 1-hydroxy-3H-indol-2-one Synthesis

This compound, also known as 1-hydroxyoxindole, is a key heterocyclic motif present in a variety of biologically active compounds and serves as a versatile intermediate in pharmaceutical synthesis. The primary route to this scaffold often involves the reductive cyclization of 2-nitrophenylacetic acid or its derivatives. While effective, this and other synthetic strategies can generate a range of impurities that complicate downstream applications and underscore the necessity for robust purification protocols. The quality of the final product is paramount for researchers in drug development, as impurities can confound biological assays and compromise the integrity of subsequent synthetic steps.

This guide provides a detailed overview of established methods for the purification of crude this compound, focusing on the underlying principles and practical execution of each technique. We will explore recrystallization, column chromatography, and extractive work-up procedures, offering insights into their applicability based on the impurity profile of the crude material.

Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential contaminants in the crude product. The nature and quantity of these impurities will dictate the most appropriate purification strategy.

Common Impurities in this compound Synthesis:

Impurity ClassSpecific ExamplesRationale for Formation
Unreacted Starting Materials 2-nitrophenylacetic acid, its esters, or corresponding amidesIncomplete reaction conversion.
Over-reduction Products 2-aminophenylacetic acid derivatives, 2-oxindoleExcessive reduction of the nitro group beyond the hydroxylamine stage.
Side-Products Dimerization or polymerization products, azoxy derivativesSide reactions occurring under the reaction conditions, particularly with certain reducing agents or catalysts.[1]
Reagents and Catalysts Reducing agents (e.g., SnCl2, Zn), catalyst residues (e.g., Pd/C)Incomplete removal during initial work-up.[2][3]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy is highly recommended to identify the major impurities and to guide the selection of the purification method.[4]

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be approached using one or a combination of the following methods. The choice will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the differences in solubility between the desired product and its impurities in a given solvent at different temperatures.[5] The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature.

Key Principles of Recrystallization:

  • Solubility Differential: The target compound should have a steep solubility curve in the chosen solvent, meaning its solubility increases significantly with temperature.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at all temperatures (allowing for hot filtration).[5]

Protocol for Single-Solvent Recrystallization of this compound:

  • Solvent Selection: Begin by screening a range of solvents. Based on the polar nature of the N-hydroxy group and the lactam ring, polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like ethyl acetate or acetone are good starting points. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound. Heat the mixture with stirring until the solid dissolves completely. If insoluble impurities are present, add a slight excess of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling solvent or a solvent system where the compound is less soluble.
No crystal formation Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery The compound is too soluble in the cold solvent. Too much washing with cold solvent.Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the volume of washing solvent.
Column Chromatography: Separation by Adsorption

Column chromatography is a versatile and widely used technique for the purification of organic compounds, particularly when dealing with complex mixtures or when recrystallization is ineffective. Separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

Core Concepts of Column Chromatography:

  • Stationary Phase: Typically silica gel or alumina, which are polar adsorbents.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the eluent is a critical parameter that determines the rate at which compounds move down the column.

  • Separation Principle: Less polar compounds have a weaker affinity for the polar stationary phase and will elute faster with a non-polar mobile phase. More polar compounds will adsorb more strongly and require a more polar mobile phase to elute.

Protocol for Flash Column Chromatography of this compound:

  • Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is the most common choice for the purification of moderately polar compounds like this compound.

  • Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap to ensure even packing. Add the eluent and apply pressure to equilibrate the column.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, impregnated silica to the top of the column. This method is preferred for samples that are not very soluble in the initial eluent.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) to elute the compounds in order of increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Purification of this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound Analysis TLC / HPLC / NMR Analysis Crude->Analysis Characterize Impurities Recrystallization Recrystallization Analysis->Recrystallization If crystalline & suitable solvent found Column Column Chromatography Analysis->Column For complex mixtures or amorphous solids PureProduct Pure this compound Recrystallization->PureProduct Column->PureProduct

Caption: General workflow for the purification of this compound.

Extractive Work-up: The First Line of Defense

A well-designed extractive work-up following the synthesis is crucial for removing a significant portion of impurities before proceeding to more demanding purification techniques.

Protocol for a General Extractive Work-up:

  • Quenching: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) if the reaction was conducted under acidic conditions.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent will depend on the solubility of the product and the nature of the impurities. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Water: to remove water-soluble inorganic salts and polar organic impurities.

    • Brine (saturated NaCl solution): to break up emulsions and remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Logical Flow of Purification Decisions

PurificationDecision start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oil/gum) is_pure Is the product pure by TLC/NMR? recrystallization_attempt->is_pure column_chromatography->is_pure is_pure->column_chromatography No (from Recrystallization) final_product Pure Product is_pure->final_product Yes

Caption: Decision tree for selecting a purification method.

Conclusion

The successful purification of this compound is a critical step in its utilization for further research and development. A systematic approach, beginning with the characterization of the crude product to understand its impurity profile, is essential for selecting the most effective purification strategy. While recrystallization offers a straightforward and scalable method for crystalline solids, column chromatography provides a more versatile solution for complex mixtures. A thoughtfully executed extractive work-up can significantly reduce the impurity load, simplifying subsequent purification steps. By applying the principles and protocols outlined in this guide, researchers can confidently obtain high-purity this compound, enabling the advancement of their scientific endeavors.

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  • Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. (n.d.). PubMed. Retrieved from [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016, May 18). National Institutes of Health. Retrieved from [Link]

  • (PDF) Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. (2026, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (2022, January 18). ResearchGate. Retrieved from [Link]

  • Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles and their mechanistic studies on substituent effects. (2017, December 15). ResearchGate. Retrieved from [Link]

  • Electrochemical oxidation of 3-substituted indoles. (n.d.). RSC Publishing. Retrieved from [Link]

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Application Notes and Protocols for the Enzymatic Assay of 1-Hydroxy-2-Oxoindoline Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed Standard Operating Procedure (SOP) for the enzymatic evaluation of compounds based on the 1-hydroxy-2-oxoindoline scaffold. Recognizing the therapeutic potential of this chemical class, particularly as inhibitors of critical enzymes in disease pathways, this document establishes a robust framework for assessing their inhibitory activity. The primary focus of this protocol is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses and a high-value target in oncology.[1][2] The principles and methodologies detailed herein are, however, adaptable to other enzyme systems. This document is intended for researchers, scientists, and drug development professionals, providing the scientific rationale behind the protocol, step-by-step instructions, data analysis methods, and a thorough troubleshooting guide to ensure experimental integrity and reproducibility.

Scientific Foundation and Assay Principle

The Significance of the Indoleamine 2,3-Dioxygenase (IDO1) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[1][3] By catalyzing the oxidative cleavage of the indole ring of L-tryptophan, IDO1 initiates a cascade that produces various bioactive metabolites known as kynurenines.[4][5] Under normal physiological conditions, IDO1 activity is low. However, in the context of chronic inflammation and cancer, its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[6]

The overexpression of IDO1 in the tumor microenvironment has a profound immunosuppressive effect. This is achieved through two primary mechanisms:

  • Tryptophan Depletion: The rapid consumption of the essential amino acid L-tryptophan locally starves proliferating effector T cells, leading to their arrest and apoptosis.[2]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.[2][5]

This dual mechanism allows tumor cells to evade immune surveillance and destruction, making IDO1 a critical immune checkpoint and a prime target for therapeutic intervention.[1][7] Consequently, the development of potent and selective IDO1 inhibitors, such as those derived from the 2-oxoindoline scaffold, is a major focus in immuno-oncology research.[8]

Principle of the Fluorometric IDO1 Inhibition Assay

This protocol employs a robust and sensitive fluorometric assay to measure the activity of IDO1 and, consequently, the inhibitory potential of test compounds. The assay quantifies the direct product of the IDO1-catalyzed reaction, N-formylkynurenine (NFK).[9]

The enzymatic reaction is as follows: L-Tryptophan + O₂ --(IDO1)--> N-formylkynurenine

The quantity of NFK produced is then determined by its selective reaction with a fluorogenic developer reagent. This reaction generates a highly fluorescent product that can be measured using a microplate reader at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[6] The intensity of the fluorescent signal is directly proportional to the amount of NFK produced and thus to the enzymatic activity of IDO1. When an inhibitor is present, it will reduce the rate of NFK production, resulting in a decreased fluorescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

IDO1_Pathway_and_Inhibition cluster_0 IDO1 Enzymatic Reaction cluster_1 Assay Detection cluster_2 Inhibition Mechanism L-Tryptophan L-Tryptophan IDO1_Enzyme IDO1 L-Tryptophan->IDO1_Enzyme Substrate NFK N-formylkynurenine (NFK) IDO1_Enzyme->NFK Catalysis Developer Fluorogenic Developer NFK->Developer Fluorescent_Product Fluorescent Product (Ex: 402 nm / Em: 488 nm) Developer->Fluorescent_Product Inhibitor 1-Hydroxy-2-oxoindoline Derivative Inhibitor->IDO1_Enzyme Inhibition

Caption: IDO1 pathway, inhibition, and assay detection principle.

Materials and Reagents

  • Enzyme: Recombinant Human IDO1 Enzyme (e.g., BioVision Cat# P1102 or similar)

  • Substrate: L-Tryptophan (Sigma-Aldrich, Cat# T0254 or similar)

  • Standard: N-formylkynurenine (NFK) (e.g., included in Abcam IDO1 Activity Assay Kit ab235936)

  • Positive Control Inhibitor: Epacadostat (INCB24360) or a highly selective IDO1 inhibitor[1][9]

  • Test Compounds: 1-hydroxy-2-oxoindoline derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO)

  • Reagents for Assay Buffer:

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Potassium Phosphate Dibasic (K₂HPO₄)

    • L-Ascorbic Acid (Vitamin C)

    • Methylene Blue

    • Catalase (from bovine liver)

  • Detection Reagent: Fluorogenic Developer (e.g., included in commercial kits like Abcam ab235936)

  • Labware:

    • Calibrated pipettes and sterile tips[10]

    • 96-well black, clear-bottom microplates (for fluorescence)[10]

    • Polypropylene microcentrifuge tubes

    • Reagent reservoirs

  • Equipment:

    • Fluorescence microplate reader with Ex/Em filters for 402/488 nm

    • Incubator set to 25°C or 37°C[7]

    • Vortex mixer

    • pH meter

Experimental Protocols

Preparation of Reagents and Solutions

Causality Note: Freshly preparing reagents is critical for assay performance.[10] Ascorbic acid is prone to oxidation, and enzyme activity can degrade with improper storage. All buffer components must be fully dissolved and the pH accurately set to ensure optimal enzyme function.

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5):

    • Prepare a 1 M stock of KH₂PO₄ and a 1 M stock of K₂HPO₄.

    • To ~900 mL of high-purity water, add the required volumes of each stock solution while monitoring the pH. Adjust to pH 6.5.

    • Bring the final volume to 1 L with high-purity water. Sterilize by filtration (0.22 µm) and store at 4°C.

  • Complete Reaction Buffer (Prepare fresh daily and keep on ice):

    • To the required volume of IDO1 Assay Buffer, add the following components to the final concentrations specified:

      • 20 mM L-Ascorbic Acid

      • 10 µM Methylene Blue

      • 100 U/mL Catalase

  • IDO1 Enzyme Solution:

    • Thaw the recombinant IDO1 enzyme on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 0.5-1 µg/mL) in ice-cold Complete Reaction Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment to ensure the reaction remains in the linear range for the duration of the assay.[11]

  • L-Tryptophan Substrate Solution (400 µM):

    • Prepare a 10 mM stock solution of L-Tryptophan in high-purity water.

    • Dilute this stock to 400 µM in Complete Reaction Buffer. This provides a final assay concentration of 200 µM, which is appropriate for many IDO1 assays.

  • Test Compound (Inhibitor) Plate:

    • Create a 10 mM stock solution of each 1-hydroxy-2-oxoindoline derivative in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO in a separate 96-well plate. For a typical 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is recommended.

  • NFK Standard Curve:

    • If using a commercial kit, follow the manufacturer's instructions to prepare NFK standards.

    • Typically, create a dilution series of NFK in IDO1 Assay Buffer ranging from 0 to 100 µM. This is essential for converting relative fluorescence units (RFU) to the amount of product formed.

Standard Operating Procedure for IC₅₀ Determination

SOP_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B 2. Plate Setup Add Inhibitors/Controls to Assay Plate A->B C 3. Add IDO1 Enzyme Solution B->C D 4. Pre-incubate (Allows inhibitor to bind enzyme) C->D E 5. Initiate Reaction Add L-Tryptophan Substrate D->E F 6. Incubate at 25°C (e.g., 30-60 minutes) E->F G 7. Stop Reaction & Develop Signal Add Fluorogenic Developer F->G H 8. Incubate (10 min, RT) G->H I 9. Read Plate (Fluorescence Ex/Em 402/488 nm) H->I J 10. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) I->J

Caption: Experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

  • Assay Plate Setup (in a 96-well black, clear-bottom plate):

    • Add 1 µL of the serially diluted test compounds (from step 3.1.5) to the appropriate wells.

    • Vehicle Control Wells (0% Inhibition): Add 1 µL of 100% DMSO.

    • Positive Control Wells: Add 1 µL of the positive control inhibitor (e.g., Epacadostat).

    • No-Enzyme Control Wells (Background): Add 1 µL of 100% DMSO.

  • Enzyme Addition:

    • Add 50 µL of the diluted IDO1 Enzyme Solution to all wells except the "No-Enzyme Control" wells.

    • To the "No-Enzyme Control" wells, add 50 µL of Complete Reaction Buffer without the enzyme.

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Incubate for 10-15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Add 50 µL of the 400 µM L-Tryptophan Substrate Solution to all wells to start the reaction. The final volume in each well is now 101 µL.

  • Enzymatic Reaction Incubation:

    • Immediately mix the plate by gentle tapping or orbital shaking.

    • Incubate for 30-60 minutes at 25°C. The optimal time should be determined during assay development to ensure the vehicle control reaction is still within the linear phase of product formation.[11]

  • Signal Development:

    • Stop the reaction by adding 10 µL of the Fluorogenic Developer solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement:

    • Read the fluorescence on a microplate reader at Ex/Em = 402/488 nm.

Data Analysis and Presentation

Calculation of Percent Inhibition
  • Subtract Background: Calculate the average fluorescence of the "No-Enzyme Control" wells. Subtract this value from the fluorescence reading of all other wells.

  • Determine Percent Inhibition: Use the following formula for each concentration of the test compound:

    % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle_Control)) * 100

    • Signal_Inhibitor: Background-subtracted fluorescence from a well with the test compound.

    • Signal_Vehicle_Control: Background-subtracted average fluorescence from the DMSO-only wells (representing 100% enzyme activity).

IC₅₀ Determination
  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit or [Inhibitor] vs. response -- Variable slope) using software like GraphPad Prism or similar.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Data Presentation Table
Compound IDConcentration (µM)Avg. Fluorescence (RFU)% InhibitionIC₅₀ (µM)
Vehicle015,8000N/A
Cmpd-X0.114,22010.0
Cmpd-X0.311,85025.0
Cmpd-X1.07,90050.01.0
Cmpd-X3.03,95075.0
Cmpd-X10.01,58090.0
Pos. Ctrl1.01,10693.00.05

Table represents example data for illustrative purposes.

Quality Control and System Validation

A trustworthy protocol must be a self-validating system.[12] The following controls are mandatory for each assay plate to ensure data integrity.

  • Vehicle Control (0% Inhibition): Represents the maximum signal (100% enzyme activity). The signal should be robust and significantly above the background.

  • No-Enzyme Control (Background): Represents the baseline fluorescence from the reaction components in the absence of enzymatic activity. This value should be very low. A high background can indicate reagent contamination or substrate instability.[13]

  • Positive Control Inhibitor (e.g., Epacadostat): A known, potent inhibitor of the target enzyme. Including this control validates that the assay system is responsive to inhibition. The calculated IC₅₀ should fall within an expected, historically-defined range.

  • Z'-factor Calculation: For high-throughput screening applications, the Z'-factor is a statistical measure of assay quality. It should be calculated from the vehicle (max signal) and positive control (min signal) wells. A Z'-factor > 0.5 indicates an excellent and robust assay.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal 1. Inactive enzyme due to improper storage or repeated freeze-thaw cycles.[14]2. Omission of a key reagent (e.g., substrate, developer).3. Incorrect plate reader settings (wavelengths, filters).[14]1. Use a fresh aliquot of enzyme; run a positive control with a known active lot.2. Carefully review the pipetting steps; use a checklist.3. Verify instrument settings match the protocol specifications (Ex 402/Em 488 nm).
High Background Signal 1. Contamination of buffers or reagents with fluorescent substances.[13]2. Autofluorescence of the test compound.3. Substrate instability or non-enzymatic degradation.1. Use high-purity water and reagents; prepare fresh buffers.2. Run a "compound-only" control (compound + buffer, no enzyme/substrate) to measure its intrinsic fluorescence and subtract it.3. Ensure substrate is stored correctly and prepared fresh.
High Variability Between Replicates 1. Pipetting errors, especially with small volumes.[10]2. Inconsistent mixing in wells.3. "Edge effects" due to evaporation in outer wells of the plate.[14]1. Use calibrated pipettes; prepare a master mix of reagents whenever possible.[10]2. Ensure thorough but gentle mixing after each reagent addition.3. Avoid using the outermost wells for critical samples or fill them with buffer to create a humidity barrier.[14]
IC₅₀ Curve is Flat or Incomplete 1. Inhibitor concentration range is too low or too high.2. Low compound solubility at higher concentrations.3. Compound is inactive at the tested concentrations.1. Test a wider range of concentrations (e.g., from 1 nM to 100 µM).2. Check for compound precipitation in the wells; ensure DMSO concentration is consistent and low (typically ≤1%).3. Confirm compound identity and purity.

References

  • Čapkauskaitė, E., Kairys, V., Vaitiekūnas, P. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Creative BioMart. (n.d.). Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit. Creative BioMart. [Link]

  • Gao, Y., Li, Y., Liu, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Molecules, 27(19), 6678. [Link]

  • R-Discovery. (2021). A standard operating procedure for an enzymatic activity inhibition assay. R Discovery. [Link]

  • ResearchGate. (2021). A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. [Link]

  • Cichoż-Lach, H., Michalak, A., & Turski, W. A. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-11. [Link]

  • University of San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • University of San Diego. (2021). 96 Well Plate Real Time MDH Assay Protocol. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

  • Wiley Online Library. (n.d.). Clean Enzymatic Oxidation of 12α‐Hydroxysteroids to 12‐Oxo‐Derivatives Catalyzed by Hydroxysteroid Dehydrogenase. [Link]

  • MDPI. (n.d.). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. [Link]

  • Johnson, T. S., & Munn, D. H. (2012). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Current opinion in immunology, 24(2), 220-225. [Link]

  • ResearchGate. (n.d.). Overview of the IDO metabolic pathway. [Link]

  • Bálint, B. L., & Bánáti, F. (2022). Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. Biogerontology, 23(5), 535-551. [Link]

  • ResearchGate. (n.d.). Clinically approved 2-oxo-indoline derivatives. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • National Institutes of Health. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]

  • National Institutes of Health. (n.d.). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. [Link]

  • Markwalder, J. A., et al. (2017). Identification and optimization of a novel series of indoleamine 2,3-dioxygenase inhibitors. Bioorganic & medicinal chemistry letters, 27(3), 485-489. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • PubMed Central. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. [Link]

  • National Institutes of Health. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. [Link]

  • MDPI. (n.d.). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. [Link]

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Application Notes and Protocols for the Utilization of the 1-Hydroxy-3H-indol-2-one Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile use of the 1-hydroxy-3H-indol-2-one (also known as N-hydroxyoxindole) scaffold and its derivatives in high-throughput screening (HTS) campaigns. This document delves into the scientific rationale behind assay design, provides detailed experimental protocols, and showcases the potential of this privileged chemical structure in modern drug discovery.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core, a subset of the broader indole family, represents a significant and versatile scaffold in medicinal chemistry.[1][2][3] Indole derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][3] The inherent aromaticity and the presence of a reactive hydroxylamine group make the N-hydroxyoxindole moiety a compelling starting point for the synthesis of diverse compound libraries.[4][5]

Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][6][7] Their ability to interact with a multitude of biological targets makes them prime candidates for high-throughput screening (HTS), a cornerstone of modern drug discovery that allows for the rapid testing of thousands to millions of compounds.[8][9][10]

This guide will explore the application of this scaffold in several key HTS assay formats, providing both the theoretical underpinning and practical, step-by-step protocols.

Core Applications in High-Throughput Screening

The this compound scaffold and its derivatives are amenable to a variety of HTS assays. Below, we detail protocols for two prominent applications: antioxidant activity screening and enzyme inhibition assays.

Application I: Screening for Antioxidant Activity

Scientific Rationale:

Many derivatives of the 2-oxindole scaffold, particularly 3-substituted-3-hydroxy-2-oxindoles, have been reported to possess moderate to good antioxidant properties.[11][12] These compounds can act as free radical scavengers, a crucial mechanism for mitigating oxidative stress, which is implicated in a range of chronic diseases.[12] The delocalization of electrons within the indole's aromatic ring system contributes to its antioxidant potential.[13] High-throughput screening assays are ideal for identifying novel antioxidant compounds from a library of this compound derivatives. A common and robust method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[11][13]

Experimental Workflow: Antioxidant Screening

The following diagram illustrates the typical workflow for a primary HTS campaign to identify antioxidant compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (this compound derivatives) in DMSO Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates 384-Well Microplates Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (DPPH Solution) Reagent_Addition Addition of DPPH Reagent Reagent_Prep->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation (Room Temperature, Dark) Reagent_Addition->Incubation Detection Absorbance Reading (517 nm) Incubation->Detection Data_Normalization Data Normalization & Hit Identification Detection->Data_Normalization Hit_Confirmation Hit Confirmation (Fresh Compounds) Data_Normalization->Hit_Confirmation Dose_Response Dose-Response Curve & IC50 Determination Hit_Confirmation->Dose_Response

Caption: High-throughput screening workflow for antioxidant discovery.

Protocol: DPPH Radical Scavenging HTS Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS systems.

Materials:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Prepare a stock solution in methanol.

  • Ascorbic Acid: As a positive control.

  • Methanol: For dilutions.

  • 384-well, clear, flat-bottom microplates.

  • Automated liquid handler and plate reader.

Procedure:

  • Plate Mapping: Design the plate map to include test compounds, a positive control (Ascorbic Acid), and a negative control (DMSO vehicle).

  • Compound Dispensing: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each test compound from the library stock plates to the corresponding wells of the 384-well assay plates.

  • Control Dispensing: Dispense the same volume of Ascorbic Acid (positive control) and DMSO (negative control) into their designated wells.

  • Reagent Preparation: On the day of the assay, dilute the DPPH stock solution in methanol to a working concentration that gives an absorbance of ~1.0 at 517 nm.

  • Reagent Addition: Add the DPPH working solution to all wells of the assay plate.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Detection: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the negative controls).

Data Interpretation:

A decrease in absorbance at 517 nm indicates that the compound has scavenged the DPPH free radical. The results for hit compounds should be confirmed with fresh compound powder, and dose-response curves should be generated to determine the IC50 value.

Compound ClassRepresentative IC50 Range (µg/mL)Notes
5-Fluoro and 5-Methyl substituted 3-hydroxy-2-oxindoles10 - 50Showed maximum activity in a concentration-dependent manner.[11]
Halogen-substituted 3-aroyl methylene indol-2-ones5 - 25Exhibited good antioxidant activity at lower concentrations.[11]
Unsubstituted 3-hydroxy-2-oxindole derivatives> 50Generally show lower activity compared to substituted analogs.[11]
Application II: Screening for Enzyme Inhibitors

Scientific Rationale:

The indole scaffold is a common feature in many enzyme inhibitors.[1] HTS campaigns have successfully identified indole derivatives as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, and Dihydroorotase (DHOase), a potential antibacterial target.[14][15] Biochemical assays are central to HTS for enzyme inhibitors, allowing for the direct measurement of a compound's effect on enzyme activity in a controlled, cell-free environment.[8]

Signaling Pathway: IDO1 in Tryptophan Metabolism

The following diagram illustrates the role of IDO1 in the kynurenine pathway, a target for cancer therapy.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catalyzes Kynurenine N-Formylkynurenine Downstream Immunosuppressive Metabolites Kynurenine->Downstream Leads to IDO1->Kynurenine Inhibitor This compound Derivative (Inhibitor) Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 enzyme by a potential drug candidate.

Protocol: Generic Fluorescence-Based Enzyme Inhibition HTS Assay

This protocol describes a general method adaptable to many enzymes where the reaction produces a fluorescent product.

Materials:

  • Compound Library: this compound derivatives in 100% DMSO.

  • Recombinant Enzyme: Purified target enzyme (e.g., IDO1).

  • Substrate: A substrate that is converted to a fluorescent product by the enzyme.

  • Known Inhibitor: As a positive control.

  • Assay Buffer: Buffer optimized for enzyme activity.

  • 384-well, black, flat-bottom microplates.

  • Automated liquid handler and fluorescence plate reader.

Procedure:

  • Plate Mapping and Compound Dispensing: As described in the antioxidant assay protocol, map the plate and dispense compounds and controls (known inhibitor and DMSO vehicle).

  • Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to all wells of the plate.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = [1 - (Signal_sample - Signal_background) / (Signal_vehicle - Signal_background)] * 100

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Self-Validating Systems and Counter-Screens:

A crucial aspect of trustworthy HTS is the inclusion of counter-screens to eliminate false positives.[16] For fluorescence-based assays, a common counter-screen involves testing hit compounds in the absence of the enzyme to identify compounds that are intrinsically fluorescent or that quench the fluorescence of the product, thereby interfering with the assay readout.

Advanced Applications: High-Content Screening (HCS)

The this compound scaffold has also found application in more complex, cell-based assays. Photoactivatable fluorescent N-hydroxyoxindoles can be used as probes in high-content screening (HCS).[17][18] In HCS, automated microscopy and image analysis are used to quantify cellular changes, providing multiparametric data on a compound's effect.[19]

For example, a derivative of this compound that acts as a photoactivatable fluorophore could be used to selectively label and track specific cell populations or intracellular dynamics in a high-throughput manner, offering deeper biological insights than traditional biochemical assays.[17][18]

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for high-throughput screening campaigns in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its inherent biological relevance has led to the discovery of potent modulators of various biological targets. The protocols and principles outlined in these application notes provide a solid foundation for researchers to leverage this privileged scaffold in the quest for novel therapeutics. Future efforts will likely focus on expanding the chemical space around this core and applying it to an even broader range of HTS technologies and disease models.

References

  • Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.SciSpace.
  • Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.PubMed.
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives.SciSpace.
  • High-Throughput Screening Assays.Assay Genie.
  • Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress.PubMed.
  • Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors.PubMed.
  • Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg.PubMed Central.
  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis.PubMed Central.
  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant.Pakistan Journal of Pharmaceutical Sciences.
  • How Are Biochemical Assays Used in High-Throughput Screening?Patsnap Synapse.
  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening.PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).PubMed Central.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.PubMed Central.
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Application Notes and Protocols for Assessing the Cytotoxicity of 1-hydroxy-3H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Indol-2-one Derivatives

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The novel class of 1-hydroxy-3H-indol-2-one derivatives represents a promising frontier in the discovery of new therapeutic agents, particularly in oncology. Assessing the cytotoxic potential of these compounds is a critical first step in the drug discovery pipeline.[2][3][4] This guide provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic effects of these novel derivatives. We will delve into the rationale behind assay selection, provide step-by-step protocols for key assays, and offer insights into data interpretation. Our approach is designed to build a holistic understanding of a compound's cytotoxic profile, moving beyond a simple live-or-die metric to elucidate the underlying mechanisms of cell death.

Strategic Assay Selection: A Multi-Parametric Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. Therefore, a battery of assays targeting different cellular processes is essential for a comprehensive assessment.[5] We advocate for a tiered approach that first establishes a baseline of cytotoxic activity and then explores the mechanistic pathways involved.

Our recommended core assays are:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[6][7]

  • LDH Release Assay: To quantify plasma membrane damage, a hallmark of necrosis.[8][9][10]

  • Caspase-3/7 Activation Assay: To specifically measure the induction of apoptosis, or programmed cell death.[11][12][13]

This combination of assays allows for the differentiation between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, and begins to unravel whether cell death occurs through a controlled apoptotic process or a more damaging necrotic pathway.[4]

Pre-Protocol Considerations: Setting the Stage for Success

Before embarking on specific assay protocols, several foundational elements must be addressed to ensure the reliability and reproducibility of your results.

Cell Line Selection

The choice of cell line is paramount and should be guided by the therapeutic goal of the drug discovery program.[5][14] For oncology-focused research, a panel of cancer cell lines representing different tumor types is recommended.[15][16]

  • Relevance: Select cell lines that are relevant to the cancer type being targeted. For example, if developing a drug for breast cancer, cell lines such as MCF-7 (hormone-dependent) and MDA-MB-231 (hormone-independent) are appropriate choices.[17]

  • Characterization: Use well-characterized cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure genetic consistency.[18][19][20]

  • Growth Characteristics: Be familiar with the doubling time and optimal seeding density of your chosen cell lines to ensure they are in the logarithmic growth phase during the experiment.[21]

Compound Handling and Controls

Proper handling of the this compound derivatives and the inclusion of appropriate controls are critical for data integrity.

  • Solubility: Determine the solubility of your test compounds. Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[6]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.[22]

    • Untreated Control: Cells grown in culture medium only, representing 100% viability.[23]

    • Positive Control: A well-characterized cytotoxic agent, such as Doxorubicin, to confirm that the assay is performing as expected.[17][23][24]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cytotoxicity of the this compound derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select & grow cell lines) Compound_Prep 2. Compound Preparation (Serial dilutions) Cell_Seeding 3. Cell Seeding (96-well plates) Treatment 4. Compound Treatment (Incubate for 24-72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Endpoint 1 LDH LDH Assay (Membrane Integrity) Treatment->LDH Endpoint 2 Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Endpoint 3 Data_Acquisition 5. Data Acquisition (Plate reader) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 6. IC50 Calculation (Dose-response curves) Data_Acquisition->IC50 Interpretation 7. Mechanistic Interpretation IC50->Interpretation

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[25]

Materials
  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete cell culture medium[18]

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[25]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[27]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6][7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9][28]

Materials
  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency).

  • Lysis buffer (often 10X, provided in the kit) to generate a maximum LDH release control.

  • Microplate reader capable of measuring absorbance at 490 nm.[8]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Preparation of Controls:

    • Maximum LDH Release Control: 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the control wells designated for maximum LDH release.[22]

    • Vehicle and Untreated Controls: Proceed without the addition of lysis buffer.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[29]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.[29]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit if required.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100

Detailed Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][30] Many commercial kits utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a measurable signal.[11][12]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_events Cellular Events Indol_Derivative This compound Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Indol_Derivative->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified caspase-mediated apoptotic pathway.

Materials
  • Cells and compounds prepared as in the MTT assay (opaque-walled plates are recommended for luminescent assays).[12]

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar.

  • Luminometer or fluorescence plate reader.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate.

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results can be expressed as fold-change in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

For a clear comparison of the cytotoxic effects of different this compound derivatives, the data should be summarized in a structured table.

CompoundCell LineAssayIC₅₀ (µM)Max. Cytotoxicity (%)Max. Caspase-3/7 Activity (Fold Change)
Derivative AMCF-7MTT1.5 ± 0.2N/A8.2 ± 1.1
Derivative AMCF-7LDH> 505.6 ± 1.2N/A
Derivative BMDA-MB-231MTT10.2 ± 1.5N/A2.1 ± 0.5
Derivative BMDA-MB-231LDH8.5 ± 0.975.3 ± 5.4N/A
DoxorubicinMCF-7MTT0.1 ± 0.02N/A10.5 ± 1.8

Interpreting the Results:

  • Derivative A shows potent inhibition of metabolic activity (low MTT IC₅₀) and strong induction of caspase-3/7 activity in MCF-7 cells. However, it does not cause significant membrane damage (high LDH IC₅₀ and low max cytotoxicity). This profile is indicative of a compound that induces apoptosis.

  • Derivative B has a higher MTT IC₅₀ in MDA-MB-231 cells and induces significant LDH release at similar concentrations. The caspase activation is modest. This suggests a necrotic or mixed apoptotic/necrotic mechanism of cell death.

Conclusion and Further Steps

This guide provides a robust framework for the initial cytotoxic characterization of this compound derivatives. By employing a multi-parametric approach, researchers can gain valuable insights into the potency and potential mechanism of action of their compounds. Positive "hits" from these assays should be further investigated using more advanced techniques such as flow cytometry for Annexin V/PI staining, cell cycle analysis, and Western blotting for key apoptotic proteins to further elucidate the specific pathways involved. This rigorous, step-wise approach is fundamental to advancing promising compounds through the drug discovery and development process.[31][32]

References

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. Abbkine. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

  • Cytotoxicity Assays. Boster Bio. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • LDH Cytotoxicity Assay. 3H Biomedical. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PubMed Central. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PubMed Central. [Link]

  • Cell viability after treated with positive control of drug doxorubicin... ResearchGate. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. [Link]

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Application Notes and Protocols for the Quantification of 1-hydroxy-3H-indol-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-hydroxy-3H-indol-2-one, also known as 1-hydroxyoxindole, is a metabolite of significant interest in pharmacology and toxicology. As a derivative of the indole-2-one scaffold, a core structure in many biologically active compounds, its accurate quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and biomarker discovery.[1] This document provides a comprehensive guide to the analytical methodologies for the sensitive and selective detection of this compound in common biological samples such as plasma, serum, and urine.

The inherent chemical properties of this compound, including its polarity and potential for instability, present unique challenges for bioanalysis.[2][3] This guide emphasizes robust sample preparation techniques and state-of-the-art chromatographic and detection methods to ensure data of the highest quality and reliability. We will primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its superior sensitivity and specificity, while also providing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a viable alternative.

Challenges in Bioanalysis of this compound

The successful quantification of this compound is contingent upon overcoming several analytical hurdles:

  • Matrix Effects: Biological samples are complex mixtures containing proteins, salts, lipids, and other endogenous compounds that can interfere with the analysis, particularly in mass spectrometry by causing ion suppression or enhancement.[4][5]

  • Analyte Stability: The stability of drugs and their metabolites in biological matrices is a critical factor that can be influenced by temperature, pH, light, and enzymatic activity.[2][3] Proper sample handling and storage are paramount to prevent degradation of this compound.

  • Low Endogenous Concentrations: In many biological studies, the concentration of metabolites can be very low, necessitating highly sensitive analytical methods to achieve accurate quantification.[6]

Recommended Analytical Workflow

A generalized workflow for the analysis of this compound is presented below. This workflow is designed to be adaptable to various research needs and laboratory capabilities.

Analytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma, Serum, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Immediate processing or flash-freezing SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing MethodValidation Method Validation DataProcessing->MethodValidation

Caption: General workflow for this compound analysis.

Part 1: LC-MS/MS Method for High-Sensitivity Quantification

This section details a highly sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is ideal for detecting low concentrations of this compound.

Principle

This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. After extraction from the biological matrix, the analyte is separated from other components on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification, providing a high degree of certainty in the identification and measurement of the analyte.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples.[4]

Protocol:

  • Thaw frozen biological samples (plasma, serum) on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the sample.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). The use of an internal standard is crucial for correcting for variations in extraction efficiency and instrument response.[8]

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are a good starting point and should be optimized for your specific system.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Mass Spectrometry Conditions

The following are suggested starting parameters for a triple quadrupole mass spectrometer. Analyte-specific parameters like MRM transitions and collision energies must be determined by infusing a standard solution of this compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Hypothetical: Precursor Ion (m/z) 150.05 -> Product Ion 1 (m/z) 132.04 (quantifier), Product Ion 2 (m/z) 104.05 (qualifier). These must be optimized experimentally.

digraph "LC_MS_Workflow" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#34A853"];

Sample [label="Prepared Sample\nin Autosampler Vial", fillcolor="#F1F3F4"]; HPLC [label="HPLC System\n(Pump, Column, Oven)", shape=cylinder, fillcolor="#E8F0FE"]; MS [label="Tandem Mass Spec\n(Ion Source, Quadrupoles, Detector)", shape=cylinder, fillcolor="#E8F0FE"]; Data [label="Data System", shape=component, fillcolor="#F1F3F4"];

Sample -> HPLC [label="Injection"]; HPLC -> MS [label="Elution"]; MS -> Data [label="Signal Acquisition"]; }

Caption: LC-MS/MS experimental workflow.

Part 2: HPLC-UV Method for Routine Analysis

For laboratories where an LC-MS/MS system is not available, or for applications where high sensitivity is not a prerequisite, an HPLC-UV method can be developed. This method is generally more accessible but will have a higher limit of quantification.[9][10]

Principle

This method relies on the separation of this compound from other sample components via HPLC, followed by detection using a UV-Vis spectrophotometer. The analyte's ability to absorb light at a specific wavelength allows for its quantification by measuring the absorbance and comparing it to a calibration curve.[11]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic sample cleanup technique that can provide a cleaner extract than protein precipitation, which may be necessary to reduce interferences in UV detection.

Protocol:

  • Thaw frozen biological samples (plasma, serum, or urine) on ice.

  • To 500 µL of sample in a glass tube, add an internal standard.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Cap and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for HPLC-UV analysis.

HPLC-UV Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength Determined by UV scan of a standard (likely in the 250-280 nm range for an indole structure).
Isocratic/Gradient An isocratic elution (e.g., 70% A, 30% B) may be sufficient, but a gradient may be needed for complex matrices.

Method Validation and Quality Control

Any bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[2][14]

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound in biological samples. The choice between the high-sensitivity LC-MS/MS method and the more accessible HPLC-UV method will depend on the specific requirements of the study and the available instrumentation. Proper method validation is essential to ensure the generation of accurate and reproducible data for pharmacokinetic, toxicological, and clinical research applications.

References

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  • hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]

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  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]

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  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Institutes of Health. [Link]

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  • Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and... ResearchGate. [Link]

  • Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone. PrepChem.com. [Link]

  • A rapid and specific method for the detection of indole in complex biological samples. PubMed. [Link]

  • HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid. ResearchGate. [Link]

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  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. National Institutes of Health. [Link]

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  • Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. ResearchGate. [Link]

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Troubleshooting & Optimization

troubleshooting low yield in 1-hydroxy-3H-indol-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-hydroxy-3H-indol-2-one (also known as N-hydroxyoxindole). This molecule is a key heterocyclic motif and a valuable intermediate in medicinal chemistry and drug development.[1] Achieving a high yield of this compound can be challenging due to potential side reactions, product instability, and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common synthetic hurdles. The information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental observations and provides a logical framework for identifying the root cause of low yield and implementing effective solutions.

Question 1: My reaction has a low conversion rate, and TLC analysis shows a significant amount of unreacted starting material. What should I do?

Answer:

This is a common issue that typically points to problems with reaction kinetics or reagent activity. The goal is to drive the reaction to completion without promoting side reactions.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Reaction Time or Temperature:

    • Causality: Cyclization reactions often require a specific activation energy. If the temperature is too low or the reaction time is too short, the reaction may not have had sufficient energy or time to proceed to completion.

    • Solution:

      • Step 1: Monitor the reaction progress meticulously using TLC or LC-MS at regular intervals (e.g., every hour).

      • Step 2: If the reaction stalls, cautiously increase the temperature in 5-10°C increments. Be aware that excessive heat can lead to decomposition.

      • Step 3: Extend the reaction time. Some syntheses may require overnight stirring to achieve full conversion.

  • Catalyst Inactivity or Inappropriate Choice:

    • Causality: Many syntheses of indole derivatives rely on acid or base catalysis to facilitate key steps like cyclization.[2] If the catalyst is old, hydrated, or improperly chosen for the specific mechanism, its efficacy will be compromised.

    • Solution:

      • Step 1: Use a fresh batch of the acid or base catalyst. If using a Lewis acid (e.g., ZnCl₂, AlCl₃), ensure it is anhydrous.

      • Step 2: Consider screening alternative catalysts. For instance, if a Brønsted acid like HCl is ineffective, a Lewis acid might offer a different reaction pathway.[2] For base-mediated reactions, switching from a carbonate base to a stronger alkoxide may be necessary.[3]

      • Step 3: Optimize the catalyst loading. Both too little and too much catalyst can be detrimental. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.

  • Poor Reagent Quality or Purity:

    • Causality: Impurities in starting materials can inhibit the catalyst or participate in competing side reactions, consuming reagents and lowering the yield of the desired product.

    • Solution:

      • Step 1: Verify the purity of your starting materials via NMR or melting point analysis.

      • Step 2: If necessary, purify the starting materials before use. For example, recrystallization of solid reagents or distillation of liquid reagents can remove critical impurities.

Question 2: My TLC plate shows the formation of the product, but there are multiple other spots, leading to a difficult purification and low isolated yield. What are these byproducts and how can I avoid them?

Answer:

The presence of multiple byproducts suggests that side reactions are competing with the main reaction pathway. Identifying the nature of these byproducts is key to optimizing selectivity.

Probable Causes & Step-by-Step Solutions:

  • Formation of Dimerization or Polymerization Products:

    • Causality: Indole intermediates can be highly reactive and may self-condense or polymerize under harsh reaction conditions (e.g., high temperature or strong acid concentration). This is particularly true for unstable products.[2]

    • Solution:

      • Step 1: Lower the reaction temperature. Running the reaction at room temperature or even 0°C, if kinetics allow, can significantly reduce the rate of side reactions.

      • Step 2: Reduce the concentration of the reactants. High concentrations can favor intermolecular reactions that lead to dimers and polymers.

      • Step 3: Add reagents slowly. A slow, dropwise addition of a key reagent can help maintain a low instantaneous concentration, preventing unwanted side reactions.

  • Over-oxidation or Decomposition:

    • Causality: The N-hydroxy group can be sensitive to oxidation. Furthermore, the indole core itself can be susceptible to decomposition under strongly acidic or basic conditions, especially in the presence of air (oxygen).

    • Solution:

      • Step 1: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

      • Step 2: Use degassed solvents to remove dissolved oxygen.

      • Step 3: Moderate the reaction pH. If using a strong acid or base, consider switching to a milder alternative to prevent degradation of the product.

  • Formation of Isomeric Byproducts:

    • Causality: Depending on the synthetic route, cyclization could occur at different positions, leading to constitutional isomers that are often difficult to separate. For example, in Fischer-type syntheses, the initial cyclization can lack regioselectivity depending on the substitution pattern.[4]

    • Solution:

      • Step 1: Re-evaluate your synthetic strategy. A different route with greater regiochemical control may be necessary.

      • Step 2: Modify the starting material. Adding a blocking group can prevent reaction at an undesired position, guiding the cyclization to the correct location.

Question 3: The reaction appears to work well according to TLC/LC-MS, but I lose most of my product during workup and purification. Why is this happening?

Answer:

Significant product loss after a successful reaction points to issues with product stability during extraction and purification, or a suboptimal purification technique.

Probable Causes & Step-by-Step Solutions:

  • Product Instability During Aqueous Workup:

    • Causality: The N-hydroxy group can be labile, and the product may be sensitive to pH changes or prolonged exposure to water during the extraction phase.

    • Solution:

      • Step 1: Minimize the duration of the aqueous workup.

      • Step 2: Use a buffered aqueous solution (e.g., a phosphate buffer) instead of plain water or strong acid/base washes to maintain a stable pH.

      • Step 3: Ensure all aqueous layers are saturated with brine (NaCl) to reduce the solubility of the organic product in the aqueous phase and facilitate extraction.

  • Decomposition on Silica Gel:

    • Causality: Silica gel is acidic and can cause decomposition of sensitive compounds. The N-hydroxyoxindole core, with its multiple functional groups, may be particularly susceptible.

    • Solution:

      • Step 1: Deactivate the silica gel before use. This can be done by preparing a slurry of silica in the eluent and adding 1-2% triethylamine or ammonia to neutralize the acidic sites.

      • Step 2: Consider alternative stationary phases. Alumina (neutral or basic) can be a good alternative to silica for acid-sensitive compounds.

      • Step 3: Minimize the time the product spends on the column. Use a wider column and a slightly more polar solvent system to speed up elution.

  • Suboptimal Crystallization Conditions:

    • Causality: If crystallization is the chosen purification method, poor solvent choice can lead to oiling out, incomplete precipitation, or the co-crystallization of impurities.

    • Solution:

      • Step 1: Perform a systematic solvent screen to find the ideal single or binary solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[5]

      • Step 2: Induce crystallization slowly. A rapid crash-cooling often traps impurities. Allow the solution to cool to room temperature slowly before moving it to a refrigerator or freezer.

      • Step 3: If the product oils out, try re-dissolving it in a slightly larger volume of solvent or adding a co-solvent in which it is more soluble.

Visual Aids for Synthesis and Troubleshooting

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G reagents Starting Materials + Reagents + Solvent reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) reagents->reaction monitoring In-Process Control (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue or Adjust Conditions workup Quenching & Aqueous Workup (Extraction) monitoring->workup Reaction Complete drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Chromatography/Crystallization) concentration->purification characterization Product Characterization (NMR, MS, MP) purification->characterization

Caption: A typical experimental workflow for chemical synthesis.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose the cause of low yield.

G start Low Final Yield check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present multiple_spots Multiple Byproducts Observed? check_tlc->multiple_spots clean_reaction Reaction is Clean, Product is Major Spot check_tlc->clean_reaction sm_present->multiple_spots No cause_kinetics Cause: - Incomplete Reaction - Inactive Catalyst - Poor Reagent Quality sm_present->cause_kinetics Yes multiple_spots->clean_reaction No cause_selectivity Cause: - Side Reactions - Dimerization - Decomposition multiple_spots->cause_selectivity Yes cause_purification Cause: - Product Loss During Workup - Degradation on Column - Poor Crystallization clean_reaction->cause_purification

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A widely cited approach involves the base-mediated cyclization of derivatives of 2-nitrophenylacetic acids or related compounds. For instance, the cyclization of alkyl 2-(2-nitroaryl) compounds using a strong base like sodium tert-pentoxide can yield N-hydroxyindoles.[3] Another common strategy involves the modification of isatin, which serves as a versatile precursor for a wide range of oxindole derivatives.

Q2: How critical is the choice of solvent?

The solvent is extremely critical. It not only dictates the solubility of your reagents but also influences reaction rates and pathways. Polar aprotic solvents like DMF or DMSO are often used because they can dissolve a wide range of reactants and help stabilize charged intermediates.[6] However, for some reactions, less polar solvents like toluene or DCM might be required to control reactivity or facilitate product isolation.[7]

Q3: What are the best practices for storing this compound?

Due to its potential instability, the purified product should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at a low temperature (e.g., in a freezer at -20°C). This minimizes the risk of degradation over time.

Q4: Can I use spectroscopic methods to identify common byproducts?

Yes. ¹H NMR is invaluable. Dimerization or polymerization will often result in broadened peaks and a more complex aromatic region. The presence of starting material is easily identified by its characteristic signals. Mass spectrometry (MS) is also crucial for identifying the molecular weights of byproducts, which can provide clues to their structures (e.g., a peak at double the mass of the expected product suggests dimerization).

Example Experimental Protocol: Base-Mediated Cyclization

This protocol is a generalized example based on literature precedents for forming N-hydroxyindole structures and should be adapted and optimized for your specific substrate.[3]

Parameter Specification Notes
Reactant Substituted 2-(2-nitrophenyl)acetate1.0 equivalent
Base Sodium tert-pentoxide2.0 - 3.0 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Ensure solvent is dry.
Temperature 0°C to Room TemperatureMonitor for exotherms.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the substituted 2-(2-nitrophenyl)acetate (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0°C in an ice bath.

  • Base Addition: Sodium tert-pentoxide (2-3 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on deactivated silica gel or by recrystallization to yield the pure this compound.

References

  • Patil, P., Dandale, A., & Deokar, P. (2018). An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)
  • Wen, S.-S., Zhou, Z.-F., Xiao, J.-A., Li, J., Xiang, H., & Yang, H. (2024). Facile Oxidative Cyclization to Access C2-Quaternary 2-Hydroxy-Indolin-3-ones. Journal of Organic Chemistry.
  • Various Authors. (2023).
  • Bayer AG. (2013). Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • Wu, J., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(15), 5339–5342.
  • Hajinasiri, R., et al. (2011). Efficient synthesis of 1,3-dihydro-2H-indole-2-one derivatives. Iranian Journal of Organic Chemistry, 3(3), 695-697.
  • Patel, H., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5573-5579.
  • Akkurt, M., et al. (2009). 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)indolin-2-one. Acta Crystallographica Section E, E65(Pt 10), o2448.
  • Wencewicz, T. A., & Miller, M. J. (2010). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
  • Fischer, H. E. (1883). New 3H-Indole Synthesis by Fischer's Method. Part I. Journal of Heterocyclic Chemistry.
  • Reddy, C. R., et al. (2016). Molecular diversity of the acid promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and cyclic mercapto-substituted β-enamino esters. New Journal of Chemistry, 40, 7921-7926.
  • Ghorai, M. K., et al. (2015). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Lee, J., et al. (2022).

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addressing solubility issues of 1-hydroxy-2-oxoindoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Hydroxy-2-oxoindoline Solubility Guide

Welcome to the technical support guide for 1-hydroxy-2-oxoindoline (also known as N-hydroxyoxindole). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 1-hydroxy-2-oxoindoline in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is it poorly soluble?

Answer: The limited aqueous solubility of 1-hydroxy-2-oxoindoline stems from its molecular structure. The oxindole core is a bicyclic aromatic system, which is predominantly hydrophobic.[1][2] While the N-hydroxy (-N-OH) and carbonyl (-C=O) groups can participate in hydrogen bonding with water, the non-polar surface area of the fused ring system dominates, leading to low solubility in neutral aqueous solutions.[3][4]

To effectively use this compound, a strategic approach to solubilization is required, which usually involves creating a concentrated stock solution in an organic solvent before diluting it into your final aqueous buffer. The parent compound, oxindole, is itself sparingly soluble in aqueous buffers.[5]

Key Physicochemical Properties (Estimated)

Property Value Significance for Solubility
Molecular Formula C₈H₇NO₂ Indicates a relatively small molecule.
Molecular Weight 149.15 g/mol [6] Standard for a small molecule drug candidate.
Structure Fused aromatic rings The core structure is hydrophobic and rigid.
Key Functional Groups N-hydroxy (amide-like), Ketone Provide some polarity and hydrogen bonding capability.
Predicted pKa ~8-10 (for N-OH group) The N-hydroxy group is weakly acidic. At physiological pH (7.4), it is mostly in its neutral, less soluble form.

| Predicted LogP | ~0.2-1.0 | Indicates a moderate degree of lipophilicity.[6] |

Q2: What is the recommended procedure for preparing a stock solution of 1-hydroxy-2-oxoindoline?

Answer: The standard and most effective method is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[9][10]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh out the desired amount of 1-hydroxy-2-oxoindoline powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock, you would need 1.49 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.[11]

  • Dissolution: Vortex or gently agitate the solution until the solid is completely dissolved. Visual inspection is crucial; ensure no solid particles remain.[11] Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[12]

G dissolve dissolve aliquot aliquot dissolve->aliquot Step 3

Caption: Increasing pH shifts the equilibrium towards the more soluble ionized form.

5. Use Formulation Excipients (Advanced):

  • Causality: Certain excipients can form complexes with poorly soluble drugs, creating a more hydrophilic "shell" around the hydrophobic molecule. [13][]* Action - Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [15][16][17]They can encapsulate the hydrophobic oxindole core, increasing its apparent water solubility. [13][] * Protocol: Prepare a solution of a modified cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your aqueous buffer first. Then, add the DMSO stock of your compound to the cyclodextrin-containing buffer. This allows for the formation of the inclusion complex. [15][16]Start with a 1-5% (w/v) cyclodextrin concentration and optimize as needed.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
Reduce Concentration Avoid exceeding solubility limitMay limit the testable dose range.
Optimize Dilution Minimize localized high concentrationsRequires vigorous mixing during dilution.
pH Adjustment Increase proportion of soluble ionized formMust be compatible with the biological assay. [18]
Use Co-solvents Reduce water's polarityFinal concentration must be low (<0.5%) and controlled for. [19][20][][22]
Use Cyclodextrins Encapsulate the hydrophobic moleculeSelect an appropriate cyclodextrin; can be a very effective method. [][15][16]

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.Google Search Result.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Cosolvent.Wikipedia.
  • N-Hydroxy-N'-ethyl-1,2-ethanediamine - Solubility of Things.Solubility of Things.
  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.JoVE.
  • How to make Dimethyl sulfoxide (DMSO)
  • solubility enhancement and cosolvency.Slideshare.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.WJPR.
  • Effect of pH on weakly acidic and basic model drugs.SciELO.
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Making a stock solution for my drug using DMSO.Protocol Online.
  • N-HYDROXYBENZAMIDE.CAMEO Chemicals - NOAA.
  • What happens to a drug's ionization state when its pH equals its pKa?Dr.Oracle.
  • Biological assay challenges
  • How does pH affect drug delivery?
  • Effect of ionization of drug on drug solubiliz
  • Compound Handling Instructions.MCE.
  • DMSO stock preparation.
  • How to make a stock solution of a substance in DMSO.Quora.
  • Solvent Selection for Insoluble Ligands.PMC - NIH.
  • Enhancing the Bioavailability of Poorly Soluble Compounds.WuXi AppTec.
  • Solubilization techniques used for poorly w
  • MedChem Essentials: Solubility part 2.YouTube.
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide.Analytical Methods (RSC Publishing).
  • Oxindole | 59-48-3.ChemicalBook.
  • Principles of Drug Action 1, Spring 2005, Amides.University of the Sciences in Philadelphia.
  • Solubility of Amides.Chemistry Stack Exchange.
  • Oxindole Product Inform
  • Physicochemical properties of oxindole deriv
  • Physicochemical properties of oxindole deriv
  • 3-hydroxy-2-phenyl-1-isoindolinone.GuideChem.
  • pKa Values of Common Bases.University of Wisconsin-Madison.
  • pKa Values Compiled by R. Williams.University of Colorado Boulder.
  • Dioxindole.PubChem - NIH.
  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles.NIH.
  • Material Safety Data Sheet - Nintedanib Impurity 8.Chemicea Pharmaceuticals.
  • Organic Letters Ahead of Print.
  • Catalytic asymmetric synthesis of 3-hydroxyoxindole.SciSpace.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

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Technical Support Center: Optimizing the Stability of 1-hydroxy-3H-indol-2-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-hydroxy-3H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro assays. Our goal is to provide you with a deep understanding of the molecule's stability profile and equip you with practical troubleshooting strategies to ensure the reliability and reproducibility of your experimental data.

Section 1: Understanding the Instability of this compound

This first section addresses the fundamental chemical properties of this compound that are critical to understanding its behavior in an experimental setting.

Q1: What are the primary structural features of this compound that contribute to its instability in aqueous solutions?

The potential instability of this compound stems directly from the N-hydroxy group on the indolinone core. This N-OH moiety is highly reactive and can be a focal point for degradation.[1] The primary factors that can compromise the stability of this compound in typical assay buffers include pH, oxidation, temperature, and light.[2][3]

Under certain conditions, particularly following protonation or enzymatic conjugation (e.g., with sulfates in a cellular context), the N-hydroxy group can be converted into a good leaving group (water).[1] This can facilitate the formation of a highly reactive electrophilic nitrenium ion. This intermediate can then react non-specifically with various nucleophiles present in the assay medium, including water, buffer components, or biological macromolecules like proteins and nucleic acids.[1]

cluster_0 Initiation of Degradation Compound This compound Intermediate Electrophilic Intermediate (e.g., Nitrenium Ion) Compound->Intermediate Activation Condition Stress Factor (e.g., Low pH, Oxidants) Condition->Intermediate Products Degradation Products & Non-specific Adducts Intermediate->Products Reaction

Caption: Potential pathway for the degradation of this compound.

Section 2: Troubleshooting Guide for Assay Variability

Inconsistent or non-reproducible data is a common challenge when working with labile compounds. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: I'm observing a progressive loss of compound activity during my assay incubation, or my results are not reproducible between experiments.

This is a classic symptom of compound instability in the assay medium. The rate of degradation can be influenced by several factors, leading to a decrease in the effective concentration of the active compound over time.

Possible Cause A: Hydrolytic or pH-Dependent Degradation

The stability of the compound can be highly dependent on the pH of the assay buffer.

  • Troubleshooting Steps:

    • Verify Compound Integrity: The first step is to quantitatively assess the stability of this compound in your specific assay buffer. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4]

    • Adjust Buffer Conditions: If degradation is confirmed, consider whether the assay can be performed at a more favorable pH. Run the stability protocol across a range of pH values to identify an optimal buffer system.

Experimental Protocol 1: HPLC-Based Stability Assessment
  • Preparation: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO.

  • Incubation: Dilute the stock solution to the final working concentration in your pre-warmed (e.g., 37°C) assay buffer. Immediately take a sample for the T=0 time point.

  • Sampling: Continue the incubation under your standard assay conditions (e.g., 37°C, protected from light). Collect aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr). Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the compound's λmax.

  • Quantification: Calculate the peak area of this compound at each time point. Normalize the results to the T=0 sample to determine the percentage of the compound remaining.

Time PointPeak Area (Arbitrary Units)% Compound Remaining
0 min1,500,000100%
30 min1,275,00085%
60 min1,050,00070%
120 min750,00050%

Table 1: Example data from an HPLC stability study, indicating a half-life of approximately 2 hours in the tested buffer.

Possible Cause B: Oxidative Degradation

The N-hydroxy group can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions that can catalyze redox reactions.[3]

  • Troubleshooting Steps:

    • Deoxygenate Buffers: Prepare buffers using water that has been sparged with nitrogen or argon gas.

    • Incorporate Antioxidants: The addition of a mild antioxidant to the assay buffer can protect the compound. It is crucial to run a control experiment to ensure the antioxidant itself does not interfere with the assay readout.

AntioxidantTypical Starting ConcentrationKey Considerations
Ascorbic Acid 10-50 µMCan act as a reducing agent; may interfere in redox-sensitive assays.[5]
Trolox 25-100 µMWater-soluble analog of Vitamin E; generally less reactive.
N-Acetylcysteine 100-500 µMAlso a thiol source; test for direct reactivity with your compound.

Table 2: Recommended antioxidants for stabilizing assay buffers.

Issue 2: My compound shows high potency in a biochemical assay but is significantly weaker in a cell-based assay.

This discrepancy can arise from the compound's interaction with the more complex environment of a cell-based assay.

Possible Cause: Reaction with Intracellular Nucleophiles (e.g., Thiols)

If this compound forms a reactive electrophilic intermediate, it can be scavenged by abundant intracellular nucleophiles like glutathione (GSH), effectively depleting the active compound. Thiol-containing reagents in biochemical assay buffers (e.g., DTT) can also cause this issue.[6]

  • Troubleshooting Steps:

    • Assess Thiol Reactivity: Perform an in vitro chemical stability test by incubating your compound in a buffer containing a physiologically relevant concentration of a thiol, such as N-acetylcysteine or glutathione.

    • Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the disappearance of the parent compound and the appearance of a new peak corresponding to the mass of the thiol adduct (Parent Mass + Thiol Mass - H2O).

cluster_1 Thiol Adduct Formation Intermediate Reactive Intermediate Adduct Inactive Thiol Adduct Intermediate->Adduct Thiol Nucleophilic Thiol (e.g., GSH, Cysteine) Thiol->Adduct

Caption: Reaction of an activated intermediate with a biological thiol.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?

To maximize the shelf-life of your stock solution, follow these best practices:

  • Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a highly concentrated stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay.

  • Storage: Store the stock solution at -80°C.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q2: How can I distinguish between true biological activity and assay artifacts caused by compound reactivity?

This is a critical question in drug discovery. A systematic approach is required to rule out artifacts.

  • Troubleshooting Workflow: The following decision tree can guide your investigation. Start by assessing the compound's stability in the assay buffer without any biological components (enzymes, cells, etc.). If it is stable, proceed to test for reactivity with key assay components.

Start Inconsistent or Unexpected Assay Results CheckStability Is the compound stable in assay buffer alone? (Test via HPLC, see Protocol 1) Start->CheckStability YesStable YES CheckStability->YesStable  Stable NoStable NO CheckStability->NoStable Unstable CheckReactivity Does the compound react with other assay components? (e.g., thiols like DTT, GSH) YesStable->CheckReactivity OptimizeBuffer Optimize buffer: - Adjust pH - Add antioxidants - Protect from light NoStable->OptimizeBuffer OptimizeBuffer->CheckStability Re-test YesReactive YES CheckReactivity->YesReactive  Reactive NoReactive NO CheckReactivity->NoReactive Not Reactive ModifyAssay Modify assay protocol: - Remove reactive components - Reduce incubation time YesReactive->ModifyAssay FinalCheck Re-evaluate in full assay. Consider other mechanisms (e.g., aggregation, fluorescence interference) NoReactive->FinalCheck ModifyAssay->CheckReactivity Re-test

Caption: Decision tree for troubleshooting assay interference.

References

  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry. [Link]

  • Four-Ey, A., Mabire, D., Coquerel, G., & Bougle, D. (2007). Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Qu, D., Ma, Q., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Stempfer, C., et al. (2022). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Pharmaceutical Research. [Link]

  • Dolu, E., & Gotor, V. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Beresford, N., et al. (2000). Issues arising when interpreting results from an in vitro assay for estrogenic activity. Toxicology and Applied Pharmacology. [Link]

  • Pritchard, J. F., et al. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. AAPS Journal. [Link]

  • Somei, M. (2023). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. Chemistry. [Link]

  • Sanna, C., et al. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules. [Link]

  • PubChem. (n.d.). 1-hydroxy-3H-indol-2-imine. National Center for Biotechnology Information. [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. [Link]

  • Pérez-Pantoja, D., et al. (2020). The long-chain flavodoxin FldX1 improves the biodegradation of 4-hydroxyphenylacetate and 3-hydroxyphenylacetate and counteracts the oxidative stress associated to aromatic catabolism in Paraburkholderia xenovorans. Antioxidants. [Link]

  • ChemSynthesis. (n.d.). 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [Link]

  • Shaker, M. S., et al. (2017). 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl). IUCrData. [Link]

  • Desai, N. C., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry. [Link]

  • Williams, Z. D., et al. (2021). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Artico, M., et al. (1993). "In Vitro" Effect of Some 5-hydroxy-indolalkylamine Derivatives on Monoamine Uptake System. Pharmacological Research. [Link]

  • Reddy, G. J., et al. (2017). Molecular diversity of the acid promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and cyclic mercapto-substituted β-enamino esters. New Journal of Chemistry. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Kamath, A. V., & Vaidyanathan, C. S. (1990). New pathway for the biodegradation of indole in Aspergillus niger. Applied and Environmental Microbiology. [Link]

Sources

identifying and minimizing side products in 1-hydroxy-indolin-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-indolin-2-one. As a valued heterocyclic scaffold in medicinal chemistry, the successful and efficient synthesis of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and minimization of side products. The information herein is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability in your experimental work.

Introduction to 1-Hydroxy-Indolin-2-One Synthesis

The synthesis of 1-hydroxy-indolin-2-one is most commonly achieved through the reductive cyclization of 2-nitrophenylacetic acid or its derivatives. This transformation, while effective, can be accompanied by the formation of several side products that complicate purification and reduce yields. Understanding the reaction mechanism and the genesis of these impurities is the first step toward optimizing your synthetic protocol.

A key pathway involves the selective reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization to form the desired product. However, variations in reaction conditions can lead to alternative reaction pathways, resulting in a range of undesired molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 1-hydroxy-indolin-2-one via reductive cyclization of 2-nitrophenylacetic acid?

A1: The primary side products encountered during this synthesis include:

  • Indolin-2-one (Oxindole): This results from the over-reduction of the N-hydroxy group of the desired product or the complete reduction of the nitro group to an amine, which then cyclizes.

  • Isatin (1H-indole-2,3-dione): This can form through the oxidation of 1-hydroxy-indolin-2-one or indolin-2-one.

  • Starting Material (2-Nitrophenylacetic Acid): Incomplete reaction is a common issue, leading to the presence of the starting material in the crude product.

  • Dimeric Species: Under certain conditions, dimerization of the starting material or intermediates can occur.

Q2: What is the general mechanism for the formation of 1-hydroxy-indolin-2-one and the key side products?

A2: The reaction proceeds through a series of reduction and cyclization steps. The desired pathway involves the partial reduction of the nitro group to a hydroxylamine, followed by an intramolecular condensation to yield 1-hydroxy-indolin-2-one.

Side product formation occurs through deviations from this main pathway:

  • Indolin-2-one Formation: Complete reduction of the nitro group to an aniline derivative, followed by cyclization, leads to indolin-2-one.

  • Isatin Formation: Over-oxidation of either the desired product or the indolin-2-one side product can yield isatin. The presence of oxidizing agents or air can promote this.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Reaction monitoring is crucial for optimizing the synthesis. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product and major side products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the precise determination of the optimal reaction time. An example of a starting HPLC method is provided in the "Experimental Protocols" section.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of intermediates and side products, aiding in their structural elucidation.

Troubleshooting Guide: Minimizing Side Products

This section provides specific troubleshooting advice for common issues encountered during the synthesis of 1-hydroxy-indolin-2-one.

Issue 1: Low Yield of 1-Hydroxy-Indolin-2-One and Presence of Unreacted Starting Material
  • Potential Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Optimize Reducing Agent Stoichiometry: Gradually increase the equivalents of the reducing agent (e.g., Zn, SnCl₂, H₂/Pd/C) and monitor the reaction progress by TLC or HPLC.

    • Adjust Reaction Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), while carefully monitoring for the formation of over-reduction products.

    • Extend Reaction Time: Continue the reaction until the starting material is consumed, as indicated by TLC or HPLC analysis.

Issue 2: Significant Formation of Indolin-2-one (Over-Reduction)
  • Potential Cause: The reducing agent is too reactive, or the reaction conditions (temperature, pressure, time) are too harsh, leading to the complete reduction of the nitro group.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: If using a highly reactive reducing agent like H₂ with Pd/C, consider switching to a milder agent such as zinc dust in the presence of ammonium chloride or tin(II) chloride.

    • Control Reaction Conditions: When using catalytic hydrogenation, lower the hydrogen pressure and/or the reaction temperature. Carefully monitor the reaction and stop it once the desired product is predominantly formed.

    • pH Control: The pH of the reaction mixture can influence the selectivity of the reduction. Maintaining a neutral or slightly acidic pH can sometimes favor the formation of the hydroxylamine intermediate.

Table 1: Comparison of Reducing Agents for the Synthesis of 1-Hydroxy-Indolin-2-One

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C 1-4 atm H₂, RT, various solventsHigh efficiency, clean workupProne to over-reduction
Zinc (Zn) NH₄Cl, H₂O/EtOH, RT to 50°CMilder, more selectiveHeterogeneous, requires filtration
Tin(II) Chloride (SnCl₂) HCl, EtOH, RTGood selectivity for nitro to hydroxylamineStoichiometric tin waste
Issue 3: Presence of Isatin in the Final Product
  • Potential Cause: Oxidation of the desired product or the indolin-2-one byproduct during the reaction or workup.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Issue 4: Formation of Dimeric Byproducts
  • Potential Cause: Intermolecular reactions between reactive intermediates, which can be concentration-dependent.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

    • Slow Addition: If one of the reagents is particularly reactive, its slow addition to the reaction mixture can help maintain a low instantaneous concentration and reduce dimerization.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-Indolin-2-One using Zinc Dust
  • To a solution of 2-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add ammonium chloride (3.0 eq).

  • Stir the mixture at room temperature and add zinc dust (3.0-5.0 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (typically 1-3 hours), filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This method should provide good separation of the starting material, product, and major non-polar side products.

Visualization of Reaction Pathways

Diagram 1: Synthetic Pathway and Side Reactions

reaction_pathway start 2-Nitrophenylacetic Acid hydroxylamine 2-(Hydroxyamino)phenylacetic Acid start->hydroxylamine Partial Reduction (e.g., Zn/NH4Cl) over_reduced 2-Aminophenylacetic Acid start->over_reduced Complete Reduction (e.g., H2, Pd/C) product 1-Hydroxy-indolin-2-one hydroxylamine->product Intramolecular Cyclization side_product1 Indolin-2-one product->side_product1 Over-reduction side_product2 Isatin product->side_product2 Oxidation over_reduced->side_product1 Intramolecular Cyclization side_product1->side_product2 Oxidation

Caption: Key reaction pathways in the synthesis of 1-hydroxy-indolin-2-one.

Conclusion

The successful synthesis of 1-hydroxy-indolin-2-one hinges on the careful control of reaction conditions to favor the desired reductive cyclization pathway while minimizing side reactions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Regular monitoring of the reaction is essential for making informed decisions about optimizing the synthetic protocol.

References

  • Ilangovan, A., Satish, G. (2014). The use of a catalytic amount I2 and TBHP as stoichiometric oxidant enables a simple and atom economic one-pot synthesis of isatins from 2′-aminoacetophenones via oxidative amido cyclization of the sp3 C-H bond. The Journal of Organic Chemistry, 79(11), 4984-4991. [Link]

  • Zi, Y., Cai, Z. J., Wang, S. Y., & Ji, S. J. (2014). An I2/TBHP-mediated oxidation of commercially available indoles affords isatins in moderate to good yields. Organic letters, 16(11), 3094–3097. [Link]

  • Ma, D., et al. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. [Link]

  • Chavan, S. P., et al. (2022). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 20(38), 7493-7521. [Link]

  • Singh, G. S., & D’hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 6(92), 89695-89729. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • Organic Chemistry Portal. Isatin synthesis. [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. [Link]

  • Söderberg, B. C. (2006). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Farré, M. J., et al. (2019). Fast analysis of multiple haloacetic acids and nitrosamines in recycled and environmental waters using liquid chromatography-mass spectrometry with positive–negative switching and multiple reaction monitoring. Analytical Methods, 11(28), 3586-3595. [Link]

  • Petzer, A., et al. (2024). Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. Bioorganic & Medicinal Chemistry Letters, 115, 129823. [Link]

  • de la Cruz, M. S. N., et al. (2022). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Molecules, 27(17), 5650. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. The Journal of organic chemistry, 72(19), 7244–7250. [Link]

  • Sharma, P., & Liu, R. S. (2016). [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products. Organic letters, 18(3), 412–415. [Link]

Sources

preventing the degradation of 1-hydroxy-3H-indol-2-one derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-hydroxy-3H-indol-2-one (N-hydroxyoxindole) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. The unique N-hydroxy-lactam functionality, while synthetically valuable, imparts specific instabilities that can be challenging to manage. This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the degradation of your molecules under common experimental conditions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Stability

This section addresses the most common initial questions regarding the stability of this compound derivatives.

Q1: What are the primary chemical liabilities of the this compound scaffold?

A1: The core structure possesses two primary points of instability:

  • The N-Hydroxy Group (N-OH): This functional group is susceptible to both oxidation and reduction. It can be oxidized to form highly reactive nitroxyl radicals, which can lead to dimerization or other downstream reactions.[1][2] Conversely, it can be reduced (deoxygenated) to the corresponding oxindole, losing its unique chemical properties.[3][4][5] This N-O bond is also a key chromophore and can be photochemically labile.[6]

  • The Lactam Ring: The five-membered lactam (a cyclic amide) within the oxindole core is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[7][8] This ring-opening reaction is often irreversible and destroys the core scaffold.

Q2: My compound seems to degrade simply by being exposed to air. What is happening?

A2: This is a common observation and is primarily due to the oxidative sensitivity of the N-hydroxy group. Atmospheric oxygen can facilitate the oxidation of the N-hydroxy group, likely proceeding through a radical mechanism.[2] This process can be accelerated by exposure to ambient light or the presence of trace metal impurities which can catalyze aerobic oxidation. For this reason, these compounds should always be handled as air-sensitive materials.[9][10][11]

Q3: I observe a color change in my sample over time, even when stored in the dark. What does this indicate?

A3: A color change, often to a yellow, orange, or brown hue, typically signals the formation of degradation products. While multiple pathways could be responsible, a likely candidate is the formation of nitrone species from the oxidation of the N-hydroxy group or subsequent reactions of the resulting radical intermediates.[12] Dimerization or polymerization of reactive intermediates can also lead to colored impurities. It is a clear indicator that your storage and handling protocols need to be re-evaluated.

Q4: Are there specific functional groups on my derivative that can worsen stability?

A4: Yes, the stability can be significantly influenced by other substituents on the molecule.

  • Electron-Withdrawing Groups (EWGs): EWGs on the aromatic ring can increase the acidity of the N-hydroxy proton, potentially making it more susceptible to base-mediated degradation pathways. They also tend to increase the redox potential, making the compound harder to oxidize but potentially more susceptible to certain nucleophilic attacks.[1]

  • Electron-Donating Groups (EDGs): EDGs can lower the redox potential, making the N-hydroxy group more susceptible to oxidation.[1]

  • Bulky Groups: Sterically bulky substituents near the N-hydroxy group or the lactam carbonyl may offer some kinetic stability by hindering the approach of reactants like water or oxygen.[1]

Part 2: Troubleshooting Guides for Experimental Scenarios

This section provides structured guidance for specific issues encountered during common laboratory workflows.

Scenario 1: Degradation During Aqueous-Based Biological Assays (e.g., Cell Culture)

Problem: You observe a loss of compound activity or inconsistent results over the time course of an experiment (e.g., 24-72 hours) in aqueous buffer or cell culture media.

Root Cause Analysis Workflow

start Inconsistent Assay Results q1 Is the assay buffer pH > 8 or < 6? start->q1 hydrolysis High probability of lactam hydrolysis. [Ref: Acid/Base Catalysis] q1->hydrolysis Yes q2 Is the compound exposed to ambient lab light during incubation? q1->q2 No photodegradation Potential for photochemical deoxygenation or rearrangement. [Ref: N-Oxide Photochemistry] q2->photodegradation Yes q3 Does the media contain redox-active components (e.g., high thiol content, riboflavin)? q2->q3 No redox Redox cycling is likely occurring. [Ref: Oxidizing/Reducing Agents] q3->redox Yes oxidation Default suspicion: Aerobic oxidation. [Ref: Air Sensitivity] q3->oxidation No

Caption: Troubleshooting workflow for assay instability.

Solutions & Protocols
  • pH-Mediated Degradation:

    • Action: Pre-dissolve your compound in a minimal amount of a dry, inert solvent like DMSO. Prepare concentrated stock solutions and dilute them into the final assay medium immediately before use to minimize exposure time to aqueous conditions.

    • Rationale: The five-membered lactam ring is strained and susceptible to acid- or base-catalyzed hydrolysis.[7][8] Minimizing the time the compound spends in non-neutral aqueous environments is critical.

  • Photodegradation:

    • Action: Protect your samples from light at all stages. Use amber vials for stock solutions, wrap plates in aluminum foil during incubation, and minimize exposure to ambient light during plate preparation.

    • Rationale: Heterocyclic N-oxides are known to be photochemically active.[6] UV or even strong visible light can promote N-O bond cleavage, leading to deoxygenation to the inactive oxindole parent or other rearrangements.

  • Redox Instability & Aerobic Oxidation:

    • Action: If possible, degas your assay buffer before adding the compound. For highly sensitive compounds, consider running the assay in a low-oxygen incubator or including antioxidants like N-acetylcysteine in the media (if compatible with the assay).

    • Rationale: The N-hydroxy group is redox-sensitive.[1][13] Components in media can act as reducing agents, while dissolved oxygen can act as an oxidizing agent.

Scenario 2: Compound Degradation During Storage (Solid or Solution)

Problem: You re-analyze a previously pure sample (by LC-MS, NMR) after storage and find significant new impurity peaks.

Storage Troubleshooting Guide
IssueRoot CauseRecommended Solution
Solid Degradation Exposure to atmospheric oxygen and/or moisture.Store the solid compound under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably inside a desiccator in a freezer (-20°C or -80°C).
Solution Degradation (DMSO) Introduction of air/moisture during handling; presence of peroxides in older solvents.Use only high-purity, anhydrous DMSO from a sealed bottle. Prepare stock solutions under inert gas. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and re-introduction of air. Store at -80°C.
Solution Degradation (Protic Solvents) Solvolysis (reaction with the solvent, e.g., methanol, ethanol).Avoid long-term storage in protic solvents. If required for an experiment, prepare the solution fresh. DMSO or DMF are generally preferred for stock solutions.
Protocol: Proper Handling and Storage of Air-Sensitive Solids

This protocol utilizes the Schlenk technique, a common method for manipulating air-sensitive compounds.[9][14]

  • Preparation: Place your vial of compound and a spatula into a Schlenk flask. Seal the flask.

  • Inerting: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum (ensure your solid does not sublime) and then backfill with a positive pressure of inert gas (e.g., Argon). Repeat this "evacuate-refill" cycle 3-5 times to remove all atmospheric gases.[14]

  • Weighing & Aliquoting: Under a positive flow of inert gas, quickly remove the stopper, weigh out the desired amount of your compound into a tared, inerted vial.

  • Sealing: Seal the new vial with a screw cap containing a PTFE/silicone septum. Wrap the seal with Parafilm.

  • Storage: Place the sealed vial inside a larger, labeled container with desiccant, and store in a freezer (-20 °C or below).

Scenario 3: Multiple Peaks Observed After Work-up or Purification

Problem: Your reaction crude (e.g., by TLC or crude LC-MS) shows a clean conversion to a single product, but after aqueous work-up or column chromatography, you isolate multiple products or a significantly lower yield.

Potential Degradation Pathways During Isolation

crude Clean Crude Product workup Aqueous Work-up Step (e.g., NaHCO₃ wash) crude->workup chromatography Silica Gel Chromatography crude->chromatography hydrolysis Base-mediated lactam hydrolysis workup->hydrolysis on_column On-column degradation due to acidic silica surface chromatography->on_column air_ox Prolonged air exposure during fractionation chromatography->air_ox

Caption: Degradation points during work-up/purification.

Solutions & Protocols
  • Avoid Aggressive Aqueous Washes:

    • Action: If an aqueous wash is necessary, use neutral pH water or brine and perform the extraction quickly. Avoid basic washes (e.g., saturated sodium bicarbonate) or acidic washes if possible. If you must use them, keep the contact time to a minimum and work at low temperatures (0 °C).

    • Rationale: Both strong acids and bases can catalyze the hydrolysis of the lactam ring.[7][8][15]

  • Modify Your Chromatography:

    • Action 1 (Neutralize Silica): Standard silica gel is acidic and can cause on-column degradation.[16] Neutralize it by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%).

    • Action 2 (Use Alternative Media): Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase).

    • Action 3 (Speed): Run the column as quickly as possible (flash chromatography) to minimize the compound's residence time on the stationary phase.

    • Rationale: The acidic surface of silica gel can catalyze degradation reactions, including hydrolysis or rearrangement of the sensitive N-hydroxyoxindole core.

Part 3: Monitoring Degradation - Analytical Protocols

Proactive stability testing is crucial. A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent drug.[17][18]

Protocol: Developing a Stability-Indicating RP-HPLC Method
  • Column & Mobile Phase Selection:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Rationale: The acidic modifier helps to achieve good peak shape by keeping acidic and basic functional groups protonated. Formic acid is volatile and MS-compatible.[19][20]

  • Forced Degradation Studies:

    • Prepare dilute solutions (~1 mg/mL) of your compound in an appropriate solvent.

    • Acid Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature. This reaction is often fast.

    • Oxidative Degradation: Add 3% H₂O₂ and leave at room temperature.

    • Photodegradation: Expose a solution to a UV lamp or direct sunlight.

    • Thermal Degradation: Heat a solid sample in an oven (e.g., 80 °C).

    • Control: Keep one sample at 4 °C in the dark.

  • Method Development:

    • Inject the control sample and develop a gradient method (e.g., 5% to 95% B over 20 minutes) that gives a sharp, well-retained peak for the parent compound.

    • Inject each of the stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all major degradation peaks. The goal is to prove that any new peaks do not co-elute with the main peak.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • LC-MS for Peak Identification:

    • Couple the optimized HPLC method to a mass spectrometer to obtain mass data for the degradation products.[21][22][23] This can help elucidate the degradation pathways (e.g., a loss of 16 amu suggests deoxygenation; an addition of 18 amu suggests hydrolysis).

References

  • Recent Advances in the Photochemistry of Heterocyclic N-Oxides and Their Derivatives. ResearchGate.[Link]

  • Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. PubMed.[Link]

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  • Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. PubMed.[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PubMed Central.[Link]

  • The Manipulation of Air-Sensitive Compounds. Wiley.[Link]

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  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

  • Microbial Degradation of Indole and Its Derivatives. SciSpace.[Link]

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  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.[Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Royal Society of Chemistry.[Link]

  • Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts.[Link]

  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ACS Publications.[Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate.[Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.[Link]

  • Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Royal Society of Chemistry.[Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate.[Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Beilstein Journal of Organic Chemistry.[Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA.[Link]

  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science.[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central.[Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health.[Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health.[Link]

  • Degradation of Samples Due to Hydrolysis in HPLC Columns. MicroSolv Technology Corporation.[Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health.[Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Agilent.[Link]

  • Microbial Degradation of Indole and Its Derivatives. ResearchGate.[Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. National Institutes of Health.[Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.[Link]

  • 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. National Institutes of Health.[Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.[Link]

  • Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. Royal Society of Chemistry.[Link]

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  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific.[Link]

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Technical Support Center: Enhancing the Selectivity of 1-Hydroxy-2-Oxoindoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 1-hydroxy-2-oxoindoline-based kinase inhibitors. This guide is structured to address the complex challenges associated with achieving kinase selectivity. The 1-hydroxy-2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs like Sunitinib.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to promiscuous inhibitors with undesirable off-target effects.[3][4]

This document provides in-depth, experience-driven answers to common experimental roadblocks, detailed protocols for key validation steps, and a framework for rational inhibitor design.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of troubleshooting selectivity issues.

Q1: What makes the 1-hydroxy-2-oxoindoline scaffold a "privileged" structure for kinase inhibition?

The oxindole core is considered a privileged scaffold because it effectively mimics the adenine region of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3][5] Its rigid structure provides a stable anchor, and the various positions on the ring system (especially C3) are synthetically accessible, allowing for the introduction of diverse substituents to achieve potency and selectivity.[1][6] Several FDA-approved multi-kinase inhibitors, such as Sunitinib (SU11248), are based on this scaffold, demonstrating its clinical viability.[2][7]

Q2: Why is achieving high selectivity with oxindole-based inhibitors so difficult?

The primary challenge stems from the high degree of conservation in the ATP-binding site across the more than 500 kinases in the human kinome.[3] Most type-I inhibitors that compete with ATP, including many oxindole derivatives, target this conserved region.[3] This can lead to cross-reactivity with unintended kinases, causing off-target effects and potential toxicity.[8] For example, Sunitinib is a multi-targeted inhibitor that hits VEGFR, PDGFR, c-Kit, and Flt3, which is therapeutically useful but also illustrates the scaffold's potential for broad activity.[2][7] Improving selectivity requires exploiting the subtle differences that do exist within these active sites.[3][9]

Q3: My initial screen shows my compound is a potent inhibitor of my target kinase. How do I get a first look at its selectivity profile?

The most direct method is to perform a kinase selectivity profiling screen.[10] Several commercial vendors offer panels that test your compound against hundreds of kinases (e.g., a kinome-wide panel of >400 kinases).

Recommended Initial Approach:

  • Single-Dose Screen: First, screen your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large kinase panel.[10] This is a cost-effective way to identify the most likely off-targets.

  • Identify "Hits": Analyze the data for kinases that show significant inhibition (e.g., >70% inhibition).

  • Follow-Up with IC50 Determination: For the primary target and all identified "hits," perform a 10-point dose-response curve to determine the IC50 values. This provides a quantitative measure of potency and allows for direct comparison.[10]

This tiered approach provides a comprehensive yet efficient overview of your compound's selectivity.[10]

Q4: What are some common, known off-targets for oxindole-based inhibitors targeting receptor tyrosine kinases (RTKs) like VEGFR2?

Given the structural similarities in the ATP-binding pocket of "split kinase domain" RTKs, common off-targets for a VEGFR2 inhibitor often include:

  • Platelet-Derived Growth Factor Receptors (PDGFRα/β) [7]

  • Stem Cell Factor Receptor (c-Kit) [7]

  • Fms-like Tyrosine Kinase 3 (FLT3) [11]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) [5]

For example, Semaxanib (SU5416), an early oxindole inhibitor, was developed as a selective VEGFR-2 inhibitor but also shows weak activity against PDGFRβ and c-Kit at higher concentrations.[12][13] Sunitinib potently inhibits all of these kinases.[7][14] Awareness of these likely off-targets can guide your initial screening and SAR strategies.

Part 2: Troubleshooting Guide for Selectivity Enhancement

This section is designed to address specific experimental challenges in a question-and-answer format, focusing on the causal logic behind each recommendation.

Scenario 1: "My inhibitor is potent against my primary target (e.g., VEGFR2), but it also potently inhibits PDGFRβ. How can I rationally design out the PDGFRβ activity?"

This is a classic selectivity challenge. The key is to exploit structural differences between the VEGFR2 and PDGFRβ ATP-binding pockets.

Causality-Driven Strategy:

  • Structural Analysis (If Possible): The most powerful approach is structure-based design.[9] Obtain or model the co-crystal structures of your inhibitor bound to both VEGFR2 and PDGFRβ. Overlay the structures to identify differing residues. Look for pockets or channels near your compound that are sized differently between the two kinases.

  • Exploit the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket deeper in the active site. The identity of this residue (large vs. small) is a key determinant of selectivity.[3] Design modifications that create a steric clash with the PDGFRβ gatekeeper while being accommodated by the VEGFR2 gatekeeper.

  • Target Non-Conserved Regions: Introduce substituents on your oxindole core that can form specific interactions (e.g., hydrogen bonds, halogen bonds, or van der Waals contacts) with residues that are unique to VEGFR2. Substitution at the 3-position of the 2-oxindole scaffold has been shown to be particularly effective for enhancing potency and selectivity.[6]

The workflow below illustrates this iterative process.

G cluster_0 Selectivity Optimization Workflow A Promiscuous Lead (VEGFR2 IC50 = 50 nM PDGFRβ IC50 = 75 nM) B Structural Analysis (Overlay VEGFR2 & PDGFRβ pockets) A->B C Hypothesis Generation (e.g., Target unique residue in VEGFR2) B->C D SAR Campaign (Synthesize targeted analogs) C->D E Kinase Profiling (Determine IC50 for both kinases) D->E F Analyze Data (Potency vs. Selectivity) E->F G Selective Candidate? (e.g., >100-fold selective) F->G Evaluate H Advance Candidate G->H Yes I Iterate Design G->I No I->C

Caption: Iterative workflow for improving kinase inhibitor selectivity.

Scenario 2: "My SAR campaign to improve selectivity is killing my on-target potency. How can I decouple these two effects?"

This often happens when a modification removes an interaction that is important for binding to both the on-target and off-target kinases.

Causality-Driven Strategy:

  • Re-evaluate Core Interactions: Ensure your modifications are not disrupting the fundamental "hinge-binding" interactions required for all kinase activity. The lactam N-H and carbonyl oxygen of the oxindole core are typically essential for this.

  • Vector-Based Expansion: Instead of modifying the core, add substituents that project into new regions of the binding pocket. The goal is to find a "selectivity vector"—a direction pointing away from the core scaffold where the binding pockets of your target and off-target kinases diverge.

  • Utilize Water-Mediated Bonds: Look for opportunities to displace conserved water molecules in the active site. Designing a ligand that displaces a high-energy water molecule can provide a significant boost in affinity, which may restore potency lost from other modifications.

Scenario 3: "My kinome scan revealed a completely unexpected off-target (e.g., a cytosolic kinase). How do I confirm this is a real hit and not an artifact?"

Unexpected hits can arise from assay artifacts or promiscuous binding. It's crucial to validate them with orthogonal assays.[10][15]

Causality-Driven Strategy:

  • Confirm with an Orthogonal Biochemical Assay: The initial screen was likely done with one assay format (e.g., fluorescence-based). Re-test the hit using a different method, such as a radiometric assay or a different vendor's platform, to rule out technology-specific artifacts.[16]

  • Test for Cellular Target Engagement: A compound's activity in a biochemical assay doesn't always translate to cells.[15] Use a cellular target engagement assay (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA) to confirm that your compound can bind to the unexpected off-target in a live-cell context.[17]

  • Assess Downstream Signaling: If the off-target is a known kinase in a signaling pathway, treat relevant cells with your inhibitor and use Western blotting to see if the phosphorylation of a known substrate of that kinase is reduced. This confirms functional inhibition in a cellular system.

This validation hierarchy ensures you are chasing a physiologically relevant off-target.

G cluster_0 Off-Target Validation Hierarchy A Unexpected Hit from Kinome Scan B Orthogonal Biochemical Assay (e.g., Radiometric vs. Fluorescence) A->B Step 1: Rule out assay artifact C Cellular Target Engagement (e.g., NanoBRET™, CETSA) B->C Step 2: Confirm binding in cells F Likely Artifact (De-prioritize) B->F If not confirmed D Functional Cellular Assay (e.g., Substrate Phosphorylation via Western Blot) C->D Step 3: Confirm functional inhibition C->F If not confirmed E Confirmed Off-Target (Proceed with SAR) D->E If confirmed

Caption: A hierarchical approach to validating unexpected off-targets.

Part 3: Data Interpretation & Key Protocols

Successful selectivity enhancement relies on robust experimental design and accurate data interpretation.

Interpreting Selectivity Data

A common way to quantify selectivity is by calculating a Selectivity Score . While several methods exist, a simple and effective approach is to determine the ratio of IC50 values.

Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)

A higher ratio indicates greater selectivity for the on-target kinase. A common goal in lead optimization is to achieve a selectivity ratio of >100 for key off-targets.

Table 1: Example Selectivity Profile for a Fictional Oxindole Inhibitor (Cmpd-X)

Kinase Target IC50 (nM) Selectivity Ratio (vs. VEGFR2) Priority for SAR
VEGFR2 (On-Target) 10 1.0 -
PDGFRβ 30 3.0 High
c-Kit 250 25.0 Medium
FLT3 800 80.0 Low

| SRC | >10,000 | >1,000 | None |

This table clearly shows that improving selectivity against PDGFRβ is the highest priority for the next round of medicinal chemistry.[18]

Protocol 1: Framework for a Structure-Activity Relationship (SAR) Campaign

This protocol outlines a systematic approach to modifying a lead compound to improve selectivity.

Objective: To identify structural modifications to a 1-hydroxy-2-oxoindoline lead that increase selectivity for the target kinase while maintaining potency.

Methodology:

  • Establish a Baseline: Fully characterize your lead compound. This includes determining its IC50 against the primary target and a focused panel of the most critical off-targets.

  • Hypothesize Modifications: Based on structural data or computational modeling, identify key positions on the oxindole scaffold for modification.[19] Common positions include:

    • C3-substituent: This position often projects towards the solvent-exposed region and is a prime site for exploiting differences between kinases.[6]

    • N1-position: Modifications here can influence the orientation of the entire molecule in the pocket.

    • Benzene Ring (C4-C7): Substituents here can probe deeper pockets or interact with the ribose-binding region.

  • Systematic Synthesis: Synthesize a small, focused library of analogs. Make single, systematic changes at a time to generate clear SAR data. For example, if exploring the C3-substituent, vary its size, electronics, and hydrogen bonding potential.

  • Tiered Screening:

    • Tier 1: Screen all new analogs for potency against the primary on-target kinase. Deprioritize any compounds that are significantly less potent (e.g., >10-fold loss in activity).

    • Tier 2: For all potent compounds from Tier 1, screen them against the top 1-3 off-target kinases identified in the baseline assessment.

  • Analyze the SAR: Correlate structural changes with changes in on-target potency and off-target activity.[20]

    • Did adding a bulky group at C3 decrease off-target activity?

    • Did a hydrogen bond donor at C5 improve on-target potency?

  • Iterate: Use the results from the analysis to design the next round of compounds. This iterative cycle of design, synthesis, and testing is the core of lead optimization.[18]

Self-Validation: This protocol is self-validating because each round of synthesis and testing is directly compared to the previous round and the initial lead compound. The systematic, single-change approach allows for clear interpretation of how each modification impacts the activity profile.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry.
  • Structural approaches to obtain kinase selectivity. PubMed.
  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred.
  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed.
  • Designing Novel Potent Oxindole Derivatives as VEGFR2 Inhibitors for Cancer Therapy: Computational Insights from Molecular Docking, Drug-likeness, DFT, and Structural Dynamics Studies.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances.
  • Sunitinib (SU-11248). Selleck Chemicals.
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  • Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. PubMed.
  • Strategies for the design of selective protein kinase inhibitors. PubMed.
  • QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed.
  • Discovery and Development of Sunitinib (SU11248): A Multitarget Tyrosine Kinase Inhibitor of Tumor Growth, Survival, and Angiogenesis.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416)
  • Semaxanib (SU5416) | VEGFR2 Inhibitor | CAS 204005-46-9. Selleck Chemicals.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
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Technical Support Center: Overcoming Resistance to 1-Hydroxy-3H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Acquired Resistance

1-hydroxy-3H-indol-2-one (oxindole) derivatives represent a promising class of heterocyclic compounds, many of which function as potent tyrosine kinase inhibitors (TKIs).[1][2] Agents like Sunitinib, Semaxanib (SU5416), and Nintedanib, which share this core structure, have demonstrated clinical or preclinical efficacy by targeting key drivers of tumor angiogenesis and proliferation, such as VEGFR, PDGFR, and FGFR.[3][4][5][6] However, a significant clinical and experimental hurdle is the inevitable development of acquired resistance, where cancer cells that are initially sensitive to treatment evolve mechanisms to survive and proliferate despite the presence of the drug.[7][8][9]

This guide provides a structured framework for troubleshooting and dissecting the mechanisms of resistance to this compound derivatives in cancer cell lines. It is designed to move from foundational checks to in-depth mechanistic studies, empowering researchers to not only understand resistance but to rationally design strategies to overcome it.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial problems encountered during drug sensitivity experiments.

Q1: My IC50 value for the oxindole derivative has unexpectedly increased in my sensitive/parental cell line. What should I check first?

A1: An abrupt shift in IC50 in a supposedly sensitive cell line is often due to technical rather than biological factors. Before assuming resistance, systematically verify the following:

  • Compound Integrity: Confirm the stability and purity of your derivative. Has the stock solution been subjected to multiple freeze-thaw cycles? Was it stored correctly? Consider running a fresh dilution series from a new aliquot.

  • Cell Line Authenticity & Health:

    • Passage Number: Cell lines can exhibit phenotypic drift at high passage numbers, potentially altering drug sensitivity.[10] Always use cells within a consistent, low-passage range from a validated master cell bank.

    • Mycoplasma Contamination: This is a common and often overlooked cause of experimental variability. Regularly test your cultures for mycoplasma, as it can significantly alter cellular metabolism and drug response.

  • Assay Conditions: Minor variations in experimental parameters can cause significant IC50 shifts.[11] Ensure consistency in cell seeding density, serum concentration in the media (as drug-protein binding can affect bioavailability), and the duration of drug exposure.[11][12][13]

Q2: How do I confirm that my cell line has genuinely developed a resistant phenotype?

A2: True acquired resistance is a stable, heritable trait. To confirm it, you must demonstrate a consistent and significant shift in the dose-response curve.

  • Calculate the Resistance Index (RI): The RI is the ratio of the IC50 of the resistant line to the IC50 of the parental (sensitive) line (RI = IC50-Resistant / IC50-Parental). An RI significantly greater than 1 indicates resistance.[14]

  • Stability Test: Culture the suspected resistant cells in drug-free medium for several passages (e.g., 5-10) and then re-challenge them with the drug. A stable resistant phenotype will maintain its high IC50, whereas transient adaptation may revert to sensitivity.

  • Monitor Phenotypic Changes: Observe for consistent changes in morphology, proliferation rate, or colony-forming ability in the absence of the drug, which often accompany the resistant state.[15]

Q3: What are the most common biological mechanisms of resistance to tyrosine kinase inhibitors like the oxindole derivatives?

A3: Resistance to TKIs is multifaceted but typically falls into several major categories:

  • On-Target Alterations: The drug's direct molecular target is modified. This includes secondary "gatekeeper" mutations in the kinase's ATP-binding pocket that prevent the drug from binding effectively.[8][16]

  • Bypass Signaling Pathway Activation: Cancer cells activate alternative survival pathways to circumvent the inhibited pathway.[7][8][17][18][19] For example, if a VEGFR inhibitor is used, cells might upregulate signaling through EGFR or MET to maintain downstream signals like PI3K/AKT and MAPK/ERK.[19][20]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[21][22][23][24][25]

  • Drug Sequestration: The drug is trapped in intracellular compartments, such as lysosomes, preventing it from reaching its target. This has been observed as a mechanism of sunitinib resistance.[26][27]

Part 2: In-Depth Troubleshooting Guides & Workflows

This section provides logical workflows and experimental strategies to identify the specific resistance mechanism at play in your cell line model.

Guide 1: Establishing and Validating a Resistant Cell Line Model

The foundation of any resistance study is a robust and well-characterized model. The most common method is the continuous, dose-escalation protocol.[14][28][29][30]

Workflow for Developing a Resistant Cell Line

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Escalation cluster_2 Phase 3: Characterization A 1. Determine Parental IC50 Perform dose-response assay on the parental (sensitive) cell line. B 2. Initial Exposure Culture parental cells in medium with drug at IC20 - IC50 concentration. A->B Start with sub-lethal dose C 3. Monitor & Passage Wait for surviving cells to repopulate. Passage cells when ~80% confluent. B->C C->B Maintain concentration for 2-3 passages D 4. Dose Escalation Gradually increase drug concentration (e.g., 1.5x - 2x increments). C->D When cells are stable E 5. Stabilize Population Allow cells to adapt and recover growth rate at each new concentration. D->E F 6. Repeat Cycle Continue dose escalation until a target resistance level is achieved (e.g., 10x IC50). E->F F->D Repeat until target achieved G 7. Confirm Resistance Determine new IC50 and calculate Resistance Index (RI). F->G Once target RI is met H 8. Test Stability Culture in drug-free medium for several passages, then re-test IC50. G->H I 9. Cryopreserve Stocks Bank validated resistant cells at low passage. H->I

Caption: Workflow for generating drug-resistant cell lines.

Protocol: IC50 Determination by MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your this compound derivative. Replace the medium with fresh medium containing the various drug concentrations. Include a "vehicle only" (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (typically 48-72 hours).[30]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Plot the percentage of cell viability versus the log of drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Guide 2: Investigating Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to dissect the underlying cause. This logical workflow helps prioritize experiments.

Diagnostic Workflow for Resistance Mechanisms

G start Validated Resistant Cell Line (High RI, Stable Phenotype) q1 Hypothesis 1: Increased Drug Efflux? start->q1 exp1 Experiment: ABC Transporter Activity Assay (e.g., Rhodamine 123 / Calcein-AM Efflux) q1->exp1 res1_pos Result: Efflux is increased (Reversed by ABCB1/ABCG2 inhibitors) exp1->res1_pos Yes res1_neg Result: No change in efflux exp1->res1_neg No q2 Hypothesis 2: Bypass Pathway Activation? res1_pos->q2 Check for multiple mechanisms res1_neg->q2 exp2 Experiment: Phospho-Kinase Array or Western Blot for key pathways (p-AKT, p-ERK, p-MET, etc.) q2->exp2 res2_pos Result: Hyperactivation of a parallel pathway (e.g., EGFR, MET, IGF1R) exp2->res2_pos Yes res2_neg Result: No significant changes in bypass pathways exp2->res2_neg No q3 Hypothesis 3: On-Target Alteration? res2_pos->q3 Check for multiple mechanisms res2_neg->q3 exp3 Experiment: 1. Western Blot for total target protein. 2. Sanger sequencing of target kinase domain. q3->exp3 res3_pos Result: Target is overexpressed OR a mutation is found in the kinase domain. exp3->res3_pos

Caption: A logical workflow for diagnosing resistance mechanisms.

A. Investigating Drug Efflux (Hypothesis 1)

Many indole derivatives are substrates for ABC transporters.[25][31] Overexpression of these pumps is a common resistance mechanism.

  • Experiment: Perform a functional assay using a fluorescent substrate like Calcein-AM or Rhodamine 123. Resistant cells overexpressing ABCB1 will rapidly pump out the dye, resulting in lower intracellular fluorescence compared to parental cells.

  • Validation: Crucially, this effect should be reversible by co-incubation with known inhibitors of ABC transporters (e.g., Verapamil for ABCB1/P-gp).

  • Confirmation: Quantify the mRNA and protein levels of key transporters (ABCB1, ABCC1, ABCG2) via qPCR and Western blot in parental vs. resistant cells.

B. Investigating Bypass Pathways (Hypothesis 2)

Tumor cells can achieve resistance by activating parallel signaling pathways to restore downstream signaling (e.g., PI3K/AKT, MAPK/ERK) that was initially suppressed by the drug.[17][18][19][32][33]

Common Bypass Pathways for TKI Resistance

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Drug This compound Derivative (TKI) Target Primary Target (e.g., VEGFR2, PDGFR) Drug->Target PI3K PI3K Target->PI3K RAS RAS Target->RAS Bypass1 Bypass RTK 1 (e.g., MET) Bypass1->PI3K Upregulated Signaling Bypass2 Bypass RTK 2 (e.g., EGFR, IGF1R) Bypass2->RAS Upregulated Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Activation of bypass pathways to overcome TKI blockade.

  • Experiment:

    • Screening: Use a phospho-kinase antibody array to compare the phosphorylation status of dozens of kinases simultaneously between parental and resistant cells (treated with the drug). This provides a broad, unbiased view of what pathways may be activated.

    • Validation: Based on the array results, perform targeted Western blots to confirm the hyperactivation of specific nodes (e.g., p-MET, p-EGFR, p-AKT, p-ERK) in the resistant line.

  • Functional Test: If a bypass pathway is identified (e.g., MET activation), test whether an inhibitor of that pathway can re-sensitize the resistant cells to your oxindole derivative.

Guide 3: Strategies to Overcome Resistance

The ultimate goal is to translate your mechanistic findings into a strategy for overcoming resistance. Combination therapy is the most common approach.[23][32]

Table 1: Rational Combination Strategies Based on Resistance Mechanism

Identified Resistance MechanismRationale for CombinationExample Co-administered AgentExpected Outcome
Increased Drug Efflux (e.g., ABCB1 overexpression)Inhibit the pump to restore intracellular concentration of the primary drug.[23]Verapamil, Tariquidar (3rd Gen. Inhibitor)Re-sensitization of resistant cells to the oxindole derivative.
Bypass Pathway Activation (e.g., MET amplification)Simultaneously block the primary target and the activated bypass pathway.[18][33]Crizotinib (MET Inhibitor)Synergistic cell killing and restoration of sensitivity.
On-Target Mutation (e.g., Gatekeeper mutation)Use a next-generation inhibitor designed to bind to the mutated kinase.[34]A covalent or allosteric inhibitor targeting the specific mutation.Inhibition of the mutated target and restored efficacy.

References

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Technical Support Center: Enhancing Cell Permeability of 1-Hydroxy-2-Oxoindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges you may encounter when working to enhance the cell permeability of 1-hydroxy-2-oxoindoline compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 1-hydroxy-2-oxoindoline derivatives.

Q1: Why do my 1-hydroxy-2-oxoindoline compounds exhibit low cell permeability?

A1: The low cell permeability of 1-hydroxy-2-oxoindoline derivatives can often be attributed to their physicochemical properties. The presence of the hydroxyl group and the polar lactam ring can increase the polar surface area and hydrogen bonding capacity, which may hinder passive diffusion across the lipophilic cell membrane. Furthermore, these compounds might be substrates for cellular efflux pumps, which actively transport them out of the cell, thereby reducing their intracellular concentration.[1][2]

Q2: What are the first-line in vitro assays I should use to quantify the permeability of my compounds?

A2: A tiered approach is recommended to efficiently assess permeability.[1]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[3][4][5][6] It serves as an excellent initial screen to understand the intrinsic membrane permeability of your 1-hydroxy-2-oxoindoline derivatives.[7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium.[8][9][10][11] It provides a more comprehensive evaluation by assessing both passive diffusion and active transport mechanisms, including the potential for efflux.[4][7][9]

Q3: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: A bidirectional Caco-2 permeability assay is the standard method to investigate this.[10] The permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[10][12] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio with the inhibitor present provides further evidence.[2][12]

II. Troubleshooting Guide: Addressing Low Permeability

This section provides a structured approach to troubleshooting and enhancing the cell permeability of your 1-hydroxy-2-oxoindoline compounds.

Problem 1: Low Passive Permeability Observed in PAMPA

If your compound shows low permeability in the PAMPA assay, the issue likely lies with its intrinsic physicochemical properties.

Causality: The fundamental principle of passive diffusion is governed by a molecule's ability to partition from an aqueous environment into the lipid bilayer of the membrane and then back into the aqueous cytoplasm. Properties such as high polarity, a large number of hydrogen bond donors, and low lipophilicity hinder this process.[13][14]

Troubleshooting Workflow:

A Low PAMPA Permeability B Analyze Physicochemical Properties (LogP, PSA, H-bond donors) A->B C Structural Modification B->C D Increase Lipophilicity (e.g., add alkyl/aryl groups) C->D E Reduce Polarity (e.g., mask polar groups - prodrugs) C->E F Decrease H-Bond Donors (e.g., N-methylation) C->F G Re-evaluate in PAMPA D->G E->G F->G

Caption: Troubleshooting workflow for low passive permeability.

Solutions & Rationale:

  • Increase Lipophilicity: Strategically adding lipophilic groups (e.g., alkyl, aryl) can enhance partitioning into the lipid membrane.[7] However, be cautious of the "lipophilicity-solubility trade-off," where excessive lipophilicity can lead to poor aqueous solubility.[15][16][17]

  • Reduce Polarity (Prodrug Approach): Masking polar functional groups, such as the N-hydroxy moiety, with a lipophilic promoiety that can be cleaved intracellularly is a classic prodrug strategy to improve permeability.[6][7]

  • Decrease Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can improve permeability.[7] For instance, strategic N-methylation can sometimes be effective.[6]

Problem 2: Good PAMPA Permeability but Low Caco-2 Permeability

This scenario strongly suggests that active efflux is the primary barrier to cellular accumulation.

Causality: While the compound can passively cross a lipid bilayer, it is actively pumped out of the cell by efflux transporters like P-gp, which are expressed on the apical surface of Caco-2 cells.[18][19][20] This results in a low net flux across the cell monolayer.

Troubleshooting Workflow:

A High PAMPA, Low Caco-2 Permeability B Perform Bidirectional Caco-2 Assay A->B C Calculate Efflux Ratio (ER) B->C D ER > 2? C->D E Confirm with P-gp Inhibitor (e.g., Verapamil) D->E Yes H Investigate Other Transporters D->H No F Structural Modification to Evade Efflux E->F G Re-evaluate in Bidirectional Caco-2 Assay F->G

Caption: Troubleshooting workflow for suspected active efflux.

Solutions & Rationale:

  • Confirm Efflux: As detailed in the FAQs, perform a bidirectional Caco-2 assay with and without a P-gp inhibitor to confirm that your compound is a substrate.[2][12]

  • Structural Modifications to Evade Efflux: This is a medicinal chemistry challenge. The goal is to modify the structure to reduce its recognition by the efflux transporter without compromising its desired biological activity. This may involve altering stereochemistry, removing hydrogen bond acceptors, or changing the overall molecular conformation.

  • Formulation Strategies: For compounds where structural modification is not feasible, formulation approaches can be considered. This includes the use of permeation enhancers or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[21][22][23]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for conducting a PAMPA experiment.

Objective: To assess the passive permeability of 1-hydroxy-2-oxoindoline compounds.

Materials:

  • 96-well filter plates (Donor plate)

  • 96-well acceptor plates

  • PAMPA lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure:

  • Prepare Solutions: Dissolve test and control compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare a working solution by diluting the stock into PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).[24]

  • Coat Donor Plate: Carefully apply 5 µL of the PAMPA lipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate completely.[24]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[24]

  • Assemble PAMPA Sandwich: Add 150-200 µL of your compound working solution to each well of the coated donor plate.[24] Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[4]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[4]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for performing a Caco-2 permeability assay.

Objective: To evaluate both passive and active transport of 1-hydroxy-2-oxoindoline compounds across a cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and control compounds

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[10][12]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is typically done by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay. Only monolayers with acceptable TEER values and low Lucifer yellow leakage should be used.[12][25]

  • Prepare Dosing Solutions: Prepare dosing solutions of your test and control compounds in transport buffer (e.g., HBSS) at the desired concentration.

  • Permeability Measurement (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (B-A for Efflux):

    • Follow the same washing steps.

    • Add fresh transport buffer to the apical chamber.

    • Add the compound dosing solution to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).[10]

IV. Data Summary & Interpretation

Properly interpreting your permeability data is crucial for making informed decisions.

Table 1: Interpreting Permeability Assay Results

PAMPA Result Caco-2 Result (Papp A-B) Efflux Ratio (ER) Interpretation & Next Steps
High High < 2 Good intrinsic permeability, not an efflux substrate. Proceed to further in vivo studies.
High Low > 2 Good intrinsic permeability, but is an efflux substrate. Focus on structural modifications to evade efflux or explore formulation strategies.[26]
Low Low < 2 Poor intrinsic permeability. Focus on medicinal chemistry efforts to improve physicochemical properties (increase lipophilicity, reduce polarity).[7]
Low Low > 2 Poor intrinsic permeability and an efflux substrate. This is the most challenging scenario, requiring significant medicinal chemistry efforts to address both issues simultaneously.

V. References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. [Source for Caco2 assay protocol]. [Link]

  • Dutta, S., & Moses, J. C. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1184. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

  • De Smedt, T. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Di, L., & Kerns, E. H. (2016). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 21(8), 983. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Hagedorn, M., & Bösmann, A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2049. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Tran, P. (2018). FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. [Link]

  • Sharma, P., & Garg, V. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-15. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. [Link]

  • Naccache, P., & Sha'afi, R. I. (1973). Permeability of red cell membranes to small hydrophilic and lipophilic solutes. The Journal of General Physiology, 62(6), 714–736. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC. [Link]

  • Mukherjee, S., & Basu, S. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future Microbiology, 15, 1235–1248. [Link]

  • Du, D., Wang-Kan, X., Neuberger, A., van Veen, H. W., Pos, K. M., Piddock, L. J. V., & Luisi, B. F. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 723. [Link]

  • Rudra, P., & Ghosh, A. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens, 17(10), e1010005. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9–11. [Link]

  • Drug solubility, membrane permeability, & the efflux ratio. YouTube. [Link]

  • Tsinman, K., Tsinman, O., & Sun, C. C. (2022). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 14(11), 2492. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Sinko, P. J., & Swaan, P. W. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(8), 1184. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. [Source for Green Synthesis of Oxoquinoline-1(2H)-Carboxamide]. [Link]

  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Garmon, S. A., Grega, K. C., Hendges, S. K., ... & Zurenko, G. E. (1996). Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Elguero, J., & Goya, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 438. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

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optimizing reaction conditions for the N-hydroxylation of indolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-hydroxylation of indolin-2-ones is a critical transformation in medicinal chemistry and drug development. The resulting N-hydroxy lactams are valuable intermediates and pharmacophores found in numerous biologically active molecules. However, achieving high yields and selectivity in this oxidation reaction can be challenging. Common issues include low conversion, over-oxidation to undesired byproducts, and difficulties in product isolation. This guide provides a comprehensive resource for researchers to troubleshoot and optimize these reactions, ensuring reliable and efficient synthesis of the target N-hydroxy indolin-2-ones.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the N-hydroxylation of indolin-2-ones.

Q1: What are the most common reagents for the N-hydroxylation of indolin-2-ones?

A1: The most frequently employed reagents are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being the most common choice due to its commercial availability and proven efficacy.[1] Other options include Oxone (potassium peroxymonosulfate) and various hydroperoxide systems, sometimes in conjunction with a metal catalyst.[2] For specific applications, particularly those requiring high enantioselectivity, enzymatic methods using cytochrome P450 monooxygenases or engineered enzymes are also explored.[3][4]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and depends on the solubility of your indolin-2-one substrate and the chosen oxidant. For m-CPBA oxidations, chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are standard.[5] Aprotic solvents are generally preferred to avoid potential side reactions with the oxidant. It is crucial to use dry solvents, as water can hydrolyze the oxidant and affect the reaction rate and outcome.

Q3: What is a typical starting temperature for the reaction?

A3: It is highly recommended to start the reaction at a low temperature, typically 0 °C or even -78 °C, especially when using a highly reactive oxidant like m-CPBA.[6] This is done by adding the oxidant slowly to a cooled solution of the indolin-2-one. This initial low temperature helps to control the initial exotherm and minimize the formation of over-oxidation or degradation byproducts. The reaction can then be allowed to slowly warm to room temperature if necessary while monitoring its progress.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. The N-hydroxy product is typically more polar than the starting indolin-2-one and will have a lower Rf value. Staining with a potassium permanganate (KMnO₄) solution can be effective for visualizing both the starting material and the product, as the N-hydroxy group can be oxidized. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

Q5: My N-hydroxy indolin-2-one product seems unstable. What can I do?

A5: N-hydroxy lactams can be sensitive to heat, light, and acid/base conditions. It is best to work up the reaction as soon as it is complete and to purify the product at lower temperatures if possible. Storage should be in a cool, dark place, often under an inert atmosphere (nitrogen or argon). If the product is particularly unstable, it may be necessary to use it immediately in the next synthetic step without prolonged storage.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the N-hydroxylation of indolin-2-ones.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Oxidant: The oxidizing agent (e.g., m-CPBA) may have degraded over time. 2. Insufficient Equivalents: Not enough oxidant was used to drive the reaction to completion. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Steric Hindrance: Bulky substituents near the nitrogen atom may hinder the approach of the oxidant.1. Verify Oxidant Activity: Use a fresh batch of the oxidant or titrate the current batch to determine its active oxygen content. 2. Increase Oxidant Stoichiometry: Incrementally increase the equivalents of the oxidant (e.g., from 1.1 to 1.5 or 2.0 eq.). Monitor by TLC to avoid over-oxidation. 3. Gradually Increase Temperature: After adding the oxidant at a low temperature, allow the reaction to slowly warm to room temperature or even gently heat to 40 °C. 4. Use a Less Hindered Oxidant or a Catalyst: Consider a smaller oxidizing agent or explore catalytic systems that may have different steric requirements.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation: The desired N-hydroxy product is being further oxidized. This is common with strong oxidants.[2] 2. C-H Oxidation: Oxidation is occurring on the indolin-2-one ring or on substituents instead of, or in addition to, the nitrogen.[7] 3. Ring Opening: The lactam ring may be cleaved under harsh conditions.1. Reduce Temperature and Oxidant Equivalents: Perform the reaction at a lower temperature (e.g., maintain at 0 °C or below) and use closer to stoichiometric amounts of the oxidant. Add the oxidant portion-wise. 2. Choose a More Selective Oxidant: Investigate alternative, milder oxidants. For example, Davis oxaziridines can sometimes offer higher selectivity for N-oxidation. 3. Buffer the Reaction: If acidic byproducts are formed (e.g., m-chlorobenzoic acid from m-CPBA), they can catalyze degradation. Adding a mild, non-nucleophilic base like sodium bicarbonate can sometimes help.
Product Degradation During Workup or Purification 1. Acidic Byproduct: The acidic byproduct of the peroxy acid (e.g., m-chlorobenzoic acid) can cause degradation of the N-hydroxy product.[8] 2. Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive products during column chromatography. 3. Thermal Instability: The N-hydroxy product may be thermally labile.1. Aqueous Base Wash: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic byproducts.[8] 2. Neutralize Silica Gel: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase like alumina. 3. Avoid High Temperatures: Concentrate the product under reduced pressure at low temperatures (e.g., using a room temperature water bath).

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for N-Hydroxylation using m-CPBA

This protocol provides a reliable starting point for the N-hydroxylation of a generic indolin-2-one.

Materials:

  • Substituted indolin-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve the indolin-2-one (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add m-CPBA (1.2 eq.) to the solution in small portions over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 30 minutes). If the reaction is sluggish after 2 hours, allow it to warm to room temperature and continue monitoring.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite and stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel. It may be beneficial to use a solvent system containing a small percentage of triethylamine to prevent product degradation on the column.

Protocol 3.2: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and increasing polarity) is a good starting point.

  • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualization: Visualize under UV light (254 nm). Then, stain the plate by dipping it into a potassium permanganate (KMnO₄) solution and gently heating with a heat gun. The N-hydroxy product should appear as a distinct, more polar spot than the starting material.

Section 4: Data and Diagrams

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentProsConsTypical Conditions
m-CPBA Commercially available, reliable, well-documented.[1]Can lead to over-oxidation; acidic byproduct requires removal.[8]1.1-1.5 eq., DCM or CHCl₃, 0 °C to RT.
Oxone® Inexpensive, environmentally benign (potassium salts as byproducts).[2]Often requires a biphasic system or a phase-transfer catalyst; can be less selective.2-3 eq., acetone/water or DCM/water with buffer, RT.
H₂O₂ / Catalyst Green oxidant (water is the only byproduct).Often requires a metal catalyst (e.g., Ti, V) which can be toxic and requires removal.[9]H₂O₂ (30% aq.), catalyst (mol%), various solvents, 0 °C to RT.
Enzymes (e.g., P450) High chemo-, regio-, and enantioselectivity.[10][11]Substrate scope can be limited; requires specialized equipment and expertise.Biocatalyst in buffer, often with cofactors, physiological pH and temp.
Diagrams

Below are diagrams illustrating key aspects of the N-hydroxylation process.

N_Hydroxylation_Mechanism cluster_start Reactants cluster_transition Transition State cluster_end Products Indolinone Indolin-2-one TS Concerted O-transfer Indolinone->TS Nucleophilic Attack by Nitrogen mCPBA m-CPBA mCPBA->TS N_Hydroxy N-Hydroxy Indolin-2-one TS->N_Hydroxy BenzoicAcid m-Chlorobenzoic Acid TS->BenzoicAcid

Caption: Simplified mechanism of N-hydroxylation using m-CPBA.

Troubleshooting_Workflow cluster_no_reaction Low/No Conversion cluster_products Reaction Progressing Start Reaction Start Check_TLC Monitor by TLC after 2h Start->Check_TLC No_Reaction Is Starting Material Consumed? Check_TLC->No_Reaction Predominantly SM Multiple_Spots Multiple Products Formed? Check_TLC->Multiple_Spots SM Consumed Check_Reagent Check Oxidant Activity & Increase Equivalents No_Reaction->Check_Reagent No Warm_Reaction Allow to Warm to RT Check_Reagent->Warm_Reaction Clean_Reaction Reaction is Clean. Proceed to Workup. Multiple_Spots->Clean_Reaction No Lower_Temp Decrease Temperature & Oxidant Equivalents Multiple_Spots->Lower_Temp Yes

Caption: Decision tree for troubleshooting N-hydroxylation reactions.

Section 5: References

  • Ji, L., & Schüürmann, G. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 744-8. [Link]

  • Rydberg, P., et al. (2014). Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? Chemical Research in Toxicology, 27(2), 223-33. [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [Link]

  • Rydberg, P., et al. (2014). Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Chemical Research in Toxicology. [Link]

  • Booth, J., & Boyland, E. (1964). The biochemistry of aromatic amines. 10. Enzymic N-hydroxylation of arylamines and conversion of arylhydroxylamines into o-aminophenols. Biochemical Journal, 91(2), 362–369. [Link]

  • Miller, M. D., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(43), 17316–17324. [Link]

  • ResearchGate. (n.d.). Oxidation of indoles and our hypothesis. [Link]

  • Wang, C., et al. (2020). Iron-Catalyzed Direct Oxidative Alkylation and Hydroxylation of Indolin-2-ones with Alkyl-Substituted N-Heteroarenes. Angewandte Chemie International Edition, 59(10), 3876-3880. [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

  • ResearchGate. (n.d.). Asymmetric hydroxylation with m-CPBA. [Link]

  • WIPO Patentscope. (1998). WO/1998/005636 METHOD FOR PURIFYING LACTAMS. [Link]

  • Wang, D., et al. (2022). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society, 144(1), 183–191. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Yamazoe, Y., et al. (1981). Evidence for the Involvement of N-hydroxylation of 3-amino-1-methyl-5H-pyrido[4,3-b]indole by Cytochrome P-450 in the Covalent Binding to DNA. Cancer Research, 41(10), 4023-4027. [Link]

  • Google Patents. (n.d.). US3792045A - Process for the purification of lactams.

  • Google Patents. (n.d.). FR2809395B1 - LACTAM PURIFICATION PROCESS.

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. [Link]

  • Semantic Scholar. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. [Link]

  • Asuquo, I. G., et al. (2022). Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. Pharmaceuticals, 15(7), 834. [Link]

  • SlideShare. (n.d.). Oxidation at Carbons in Heteroatom Systems. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-79. [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-(1-methyl-1h-indol-3-yl)indolin-2-one. [Link]

  • Liu, Y., et al. (2021). Kinetic resolution of indolines by asymmetric hydroxylamine formation. Nature Communications, 12(1), 2530. [Link]

  • Hlavica, P. (2002). N-oxidative transformation of free and N-substituted amine functions by cytochrome P450 as means of bioactivation and detoxication. Drug Metabolism Reviews, 34(3), 549-63. [Link]

  • Le Corre, P., et al. (1998). Role of CYP2D6 in the N-hydroxylation of procainamide. Drug Metabolism and Disposition, 26(8), 759-65. [Link]

  • Meyer, A., et al. (2003). Hydroxylation of Indole by Laboratory-evolved 2-Hydroxybiphenyl 3-Monooxygenase. Journal of Biological Chemistry, 278(16), 14049-14055. [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15007–15027. [Link]

  • Dolusic, E., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9477-9490. [Link]

  • Chen, Y., et al. (2023). Synthesis of indoline-2,3-fused tetrahydroquinolines bearing two free N–H groups using a protecting-group-free approach. Chemical Communications, 59(80), 12015-12018. [Link]

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Technical Support Center: Strategies to Reduce Off-Target Effects of 1-hydroxy-3H-indol-2-one Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of drugs based on the 1-hydroxy-3H-indol-2-one (oxindole) scaffold. This versatile scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors, but its efficacy can be compromised by a lack of selectivity.[1][2] This document offers field-proven insights and actionable protocols to help you identify, understand, and mitigate these unintended interactions.

Frequently Asked Questions (FAQs)

Q1: Why do drugs based on the this compound scaffold frequently exhibit off-target effects?

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets.[3] Many drugs derived from this core, such as sunitinib and nintedanib, function as kinase inhibitors.[4] The primary reason for their off-target activity lies in the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[5] The oxindole structure is adept at forming key hydrogen bonds within this pocket, mimicking the adenine moiety of ATP. This inherent structural mimicry, while crucial for on-target binding, is also the root cause of promiscuous binding to multiple kinases, leading to off-target effects.[6]

Q2: What are the potential consequences of unaddressed off-target effects in my research?

Ignoring off-target effects can have significant and detrimental consequences for your research and development pipeline:

  • Toxicity in Preclinical Models: Off-target activity is a major contributor to cellular and in-vivo toxicity, potentially causing the failure of promising drug candidates in later stages of development.[8]

  • Development of Drug Resistance: In some cases, off-target effects can activate compensatory signaling pathways that ultimately lead to drug resistance.[7]

  • Wasted Resources: Pursuing a lead compound with poor selectivity can consume significant time and resources, only to fail in later, more expensive stages of preclinical or clinical development.

Q3: What are the main strategic pillars for improving the selectivity of my this compound based compound?

Improving selectivity is a multi-faceted challenge that can be addressed through three main pillars:

  • Medicinal Chemistry & Structure-Based Drug Design (SBDD): This involves rationally modifying the chemical structure of your compound to enhance its affinity for the intended target while reducing its binding to off-targets. This is the most direct and widely used approach.[6][9]

  • Chemical Biology Approaches: These strategies utilize novel chemical tools and concepts, such as bivalent or covalent inhibitors, to achieve selectivity through mechanisms beyond simple competitive binding.[10][11]

  • System-Level Profiling and Target Deconvolution: This involves using large-scale experimental techniques to comprehensively map the interaction profile of your compound, identify specific off-targets, and then use that information to guide medicinal chemistry efforts or interpret biological data.[12][13]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides detailed protocols and strategies to resolve them.

Problem 1: My lead compound shows activity against multiple kinases in an initial screening panel. How do I improve its selectivity?

Root Cause Analysis: Broad activity in a kinase panel confirms that the compound's pharmacophore fits well into the conserved ATP-binding site of many kinases. The key to improving selectivity is to modify the compound so that it exploits the subtle differences that exist between the active site of your primary target and those of other kinases.[14]

Strategy A: Structure-Based Drug Design (SBDD)

This is the cornerstone of modern medicinal chemistry. By obtaining a co-crystal structure of your compound bound to its target, you can visualize the precise interactions and identify opportunities for modification.

Recommended Protocol: Exploiting Non-Conserved Residues

  • Obtain Structural Data: Solve the co-crystal structure of your compound with the target kinase. If this is not feasible, use a high-quality homology model based on a closely related kinase.

  • Kinome-Wide Structural Alignment: Perform a structural alignment of your target's active site with those of the major off-targets identified in your screen. Pay close attention to residues within 5-10 Å of your bound inhibitor.

  • Identify "Selectivity Pockets": Look for residues that differ between your on-target and off-targets. For example, a glycine in the target might be a bulkier valine or methionine in an off-target (the "gatekeeper" residue is a classic example).[14]

  • Rational Modification: Design and synthesize new analogs with moieties that specifically exploit these differences.

    • If the target has a smaller residue, add a bulky group to your compound that will sterically clash with the larger residue in off-target kinases.

    • If the target has a unique polar or charged residue, add a functional group to your compound that can form a specific hydrogen bond or salt bridge.[15]

  • Iterative Screening: Test the new analogs in your kinase panel to confirm if selectivity has improved.

Strategy B: Targeting Inactive Kinase Conformations (Type II Inhibition)

Most kinase inhibitors are Type I, binding to the active "DFG-in" conformation. However, the inactive "DFG-out" conformation is structurally more diverse across the kinome. Designing a compound that binds to this state can dramatically improve selectivity.[6][14]

Implementation:

  • Analyze the structure of your target to see if it can adopt a DFG-out conformation.

  • Modify your this compound scaffold to extend into the allosteric pocket that opens up in the DFG-out state. This often involves adding larger, more flexible hydrophobic moieties.

Strategy C: Covalent Inhibition

If your target kinase has a non-conserved cysteine residue near the active site, you can design an irreversible inhibitor. This provides exceptional selectivity, as the compound will only form a permanent bond with kinases that possess that specific cysteine.[11]

Implementation:

  • Identify an accessible, non-conserved cysteine in your target kinase through sequence and structural analysis.

  • Incorporate a mildly reactive electrophile (a "warhead"), such as an acrylamide or chloroacetamide, onto your inhibitor scaffold at a position that will allow it to react with the cysteine's thiol group.

Workflow: Improving Compound Selectivity

start Initial Hit: Poor Selectivity in Kinase Panel crystal Obtain Co-Crystal Structure (or Homology Model) start->crystal align Align On-Target and Off-Target Active Sites crystal->align diff Identify Structural Differences? align->diff sbdd Strategy A: SBDD Exploit Size/Polarity Differences diff->sbdd Yes no_diff Conserved Active Site diff->no_diff No synthesize Synthesize & Test New Analogs sbdd->synthesize cys Non-Conserved Cysteine Present? no_diff->cys covalent Strategy C: Design Covalent Inhibitor cys->covalent Yes dfg Assess DFG-out Conformation cys->dfg No covalent->synthesize type2 Strategy B: Design Type II Inhibitor dfg->type2 type2->synthesize evaluate Evaluate Selectivity and Potency synthesize->evaluate

Caption: Decision workflow for medicinal chemistry strategies.

Problem 2: I'm observing unexpected phenotypic effects (e.g., toxicity, pathway activation) that don't align with my target's known biology. How do I find the off-target(s)?

Root Cause Analysis: When a compound's cellular effects cannot be explained by its intended mechanism of action, an unbiased, system-wide approach is needed to identify the protein(s) it is unintentionally modulating.[7][16]

Protocol A: Commercial Kinase Profiling Services

This is the most straightforward first step for suspected kinase inhibitors. These services test your compound against hundreds of purified human kinases in enzymatic assays.

Methodology:

  • Select a Service: Choose a vendor that offers a broad kinome panel (e.g., >300 kinases).

  • Choose Concentrations: Screen your compound at one or two fixed concentrations. A common choice is 1 µM, which is high enough to detect moderately potent off-targets that could be relevant in a cellular context.[12]

  • Analyze Data: The service will provide data as "% inhibition" for each kinase. Flag any kinases that are inhibited by >50-70% as potential off-targets for further investigation.

Profiling Method Principle Typical Throughput Information Provided
Radiometric Assay Measures incorporation of 32P/33P from ATP into a substrate.[13]Medium to HighDirect measure of catalytic inhibition (IC50).
Luminescence Assay Measures remaining ATP after kinase reaction (e.g., ADP-Glo™).[12]HighMeasure of catalytic inhibition (IC50).
Binding Assay Measures displacement of a known ligand from the kinase active site.HighDirect measure of physical binding (Kd).
Protocol B: Chemical Proteomics (Affinity-Based Target Identification)

This unbiased method identifies proteins from a whole-cell lysate that physically bind to your compound.[7]

Step-by-Step Workflow:

  • Synthesize an Affinity Probe: Create an analog of your drug with a linker (e.g., polyethylene glycol) terminating in a reactive handle (e.g., an alkyne or biotin). It is critical to test this probe to ensure it retains its on-target activity.

  • Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.

  • Lysate Incubation: Incubate the beads with a native cell lysate. Your compound and its binding partners will be "pulled down" from the complex protein mixture.

  • Competition Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of your original, non-immobilized "free" drug. Specific binders will be competed off the beads in this sample.

  • Elution and Digestion: Elute the bound proteins from the beads.

  • LC-MS/MS Analysis: Identify and quantify the eluted proteins using high-resolution mass spectrometry. Proteins that are abundant in the control sample but absent or significantly reduced in the competition sample are high-confidence off-targets.

Chemical Proteomics Workflow

cluster_0 Control Arm cluster_1 Competition Arm probe Immobilized Drug Probe lysate1 Cell Lysate probe->lysate1 pulldown1 Incubate: Pull-Down Binders lysate1->pulldown1 wash1 Wash Beads pulldown1->wash1 elute1 Elute Proteins wash1->elute1 ms LC-MS/MS Analysis (Identify & Quantify) elute1->ms free_drug Excess Free Drug lysate2 Cell Lysate free_drug->lysate2 preinc Pre-Incubate lysate2->preinc probe2 Immobilized Drug Probe preinc->probe2 pulldown2 Incubate: Pull-Down Binders probe2->pulldown2 wash2 Wash Beads pulldown2->wash2 elute2 Elute Proteins wash2->elute2 elute2->ms analysis Compare Protein Levels: Identify Competed Proteins (Specific Off-Targets) ms->analysis

Caption: Workflow for identifying off-targets via chemical proteomics.

Problem 3: I have a list of potential off-targets. How do I confirm which one is responsible for the unexpected phenotype?

Root Cause Analysis: A binding event or enzymatic inhibition in a cell-free assay does not prove causation in a cellular context. You must validate that modulating the suspected off-target recapitulates the phenotype of interest.

Strategy A: Genetic Validation (Knockdown/Knockout)

This is the gold standard for validation. If the phenotype is caused by inhibition of an off-target, then removing that off-target protein from the cell using genetic tools should make the cell resistant to the drug's effect.

Recommended Protocol (siRNA Knockdown):

  • Select Reagents: Obtain at least two independent, validated siRNAs targeting your suspected off-target protein. Include a non-targeting scramble siRNA as a negative control.

  • Transfection: Transfect your cells with the siRNAs.

  • Verify Knockdown: After 48-72 hours, collect a portion of the cells and confirm successful knockdown of the target protein by Western Blot or qPCR.

  • Drug Treatment: Treat the remaining knockdown cells and control cells with your compound at a concentration that produces the phenotype of interest.

  • Phenotypic Assay: Perform your primary assay (e.g., measure apoptosis, cell viability, or a specific signaling event).

  • Interpretation: If the cells with the knocked-down off-target are significantly less sensitive to your compound compared to the control cells, you have validated that off-target's role in the phenotype.

Strategy B: Use of a "Clean" Tool Compound

If a highly selective inhibitor for your suspected off-target is available, you can use it to see if it phenocopies the effect of your promiscuous compound.

Implementation:

  • Treat cells with the selective inhibitor of the suspected off-target.

  • If this treatment reproduces the unexpected phenotype observed with your original compound, it strongly supports the off-target hypothesis.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Future Science.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. (n.d.). BenchChem.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023).
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
  • Gower, C. M., Chang, M. E., & Maly, D. J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Science.
  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research.
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). BenchChem.
  • Off-Target Effects Analysis. (n.d.).
  • How can off-target effects of drugs be minimised? (2025).
  • Fabian, M. A., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (2025). Kairos Discovery.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (2018).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

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Validation & Comparative

Lack of Evidence for 1-hydroxy-3H-indol-2-one as a Kinase Inhibitor: A Pivot to the Broader Indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Initial investigations into the kinase inhibitory activity of 1-hydroxy-3H-indol-2-one have revealed a significant gap in the scientific literature. Despite comprehensive searches, no direct evidence was found to support its role as a kinase inhibitor. However, the broader chemical class to which this molecule belongs, the indolin-2-ones (also known as oxindoles), represents a rich and well-established scaffold for the development of potent kinase inhibitors.

This guide will, therefore, pivot to provide a comparative analysis of the efficacy of prominent kinase inhibitors built upon the indolin-2-one core. This will offer valuable insights for researchers, scientists, and drug development professionals interested in this chemical space. We will explore the structure-activity relationships, target profiles, and preclinical/clinical efficacy of representative indolin-2-one-based kinase inhibitors, providing a framework for understanding their therapeutic potential.

The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition

The indolin-2-one core is a versatile heterocyclic motif that has been successfully exploited in the design of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. Modifications at different positions of the indolin-2-one ring system allow for the fine-tuning of potency and selectivity against specific kinase targets.

A notable example of a successful drug molecule based on this scaffold is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The indolin-2-one core of Sunitinib forms crucial hydrogen bonds in the hinge region of the kinase ATP-binding site.

Comparative Efficacy of Indolin-2-one Based Kinase Inhibitors

To illustrate the therapeutic potential of the indolin-2-one scaffold, we will compare the efficacy of several well-characterized inhibitors targeting different kinase families. For the purpose of this guide, we will focus on inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).

Table 1: Comparative In Vitro Efficacy of Selected Indolin-2-one Kinase Inhibitors
Compound/Drug NamePrimary Kinase Target(s)IC50 (nM)Cell-Based Assay (Cell Line)Reference
SunitinibVEGFR2, PDGFRβ, c-KIT2 (VEGFR2), 8 (PDGFRβ)HUVEC proliferation[1]
SU9516CDK2Not specifiedNot specified[1]
Pyrrole indolin-2-one derivativesVEGFRs, PDGFRsVariesVaries[2]
3-substituted indolin-2-onesVEGF-R2, FGF-R1, PDGF-Rβ4 (VEGF-R2), 4 (PDGF-Rβ)Not specified[3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Experimental Methodologies for Efficacy Determination

The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of kinase inhibitors. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of the inhibitor indicates successful inhibition.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 value of an indolin-2-one based inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., an indolin-2-one derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In the assay plate, combine the kinase, its substrate, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays

These assays assess the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase for their survival. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: Cell Proliferation (MTT) Assay

Objective: To evaluate the cytotoxic effect of an indolin-2-one based inhibitor on a cancer cell line.

Materials:

  • Cancer cell line (e.g., a line known to overexpress the target kinase)

  • Cell culture medium and supplements

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of indolin-2-one based kinase inhibitors, it is helpful to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT AKT->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates Indolinone_Inhibitor Indolin-2-one Inhibitor (e.g., Sunitinib) Indolinone_Inhibitor->RTK Inhibits ATP Binding

Caption: A simplified signaling pathway of receptor tyrosine kinases (RTKs) and the point of intervention for indolin-2-one based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Potent compounds advance Xenograft_Model Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft_Model Efficacious compounds advance Compound Indolin-2-one Compound Compound->Kinase_Assay

Caption: A typical experimental workflow for evaluating the efficacy of a novel kinase inhibitor.

Conclusion and Future Directions

While this compound itself lacks documented kinase inhibitory activity, the broader indolin-2-one scaffold has proven to be a highly successful platform for the development of effective kinase inhibitors. The examples discussed in this guide highlight the potential for this chemical class to yield potent and selective drugs against a variety of kinase targets.

Future research in this area will likely focus on:

  • Exploring novel substitutions on the indolin-2-one core to improve selectivity and overcome drug resistance.

  • Developing covalent inhibitors that can form a permanent bond with the target kinase, leading to prolonged and potent inhibition.

  • Investigating the potential of indolin-2-one derivatives against novel and challenging kinase targets.

By building upon the extensive knowledge base of the indolin-2-one scaffold, researchers can continue to develop innovative and effective kinase inhibitors for the treatment of cancer and other diseases.

References

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A Head-to-Head Comparison for Kinase Inhibition: The Established Multi-Targeted Inhibitor Sunitinib versus the 1-Hydroxy-2-Oxoindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, multi-targeted tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for numerous malignancies. Sunitinib (marketed as Sutent®) stands as a prime example of a successful TKI, with a well-documented inhibitory profile against a range of kinases crucial for tumor angiogenesis and proliferation.[1][2][3][4] This guide provides a comprehensive head-to-head comparison between sunitinib and the 1-hydroxy-2-oxoindoline chemical scaffold.

While sunitinib is an approved therapeutic with extensive clinical data, 1-hydroxy-2-oxoindoline represents a foundational chemical moiety. The oxindole core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including sunitinib itself.[5][6][7] This comparison, therefore, serves a dual purpose: to benchmark the activity of a known clinical agent and to provide a framework for evaluating novel compounds derived from the promising 1-hydroxy-2-oxoindoline scaffold. For researchers in drug discovery, this guide offers insights into the experimental design and data interpretation necessary for advancing new kinase inhibitor candidates.

The Competitors: A Profile

Sunitinib: The Established Benchmark

Sunitinib malate is an oral, small-molecule TKI that inhibits multiple receptor tyrosine kinases (RTKs).[4][8] Its mechanism of action involves targeting key drivers of tumor growth and angiogenesis, including the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-KIT).[1][2][3][8] By blocking the ATP-binding site of these kinases, sunitinib prevents their phosphorylation and subsequent activation of downstream signaling pathways, leading to an inhibition of tumor cell proliferation and a reduction in tumor vascularization.[9][10]

Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][4] Its broad-spectrum activity, however, is also associated with a range of side effects, underscoring the ongoing need for novel inhibitors with improved selectivity and tolerability.[11]

1-Hydroxy-2-Oxoindoline: A Scaffold of Potential

The 1-hydroxy-2-oxoindoline structure is a derivative of oxindole, a heterocyclic compound that is a cornerstone in the design of many synthetic and natural bioactive molecules. The oxindole ring system is a key pharmacophore in a multitude of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[5][6] While 1-hydroxy-2-oxoindoline itself is not an established kinase inhibitor, its structural motif represents a starting point for the synthesis of novel derivatives. The strategic modification of this scaffold could lead to the development of new inhibitors with unique selectivity profiles and potentially improved therapeutic indices.

In Vitro Kinase Inhibition Profile: A Comparative Overview

The following table summarizes the known inhibitory activity of sunitinib against a panel of key kinases. For 1-hydroxy-2-oxoindoline, the values are presented as "Not Available (N/A)" as this compound has not been extensively profiled as a kinase inhibitor. This table serves as a template for how experimental data for a novel compound derived from this scaffold would be presented in comparison to sunitinib.

Kinase TargetSunitinib IC50 (nM)1-Hydroxy-2-Oxoindoline IC50 (nM)
VEGFR-1 (FLT1)9N/A
VEGFR-2 (KDR)80N/A
VEGFR-3 (FLT4)Not ReportedN/A
PDGFRαPotent InhibitionN/A
PDGFRβ2N/A
c-KITPotent InhibitionN/A
FLT350 (ITD mutant)N/A
RETPotent InhibitionN/A
CSF-1RPotent InhibitionN/A

Note: IC50 values for sunitinib are compiled from various sources and may differ based on assay conditions. "Potent Inhibition" indicates strong activity has been reported, though specific IC50 values were not consistently available in the reviewed literature.[1][12][13]

Signaling Pathways and Experimental Workflow

The diagram below illustrates the signaling pathways targeted by sunitinib. Inhibition of these pathways is the desired outcome for a novel inhibitor derived from the 1-hydroxy-2-oxoindoline scaffold.

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Step 1: Plate Setup Add kinase, buffer, and substrate to microplate wells. Start->Step1 Step2 Step 2: Compound Addition Add serial dilutions of Sunitinib (control) and 1-hydroxy-2-oxoindoline derivative (test). Step1->Step2 Step3 Step 3: Initiate Reaction Add ATP to start the kinase reaction. Step2->Step3 Step4 Step 4: Incubation Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). Step3->Step4 Step5 Step 5: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Step4->Step5 Step6 Step 6: Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step5->Step6 Step7 Step 7: Data Acquisition Read luminescence on a microplate reader. Step6->Step7 End End: Data Analysis (IC50 determination) Step7->End

Workflow for a comparative in vitro kinase assay.

Experimental Protocol: Head-to-Head Kinase Assay (VEGFR-2)

This protocol provides a detailed methodology for comparing the inhibitory activity of a novel 1-hydroxy-2-oxoindoline derivative against sunitinib using a luminescence-based kinase assay for VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Sunitinib (positive control)

  • Test Compound (1-hydroxy-2-oxoindoline derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well or 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.

    • Prepare serial dilutions of sunitinib and the test compound in 1x Kinase Buffer containing a consistent percentage of DMSO (e.g., 1%). The concentration range should span from expected high inhibitory concentrations to no inhibition.

    • Dilute the VEGFR-2 enzyme and substrate to their optimal concentrations (determined through initial titration experiments) in 1x Kinase Buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or sunitinib to the appropriate wells of the microplate.

    • Include "positive control" wells (enzyme, no inhibitor) and "blank" wells (no enzyme) containing the same concentration of DMSO as the test wells.

  • Kinase Reaction:

    • Prepare a master mix containing the diluted VEGFR-2 enzyme and substrate.

    • Add the enzyme/substrate master mix to all wells except the "blank" wells.

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence in each well using a microplate reader.

    • Subtract the average signal from the "blank" wells from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control" (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both sunitinib and the test compound.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of the established multi-targeted kinase inhibitor, sunitinib, with novel compounds derived from the 1-hydroxy-2-oxoindoline scaffold. While sunitinib offers a robust benchmark with a well-defined, broad-spectrum kinase inhibition profile, the inherent chemical tractability of the oxindole core presents a fertile ground for the discovery of next-generation inhibitors.

The provided experimental protocol offers a standardized method for generating comparative in vitro data. A successful novel inhibitor emerging from such a screening cascade would ideally demonstrate potent inhibition of key oncogenic kinases (such as VEGFR-2, PDGFRβ, and c-KIT) while exhibiting improved selectivity against off-target kinases that may contribute to the adverse effects observed with sunitinib. Further characterization through cell-based assays and in vivo models would be necessary to fully elucidate the therapeutic potential of any promising new chemical entity.

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A Senior Application Scientist's Guide to the In Vitro Validation of 1-hydroxy-3H-indol-2-one and its Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the N-Hydroxyoxindole Scaffold in Oncology

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including the development of potent anticancer agents.[3][4] The FDA-approved multi-kinase inhibitor, Sunitinib, stands as a testament to the clinical potential of the oxindole motif.[5] A particularly intriguing but less explored subclass is the N-hydroxyoxindoles, such as 1-hydroxy-3H-indol-2-one (also known as N-hydroxyoxindole). The introduction of an N-hydroxy group can significantly alter the molecule's electronic properties, chelation potential, and metabolic stability, making it a compelling candidate for novel drug discovery programs.

Recent studies have highlighted that N-hydroxyindole-based compounds can exhibit potent and selective anticancer activity. For instance, derivatives have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for the metabolic shift in cancer cells known as the Warburg effect.[6][7] Furthermore, 3-arylidene-N-hydroxyoxindoles have demonstrated potent antiproliferative activity against ovarian carcinoma cell lines, with their efficacy linked to the p53 tumor suppressor pathway.[8][9]

This guide provides a comprehensive framework for the preclinical in vitro validation of this compound and its derivatives. We will delineate a logical, multi-tiered experimental approach, starting with broad cytotoxicity screening and progressing to mechanistic assays to elucidate the mode of action. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this promising class of compounds.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is typically achieved through cytotoxicity assays that measure cell viability after a defined exposure period.

Choosing the Right Cytotoxicity Assay: SRB vs. MTT

Two of the most common colorimetric assays for cytotoxicity screening are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[10][11]

  • MTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] While widely used, it can be influenced by compounds that affect cellular metabolism, potentially leading to false-positive or false-negative results.

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[12] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of cells. The SRB assay is generally considered more robust, less prone to interference from metabolic effects, and offers a stable endpoint.[10]

For these reasons, we recommend the SRB assay for the initial high-throughput screening of this compound.

Experimental Workflow: SRB Cytotoxicity Assay

The following diagram and protocol outline a standard workflow for assessing the cytotoxicity of a test compound against a panel of cancer cell lines.

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay Protocol cluster_analysis Data Analysis start 1. Seed Cells in 96-well plates incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Add serially diluted This compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 fix 5. Fix cells (Cold TCA) incubate2->fix wash 6. Wash & Air Dry fix->wash stain 7. Stain with SRB wash->stain wash2 8. Wash unbound dye stain->wash2 solubilize 9. Solubilize bound dye (Tris base) wash2->solubilize read 10. Read Absorbance (515 nm) solubilize->read analyze 11. Calculate % Growth Inhibition read->analyze ic50 12. Determine IC50 Value analyze->ic50

Caption: Workflow for SRB Cytotoxicity Screening.

Detailed Protocol: SRB Assay
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 515 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Comparative Data: N-Hydroxyoxindole Analogs vs. Standard Agents

While specific data for this compound is not yet broadly published, we can compare the activity of structurally related compounds to establish a benchmark for expected potency. The following table summarizes published IC50 values for N-hydroxyoxindole derivatives and common chemotherapeutic agents against relevant cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
N-Hydroxyoxindole Analog (6c) MCF-7 (Breast)2.72 ± 0.17[5]
N-Hydroxyoxindole Analog (6a) MCF-7 (Breast)3.12 ± 0.14[5]
Spiro Oxindole Analog (Compound 6) MCF-7 (Breast)3.55 ± 0.49[14]
Spiro Oxindole Analog (Compound 6) MDA-MB-231 (Breast)4.40 ± 0.468[14]
Oxindole Derivative (SH-859) 786-O (Kidney)14.3[15][16]
Staurosporine (Control) MCF-7 (Breast)6.81 ± 0.22[5]
Cisplatin (Control) IGROV-1 (Ovarian)>20[9]
Doxorubicin (Control) VariousSub-micromolar[10]

This table is a compilation of data for various oxindole derivatives to provide a comparative context.

Part 2: Elucidating the Mechanism of Action - Apoptosis Induction

A critical step beyond demonstrating cytotoxicity is to understand how the compound kills cancer cells. Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[17][18]

Hallmarks of Apoptosis

Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] This externalized PS serves as an "eat-me" signal for phagocytes.

Detecting Apoptosis: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is a robust flow cytometry-based method to detect and differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Annexin V: A protein that has a high affinity for PS. When conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[18]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17]

By using these two probes simultaneously, we can quantify the different cell populations.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start 1. Treat cells with This compound (e.g., at IC50 concentration) harvest 2. Harvest cells (including supernatant) start->harvest wash 3. Wash cells with PBS harvest->wash resuspend 4. Resuspend in Annexin V Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate 15 min in the dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze quadrants 8. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quadrants

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Detailed Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension.[20]

  • Washing: Wash the cells with cold PBS to remove any residual media.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol (e.g., 5 µL of each per 1x10^5 cells).[17][19]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark to allow for binding.[19]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.[17] The results are typically displayed as a quadrant plot:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

Part 3: Potential Molecular Targets and Future Directions

The oxindole scaffold is known to interact with a variety of molecular targets critical to cancer cell survival and proliferation.[3][4] Based on literature for related N-hydroxyindole and oxindole compounds, potential mechanisms of action for this compound could include:

  • Kinase Inhibition: Many oxindole derivatives function as inhibitors of protein kinases, which are often deregulated in cancer.[4]

  • p53 Pathway Activation: Some N-hydroxyoxindoles have been shown to exert their cytotoxic effects in a p53-dependent manner, suggesting they may act as activators of this critical tumor suppressor pathway.[8][9]

  • Inhibition of Metabolic Enzymes: N-hydroxyindoles have been identified as potent inhibitors of lactate dehydrogenase (LDH), targeting the metabolic vulnerability of cancer cells.[6][7]

  • Tubulin Polymerization Inhibition: Several indole derivatives act as vascular disrupting agents by inhibiting tubulin assembly.[21]

Further investigation into these pathways through western blotting, enzyme inhibition assays, and cell cycle analysis would be logical next steps to fully characterize the mechanism of action of this compound.

Conclusion

This guide outlines a rigorous, scientifically-grounded approach to the initial in vitro validation of this compound as a potential anticancer agent. By employing a systematic workflow that begins with robust cytotoxicity screening using the SRB assay and progresses to mechanistic studies such as apoptosis detection via Annexin V/PI staining, researchers can build a strong data package to support further preclinical development. The comparative data from related N-hydroxyoxindole analogs suggest that this scaffold holds significant promise. A thorough and logical validation process is paramount to unlocking the therapeutic potential of this exciting new class of compounds.

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A Researcher's Guide to Assessing Kinase Cross-Reactivity: The Case of 1-hydroxy-2-oxoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and biomedical researchers, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Kinase inhibitors, in particular, are notorious for off-target effects due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the hypothetical molecule 1-hydroxy-2-oxoindoline as a case study.

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors, including Sunitinib and Nintedanib.[2][3] These molecules demonstrate that modifications to the oxindole ring system can yield potent inhibitors of various kinase families, such as receptor tyrosine kinases (VEGFR, PDGFR) and cyclin-dependent kinases (CDKs).[4][5] Given this precedent, a novel derivative like 1-hydroxy-2-oxoindoline warrants a thorough investigation of its kinase selectivity profile to understand its therapeutic potential and potential liabilities.

This guide will not merely list protocols but will delve into the strategic decisions and scientific rationale behind constructing a robust kinase profiling cascade. We will compare and contrast the leading methodologies, from high-throughput biochemical screens to physiologically relevant cell-based assays, providing the experimental details necessary for practical application.

The Kinase Cross-Reactivity Assessment Workflow

A systematic approach is essential to comprehensively map the interaction landscape of a new chemical entity. The typical workflow involves a tiered screening process, starting with broad, high-throughput methods to identify initial "hits" and progressing to more focused, in-depth analyses to confirm and characterize these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation Biochemical Assays Biochemical Assays Large-Panel Kinome Scan Large-Panel Kinome Scan Biochemical Assays->Large-Panel Kinome Scan Broad Profiling Dose-Response Assays Dose-Response Assays Large-Panel Kinome Scan->Dose-Response Assays Identified Hits IC50/Kd Determination IC50/Kd Determination Dose-Response Assays->IC50/Kd Determination Quantitative Analysis Cell-Based Assays Cell-Based Assays IC50/Kd Determination->Cell-Based Assays Confirmed Hits Target Engagement Target Engagement Cell-Based Assays->Target Engagement Phosphorylation Assays Phosphorylation Assays Cell-Based Assays->Phosphorylation Assays

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Part 1: Broad Kinome Profiling - A Comparative Look at Biochemical Assays

The initial step in assessing the selectivity of 1-hydroxy-2-oxoindoline is to screen it against a large, representative panel of human kinases. This provides a bird's-eye view of its interaction profile and identifies potential off-targets early in the discovery process.[6][7] Biochemical assays are the workhorses for this stage due to their high-throughput nature and direct measurement of compound-kinase interaction.

Methodology Comparison: Activity vs. Binding Assays

There are two primary categories of biochemical kinase assays: those that measure the inhibition of catalytic activity and those that measure the direct binding of the inhibitor to the kinase.

Assay TypePrincipleAdvantagesDisadvantages
Activity Assays Measures the transfer of phosphate from ATP to a substrate. Readouts can be radiometric, fluorescent, or luminescent.Directly measures functional inhibition of the kinase.Can be affected by ATP concentration; may not detect non-ATP competitive inhibitors.
Binding Assays Measures the displacement of a known, tagged ligand from the kinase's active site by the test compound.ATP-independent, providing a true measure of binding affinity (Kd). Less prone to interference from colored or fluorescent compounds.Does not directly measure functional inhibition; may identify binders that do not inhibit kinase activity.

Causality Behind Experimental Choice: For an initial broad screen of a novel compound like 1-hydroxy-2-oxoindoline, a competition binding assay is often preferred. Its ATP-independent nature provides a more direct comparison of binding affinities across different kinases, which have varying affinities for ATP.[8] This reduces the variability that can arise in activity assays when a single ATP concentration is used for a diverse kinase panel.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used competition binding assay that can profile a compound against a panel of over 450 kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-hydroxy-2-oxoindoline in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Wash the beads to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. %Ctrl = (Signal_compound / Signal_DMSO) * 100 A lower %Ctrl value indicates stronger binding.

Interpreting the Data: A Hypothetical Kinome Scan for 1-hydroxy-2-oxoindoline

The output of a primary kinome screen is often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the compound's selectivity.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group cluster_AGC AGC Group VEGFR2 VEGFR2 PDGFRB PDGFRB SRC SRC CDK2 CDK2 GSK3B GSK3B PKA PKA

Caption: Hypothetical TREEspot™ visualization for 1-hydroxy-2-oxoindoline. The size of the circle corresponds to the strength of the interaction.

Hypothetical Screening Results at 10 µM:

Kinase TargetKinase FamilyPercent of Control (%Ctrl)Interpretation
VEGFR2 TK1.5Strong Interaction
PDGFRB TK3.0Strong Interaction
CDK2 CMGC8.0Moderate Interaction
GSK3B CMGC25.0Moderate Interaction
SRC TK65.0Weak Interaction
PKA AGC95.0No Significant Interaction

From this primary screen, 1-hydroxy-2-oxoindoline appears to be a multi-targeted inhibitor with potent activity against VEGFR2 and PDGFRB, and moderate activity against CDK2 and GSK3B. The next step is to quantify these interactions.

Part 2: Quantifying Potency and Selectivity

A single-dose screen provides a qualitative picture; the next crucial step is to determine the potency of the compound for each of the identified "hits." This is typically done by generating dose-response curves to calculate IC50 (for activity assays) or Kd (for binding assays) values.

Experimental Protocol: Dose-Response Kd Determination

Using the same KINOMEscan™ platform, a dose-response experiment is performed for the hits identified in the primary screen.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a series of dilutions of 1-hydroxy-2-oxoindoline in DMSO, typically covering a wide concentration range (e.g., 100 µM to 1 pM).

  • Assay Execution: Perform the competition binding assay as described previously, but with each concentration of the serially diluted compound.

  • Data Analysis: Plot the %Ctrl values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd), which is the concentration of the inhibitor that binds to 50% of the kinase at equilibrium.

Hypothetical Dose-Response Data for 1-hydroxy-2-oxoindoline:

Kinase TargetKd (nM)
VEGFR215
PDGFRB35
CDK2250
GSK3B800

This quantitative data confirms that 1-hydroxy-2-oxoindoline has the highest affinity for VEGFR2 and PDGFRB. The selectivity can be expressed as a ratio of Kd values. For example, it is approximately 17-fold more selective for VEGFR2 over CDK2 (250 nM / 15 nM).

Part 3: Assessing Cross-Reactivity in a Physiological Context - The Role of Cell-Based Assays

While biochemical assays are invaluable for initial profiling, they are performed in a simplified, artificial environment.[9] They do not account for factors such as cell permeability, efflux pumps, intracellular ATP concentrations, or the presence of scaffolding proteins.[10][11] Therefore, it is essential to validate the biochemical findings in a cellular context.

Methodology Comparison: Biochemical vs. Cell-Based Assays
FeatureBiochemical AssaysCell-Based Assays
Environment Purified, recombinant proteinsIntact, live cells
Complexity Low; measures direct target interactionHigh; accounts for cellular physiology
Information Potency (IC50/Kd)Cellular potency, target engagement, pathway effects
Throughput HighLower to Medium
Interpretation StraightforwardMore complex; can be affected by off-target effects

Causality Behind Experimental Choice: A discrepancy between biochemical potency and cellular activity is a common challenge in drug discovery.[10] A potent biochemical inhibitor might show weak cellular activity due to poor membrane permeability. Conversely, a compound might appear more potent in cells due to metabolic activation. Therefore, cell-based assays are a critical validation step to ensure the compound can reach and interact with its target in a more physiologically relevant setting.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific kinase target within living cells.

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase-NanoLuc fusion, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) that has been engineered to express the kinase of interest (e.g., VEGFR2) fused to NanoLuc® luciferase.

  • Compound Treatment: Add serially diluted 1-hydroxy-2-oxoindoline to the cells in a multi-well plate.

  • Tracer Addition: Add the fluorescent kinase tracer to the cells.

  • Incubation: Incubate to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the log of the compound concentration and fit the data to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer in live cells.

Interpreting the Data: Comparing Biochemical and Cellular Potency

By comparing the biochemical Kd with the cellular IC50, researchers can gain valuable insights into the drug-like properties of 1-hydroxy-2-oxoindoline.

Hypothetical Comparative Potency Data:

Kinase TargetBiochemical Kd (nM)Cellular IC50 (nM)Interpretation
VEGFR21550Good correlation; compound is cell-permeable and engages the target.
PDGFRB35120Good correlation; confirms cellular activity.
CDK2250>10,000Poor correlation; suggests poor cell permeability or active efflux.

This hypothetical data illustrates a common scenario. While 1-hydroxy-2-oxoindoline shows biochemical activity against CDK2, it fails to engage this target effectively in a cellular environment. This is a critical finding, as it suggests that off-target effects related to CDK2 inhibition might be less of a concern in a physiological system than the biochemical data alone would imply.

Conclusion

Assessing the cross-reactivity of a novel kinase inhibitor is a multi-faceted process that requires a strategic combination of biochemical and cellular assays. For a compound like 1-hydroxy-2-oxoindoline, built upon a privileged oxindole scaffold, this analysis is paramount. By starting with a broad biochemical screen, quantifying the potency of initial hits, and validating these findings in a live-cell context, researchers can build a comprehensive selectivity profile. This profile is not just a collection of data points; it is a critical tool for predicting both the therapeutic efficacy and the potential safety liabilities of a new drug candidate, guiding the subsequent steps of lead optimization and preclinical development.

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A Comparative Analysis of the Anti-inflammatory Effects of 1-hydroxy-3H-indol-2-one and Known NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global burden of inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the anti-inflammatory properties of a novel synthetic compound, 1-hydroxy-3H-indol-2-one, against established nonsteroidal anti-inflammatory drugs (NSAIDs), including the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. Through a series of validated in-vitro and in-vivo experimental models, we explore the mechanistic underpinnings of these compounds, focusing on their differential inhibition of cyclooxygenase (COX) enzymes and their impact on downstream inflammatory mediators. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel anti-inflammatory candidates.

Introduction: The Landscape of Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The primary therapeutic strategy for managing inflammation involves the use of NSAIDs, which primarily function by inhibiting the cyclooxygenase (COX) enzymes.[2]

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain, fever, and swelling.[3]

The discovery of these isoforms led to the development of COX-2 selective inhibitors (coxibs), such as Celecoxib, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin, which inhibit both COX-1 and COX-2.[4] However, the search for new chemical entities with superior potency, selectivity, and safety continues. This guide focuses on the comparative evaluation of this compound, a compound featuring the oxindole scaffold, which is present in many biologically active compounds, including the NSAID Indomethacin.[3][5]

Mechanistic Framework: The Cyclooxygenase (COX) Pathway

The anti-inflammatory action of NSAIDs is intrinsically linked to their ability to interrupt the arachidonic acid cascade by inhibiting COX enzymes. Understanding this pathway is crucial for interpreting the comparative data presented.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Isomerases Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound This compound Test_Compound->COX1 Test_Compound->COX2

Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.

In-Vitro Comparative Analysis

To establish a foundational comparison, a series of in-vitro assays were conducted to determine the direct inhibitory effects of this compound and reference NSAIDs on COX enzyme activity and cellular inflammatory responses.

COX-1 and COX-2 Inhibition Assay

The primary determinant of an NSAID's efficacy and side-effect profile is its relative inhibitory potency against COX-1 and COX-2.

Experimental Protocol: COX Enzyme Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (this compound) and reference drugs (Indomethacin, Celecoxib) are pre-incubated with each enzyme at various concentrations for 10 minutes.

  • Substrate Addition: Arachidonic acid (10 µM) is added to initiate the enzymatic reaction.

  • Quantification: The reaction is allowed to proceed for 10 minutes, and the production of Prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curves.[6]

Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableTo be determined
Indomethacin 18 - 230[7][8]26 - 630[7][8]~0.7 - 0.36 (Non-selective)
Celecoxib 2800[9]40[6]70 (COX-2 Selective)

Note: IC50 values for Indomethacin can vary based on assay conditions.[7][8]

Inhibition of Pro-inflammatory Mediators in Macrophages

Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they release a cascade of pro-inflammatory cytokines and mediators.[10] A recent study on 3-substituted-indolin-2-one derivatives demonstrated their ability to suppress the production of TNF-α and IL-6 in LPS-stimulated macrophages.[11][12]

Experimental Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: RAW 264.7 murine macrophage cells or human THP-1 monocytic cells are cultured.[13][14]

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compounds for 30 minutes to 1 hour.[15]

  • Stimulation: LPS (e.g., 100 ng/mL) is added to the culture medium to induce an inflammatory response.[13]

  • Incubation: The cells are incubated for a period of 4 to 24 hours.[13]

  • Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant is measured by ELISA.[15][16]

  • Data Analysis: The percentage inhibition of cytokine release relative to the LPS-only control is calculated for each compound concentration.

Hypothetical Comparative Data: Inhibition of TNF-α Release

CompoundIC50 for TNF-α Inhibition (µM)
This compound To be determined
Indomethacin Literature values vary
Celecoxib Literature values vary

Note: A study on a related compound, 3-(3-hydroxyphenyl)-indolin-2-one, showed it significantly inhibited LPS-induced TNF-α and IL-6 production in a concentration-dependent manner.[11][12]

In-Vivo Comparative Analysis

To assess the therapeutic potential in a complex biological system, the anti-inflammatory effects were evaluated using a well-established animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for evaluating the acute anti-inflammatory activity of NSAIDs.[17][18] Injection of carrageenan into the rat paw induces a reproducible inflammatory response characterized by edema (swelling), which is largely mediated by prostaglandins.[19][20]

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Induction cluster_2 Phase 3: Measurement cluster_3 Phase 4: Analysis Dosing Administer Test Compounds (e.g., 10 mg/kg, p.o.) - Vehicle Control - this compound - Indomethacin - Celecoxib Induction 30-60 min post-dosing: Inject Carrageenan (1%) into right hind paw Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) at hourly intervals (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate: - Increase in Paw Volume - Percentage Inhibition of Edema Measurement->Analysis

Caption: Workflow for the Rat Paw Edema Anti-inflammatory Assay.

Comparative Data: In-Vivo Anti-inflammatory Activity

Compound (Dose)Maximum Inhibition of Edema (%)Time of Max Inhibition (hours)
This compound To be determinedTo be determined
Indomethacin (5-10 mg/kg) Significant inhibition[5][21]~3-5
Celecoxib (~1 mg/kg) Significant inhibition (ED30 = 0.81 mg/kg)[9]~3-5

Note: The anti-inflammatory activity of novel indole derivatives has been demonstrated in this model.[5] A study on N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide showed a 66% reduction in cell migration in a similar in-vivo model.[22][23]

Discussion and Future Directions

This guide outlines a systematic approach to comparing the anti-inflammatory effects of the novel compound this compound with standard NSAIDs. The in-vitro data from COX inhibition assays will be pivotal in classifying the compound's selectivity profile, which is a key predictor of its potential gastrointestinal safety. A high selectivity index, similar to Celecoxib, would suggest a favorable profile with a lower risk of COX-1 related side effects.

The cellular assays provide insight into the compound's ability to modulate the broader inflammatory cascade beyond prostaglandin synthesis. Studies on related indolin-2-one derivatives have shown that their anti-inflammatory effects can be mediated through the suppression of key signaling pathways like NF-κB and MAPK, which control the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[11][12] Future investigations should explore whether this compound shares these mechanisms.

The in-vivo carrageenan-induced paw edema model will provide crucial validation of the compound's efficacy in a living organism. A potent, dose-dependent reduction in paw edema would confirm its therapeutic potential as an acute anti-inflammatory agent.

References

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  • Zhang, Y., et al. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. 2023.
  • de Oliveira, J.R., et al. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals (Basel). 2023.
  • de Oliveira, J.R., et al. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals (Basel). 2023.
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Validating the Binding Mode of 1-Hydroxy-2-Oxoindoline to its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 1-hydroxy-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their interaction with specific protein targets. Elucidating the precise binding mode of these compounds is therefore a critical step in the drug discovery pipeline, enabling structure-activity relationship (SAR) studies, lead optimization, and the rational design of more potent and selective therapeutics.[4][5]

This guide provides a comprehensive comparison of modern experimental techniques used to validate the binding mode of small molecules like 1-hydroxy-2-oxoindoline to their target proteins. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to help researchers design a robust validation cascade.

The Validation Funnel: A Multi-faceted Approach

Confirming the binding mode of a small molecule is not a single experiment but rather a tiered process of accumulating evidence. A well-designed validation strategy often proceeds from initial computational predictions to rigorous biophysical and cellular characterization. This funneling approach allows for the efficient screening of initial hypotheses and culminates in high-resolution structural and functional data.

cluster_0 In Silico & Initial Screening cluster_1 Biophysical Characterization cluster_2 Cellular Target Engagement cluster_3 High-Resolution Structural Validation Computational Docking Computational Docking Virtual Screening Virtual Screening Computational Docking->Virtual Screening Hypothesis Generation SPR Surface Plasmon Resonance (SPR) Virtual Screening->SPR Hit Identification ITC Isothermal Titration Calorimetry (ITC) DSF Differential Scanning Fluorimetry (DSF) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Thermodynamic & Cellular Confirmation Cell-Based Binding Assays Cell-Based Binding Assays X-ray Crystallography X-ray Crystallography Cell-Based Binding Assays->X-ray Crystallography Structural Elucidation

Caption: A typical workflow for validating small molecule-protein interactions.

Part 1: Biophysical Techniques for Direct Binding Analysis

Biophysical assays are indispensable for quantifying the direct interaction between a purified protein and a small molecule in a controlled, in vitro setting.[5][6][7] These methods provide critical data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized.[8][9] The binding of 1-hydroxy-2-oxoindoline to the immobilized protein alters the mass at the surface, resulting in a measurable change in the SPR signal.[10][11] This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[9][12]

Experimental Protocol (Conceptual):

  • Immobilization: The purified target protein is covalently coupled to the surface of a sensor chip.

  • Association: A solution containing a specific concentration of 1-hydroxy-2-oxoindoline is flowed over the chip surface, and the increase in SPR signal is monitored over time.

  • Dissociation: A buffer solution without the compound is flowed over the chip, and the decrease in SPR signal is monitored as the compound dissociates.

  • Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine kon, koff, and KD.[13]

Immobilize Protein Immobilize Protein Inject Compound (Association) Inject Compound (Association) Immobilize Protein->Inject Compound (Association) Inject Buffer (Dissociation) Inject Buffer (Dissociation) Inject Compound (Association)->Inject Buffer (Dissociation) Data Fitting & Analysis Data Fitting & Analysis Inject Buffer (Dissociation)->Data Fitting & Analysis

Caption: Simplified workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[14][15] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16][17] ITC is considered the gold standard for characterizing binding thermodynamics.[16]

Experimental Protocol (Conceptual):

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the 1-hydroxy-2-oxoindoline solution is loaded into a syringe. Both must be in identical, well-degassed buffers.[14]

  • Titration: The compound is incrementally injected into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection and then fitted to a binding model to extract the thermodynamic parameters.[14][15]

Load Protein into Cell Load Protein into Cell Incremental Injections Incremental Injections Load Protein into Cell->Incremental Injections Load Compound into Syringe Load Compound into Syringe Load Compound into Syringe->Incremental Injections Measure Heat Change Measure Heat Change Incremental Injections->Measure Heat Change Thermodynamic Analysis Thermodynamic Analysis Measure Heat Change->Thermodynamic Analysis

Caption: Conceptual workflow for an ITC experiment.

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (kon, koff) and affinity (KD)Binding thermodynamics (KD, ΔH, ΔS, n)[14][15][17]
Labeling Label-free[8]Label-free[14]
Throughput HighLow to medium
Sample Consumption Low[8]High
Strengths Real-time kinetic information, high sensitivity[8]Gold standard for thermodynamics, direct measurement of heat change[16]
Limitations Protein immobilization can affect activity, potential for mass transport artifactsSensitive to buffer mismatches, higher sample consumption

Part 2: Cellular Target Engagement Assays

While biophysical methods are powerful, they are performed in an artificial environment. Cellular assays are crucial for confirming that the compound engages its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19][20] In a typical CETSA experiment, cells are treated with the 1-hydroxy-2-oxoindoline compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[18][21] A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.[20]

Experimental Protocol (Conceptual):

  • Cell Treatment: Intact cells are incubated with the 1-hydroxy-2-oxoindoline compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble target protein in the supernatant is quantified, typically by Western blotting or mass spectrometry.[18][21]

Treat Cells with Compound Treat Cells with Compound Heat to Various Temperatures Heat to Various Temperatures Treat Cells with Compound->Heat to Various Temperatures Lyse Cells & Separate Fractions Lyse Cells & Separate Fractions Heat to Various Temperatures->Lyse Cells & Separate Fractions Quantify Soluble Target Protein Quantify Soluble Target Protein Lyse Cells & Separate Fractions->Quantify Soluble Target Protein Analyze Thermal Shift Analyze Thermal Shift Quantify Soluble Target Protein->Analyze Thermal Shift

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).

Other Cell-Based Binding Assays

For membrane-bound target proteins, techniques like flow cytometry-based assays can be employed.[22] These assays use fluorescently labeled ligands or antibodies to quantify the binding of the compound to the target on the cell surface.[23]

Part 3: High-Resolution Structural Validation

The ultimate confirmation of a binding mode comes from visualizing the interaction at an atomic level.

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[24][25][26] This allows for the precise identification of the binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding.[11]

Experimental Protocol (Conceptual):

  • Complex Formation: The 1-hydroxy-2-oxoindoline is either co-crystallized with the target protein or soaked into pre-existing crystals of the apo-protein.[25][27][28]

  • Crystallization: Conditions are screened to obtain well-ordered crystals of the protein-ligand complex.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein and ligand is built and refined.[24]

Part 4: The Role of Computational Methods

Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable throughout the validation process.[29][30][31]

  • Hypothesis Generation: Docking can predict the likely binding pose of 1-hydroxy-2-oxoindoline within the target's active site, guiding initial experimental efforts.[29][30]

  • Interpretation of Experimental Data: Simulation can help rationalize the thermodynamic data obtained from ITC or explain the structural changes observed upon binding.[29]

  • SAR Exploration: In silico methods can be used to predict how modifications to the 1-hydroxy-2-oxoindoline scaffold might impact binding affinity, accelerating the lead optimization process.[30]

It is crucial to remember that computational predictions are hypotheses that must be validated by experimental data.[32][33]

Conclusion

Validating the binding mode of a promising scaffold like 1-hydroxy-2-oxoindoline requires a multi-pronged, evidence-based approach. By strategically combining biophysical, cellular, and structural techniques, researchers can build a comprehensive and reliable model of the protein-ligand interaction. This detailed understanding is fundamental to advancing drug discovery programs and ultimately developing novel and effective therapeutics.

References

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A Comparative Guide to the In Vivo Validation of 1-Hydroxy-3H-Indol-2-One Derivatives as Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indol-2-One Scaffold and the Quest for Novel Cancer Therapeutics

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Within this family, the indol-2-one (or oxindole) core is particularly noteworthy. It forms the structural basis of several successful anti-cancer drugs, most famously Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[1][2][[“]] The success of such compounds has spurred further exploration of the oxindole scaffold to identify novel derivatives with improved efficacy, selectivity, or entirely new mechanisms of action.[4][5][6]

Recently, derivatives featuring a hydroxyl group at the N1 position of the oxindole ring (1-hydroxy-3H-indol-2-one or N-hydroxyoxindole) have emerged as a promising new class of anti-tumor agents.[7] Preclinical studies have shown that these compounds can exert potent cytotoxic effects through mechanisms distinct from traditional kinase inhibition, such as the inhibition of lactate dehydrogenase A (LDHA), an enzyme critical for cancer cell metabolism.[8]

This guide provides a comparative framework for the in vivo validation of these novel this compound derivatives. We will contrast their evaluation with the established preclinical-to-clinical path of Sunitinib, offering field-proven insights into experimental design, protocol execution, and data interpretation.

Part 1: Comparative Mechanisms of Action - Targeting Angiogenesis vs. Metabolism

A crucial aspect of preclinical validation is understanding the compound's mechanism of action (MoA), as this informs the choice of animal models and relevant biomarkers. Here, we compare the established MoA of Sunitinib with a novel MoA identified for a 1-hydroxyoxindole derivative.

The Benchmark: Sunitinib and Anti-Angiogenic Therapy

Sunitinib functions primarily as an anti-angiogenic agent.[9] It inhibits multiple RTKs, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] These receptors are crucial for angiogenesis, the process by which tumors form new blood vessels to supply themselves with oxygen and nutrients.[10][11] By blocking these signaling pathways, Sunitinib effectively cuts off the tumor's blood supply, leading to growth inhibition and cell death.[[“]][9]

The VEGFR signaling cascade is a critical pathway in tumor angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream pathways like the PLCγ-MAPK and PI3K-Akt cascades.[10][12][13] These pathways ultimately promote endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis.[11][14]

VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK RAS-RAF-MEK-MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation, Migration MAPK->Proliferation Survival Cell Survival, Permeability Akt->Survival Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by Sunitinib.

The Novel Approach: 1-Hydroxyoxindoles and Metabolic Inhibition

In contrast, select 1-hydroxyindole derivatives have been shown to inhibit lactate dehydrogenase A (LDHA).[8] Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, which results in high levels of lactate production, even when oxygen is plentiful. LDHA is the enzyme that catalyzes the final step of this process, the conversion of pyruvate to lactate. Inhibiting LDHA disrupts the metabolic machinery of cancer cells, leading to energy crisis and apoptosis. One such compound, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate (referred to here as Cpd-1g ), was found to be a potent and selective LDHA inhibitor with significant anti-tumor activity in a xenograft model.[8] This represents a fundamentally different therapeutic strategy from Sunitinib.

Part 2: Designing a Comparative In Vivo Efficacy Study

The gold standard for initial in vivo efficacy testing of solid tumors is the subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunodeficient mice.[15][16] This model is well-suited for evaluating compounds with diverse mechanisms, including both anti-angiogenic and direct cytotoxic effects.[17][18]

Rationale for Model Selection
  • Reproducibility: Using established human cancer cell lines ensures high reproducibility and allows for comparison across different studies.[15][17]

  • Simplicity: Subcutaneous tumors are easily accessible for measurement with calipers, simplifying the tracking of tumor growth over time.[16]

  • Versatility: The model is effective for assessing a wide range of anti-cancer agents, making it ideal for comparing a kinase inhibitor like Sunitinib with a metabolic inhibitor like Cpd-1g.

Experimental Workflow

A well-designed comparative study requires careful planning from start to finish. The workflow ensures that data collected is robust, reproducible, and allows for a fair comparison between the test articles.

Experimental_Workflow Start Start: Select Human Cancer Cell Line Culture Cell Culture & Expansion Start->Culture Implant Subcutaneous Implantation in Immunodeficient Mice Culture->Implant TumorGrowth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomization into Treatment Groups TumorGrowth->Randomize Treatment Daily Dosing: - Vehicle Control - Cpd-1g - Sunitinib Randomize->Treatment Monitor Monitoring (2-3x/week): - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitor 21-28 Days Endpoint Endpoint Criteria Met (e.g., Tumor >2000 mm³) Monitor->Endpoint Analysis Euthanasia & Analysis: - Final Tumor Weight - Tissue Collection (Tumor, Organs) Endpoint->Analysis

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 1-Hydroxy-Indolin-2-One Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. The 1-hydroxy-indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating therapeutic potential in oncology, neurodegenerative diseases, and beyond. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of different 1-hydroxy-indolin-2-one analogs, supported by experimental data. We will delve into the nuances of their absorption, distribution, metabolism, and excretion (ADME), and provide detailed methodologies for their evaluation, empowering you to make informed decisions in your drug discovery endeavors.

The Significance of the 1-Hydroxy-Indolin-2-One Scaffold

The indolin-2-one core is a versatile scaffold found in a number of approved drugs and clinical candidates. The introduction of a hydroxyl group at the 1-position can significantly modulate the physicochemical and biological properties of the molecule, potentially influencing its pharmacokinetic behavior. This modification can impact hydrogen bonding potential, metabolic stability, and interaction with biological targets, making the 1-hydroxy-indolin-2-one class of compounds a rich area for drug discovery.

Comparative Pharmacokinetic Profiles

Case Study 1: Neuroprotective Agents - The Story of CHF5074

CHF5074 is a 1-hydroxy-indolin-2-one analog that has been investigated for its potential in treating Alzheimer's disease. Its pharmacokinetic profile has been characterized in healthy volunteers, providing valuable insights into its behavior in humans.

Following oral administration, CHF5074 reaches peak plasma concentrations (Tmax) in approximately 2 to 3 hours.[1][2] The drug exhibits a relatively slow elimination, with a terminal half-life (t1/2) of about 30 hours.[1][2] Systemic exposure to CHF5074 is dose-proportional, indicating predictable pharmacokinetics across the tested dose range.[1][2] The primary route of elimination is through the urine, where it is excreted as a glucuronide conjugate.[1][2] This metabolic pathway is a common fate for compounds containing a hydroxyl group, which can be readily conjugated to increase water solubility and facilitate renal clearance. The main metabolite's plasma levels peak at 4 to 5 hours and constitute about 25% of the parent compound.[1][2]

Case Study 2: Oncology - The Profile of CH5132799

CH5132799 is an oral pan-PI3K inhibitor with a 1-hydroxy-indolin-2-one core that has been evaluated in patients with metastatic cancer.[3] Its pharmacokinetic profile reveals key differences compared to CHF5074, likely attributable to its distinct chemical structure and the different patient population.

After a single oral dose, CH5132799 reached its maximum plasma concentration (Tmax) at a median of 2.60 hours.[3] The mean terminal half-life (t1/2) was determined to be 10.2 hours at the maximum tolerated dose (MTD).[3] At the MTD of 48 mg twice daily, the mean maximum plasma concentration (Cmax) was 175 ng/mL, and the area under the curve (AUC) from 0 to 24 hours was 1,550 ng·hr/mL at steady state.[3] The dose proportionality of AUC was observed in the dose range of 2 to 56 mg.[3]

Comparative Data Summary

The table below summarizes the key pharmacokinetic parameters for CHF5074 and CH5132799, offering a snapshot of their distinct profiles.

ParameterCHF5074CH5132799
Therapeutic Area Neuroprotection (Alzheimer's)Oncology
Tmax (hours) 2 - 3[1][2]2.60[3]
t1/2 (hours) ~30[1][2]10.2[3]
Cmax (ng/mL) Not explicitly stated in provided abstracts175 (at 48 mg BID steady state)[3]
AUC (ng·hr/mL) Not explicitly stated in provided abstracts1,550 (AUC0-24h at 48 mg BID steady state)[3]
Metabolism Glucuronidation[1][2]Not explicitly stated in provided abstracts
Excretion Urine[1][2]Not explicitly stated in provided abstracts

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of robust and reliable pharmacokinetic data, well-defined and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments in the pharmacokinetic evaluation of 1-hydroxy-indolin-2-one analogs.

In Vivo Pharmacokinetic Study in Mice (Oral Administration)

This protocol outlines a typical in vivo pharmacokinetic study in mice following oral administration, a common route for many small molecule drug candidates.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a 1-hydroxy-indolin-2-one analog.

Materials:

  • Test compound (1-hydroxy-indolin-2-one analog)

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Microcentrifuge tubes

  • Heparin or EDTA as an anticoagulant

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water. This is crucial for minimizing variability in gastrointestinal absorption.

  • Dosing:

    • Weigh each mouse to determine the precise dosing volume.

    • Administer the test compound formulation via oral gavage at a typical dose volume of 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose. A typical sampling schedule for oral administration is: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Blood can be collected via various methods, such as submandibular or saphenous vein puncture for serial sampling from the same animal.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Rationale for Experimental Choices: The choice of mouse strain, age, and fasting conditions are critical for ensuring reproducibility. Oral gavage is a precise method for delivering a known dose. The blood sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.

Objective: To accurately and precisely quantify the concentration of a 1-hydroxy-indolin-2-one analog in mouse plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Analytical standard of the test compound

  • Internal standard (IS) - a structurally similar molecule

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma effectively precipitates plasma proteins.

    • Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is optimized to separate the analyte from endogenous plasma components and the internal standard.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.

      • Develop a Multiple Reaction Monitoring (MRM) method to selectively detect the parent-to-product ion transitions for both the analyte and the internal standard. This provides high specificity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the analytical standards.

    • Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Rationale for Experimental Choices: Protein precipitation is a simple and effective method for sample cleanup. The use of an internal standard is crucial for correcting for variations in sample processing and instrument response. LC-MS/MS in MRM mode provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix like plasma.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds are studied, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2->Akt Phosphorylation Indolinone 1-Hydroxy-Indolin-2-one Analog (e.g., CH5132799) Indolinone->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer indolinone derivatives.

cluster_1 In Vivo Pharmacokinetic Workflow Formulation Compound Formulation Dosing Oral Gavage in Mice Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Analysis LC-MS/MS Quantification Plasma->Analysis Data Pharmacokinetic Analysis Analysis->Data

Caption: A streamlined workflow for an in vivo pharmacokinetic study of an orally administered compound.

Conclusion: A Framework for Advancing 1-Hydroxy-Indolin-2-One Analogs

The 1-hydroxy-indolin-2-one scaffold represents a promising starting point for the development of novel therapeutics. As demonstrated by the case studies of CHF5074 and CH5132799, subtle structural modifications can lead to significant differences in pharmacokinetic profiles, tailoring these molecules for distinct therapeutic applications. A thorough understanding and systematic evaluation of the ADME properties of these analogs are critical for their successful progression from the laboratory to the clinic.

The experimental protocols detailed in this guide provide a robust framework for generating high-quality pharmacokinetic data. By combining these in vivo and bioanalytical methodologies with a sound understanding of the underlying biological pathways, researchers can effectively navigate the complexities of drug development and unlock the full therapeutic potential of the 1-hydroxy-indolin-2-one class of compounds.

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  • UNSW Research. (2023). Guidelines on administration of substances and blood collection in MICE. Retrieved from [Link]

  • Li, W., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(13), e1513.
  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • BioAgilytix. (2025). Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs. Retrieved from [Link]

  • de Souza, A. M., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis, 223, 115082.
  • Al-Omary, F. A. M., et al. (2019). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University Medical Sciences, 14(6), 558-566.
  • Jasiewicz, B., et al. (2023).
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Comparative Guide: Confirming the Mechanism of Action of 1-hydroxy-3H-indol-2-one via Genetic Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action of a novel small molecule, 1-hydroxy-3H-indol-2-one (herein referred to as Compound X), through genetic knockdown studies. We will operate under a hypothetical scenario where Compound X has been identified as a potent anti-proliferative agent, with preliminary data suggesting its efficacy is mediated through the inhibition of a specific cellular protein, "Target-Y."

The core objective of this guide is to detail the experimental strategy to confirm that the phenotypic effects of Compound X are indeed a direct consequence of its interaction with Target-Y. This will be achieved by comparing the cellular and molecular consequences of Compound X treatment with the effects of directly reducing the expression of Target-Y using small interfering RNA (siRNA).

Introduction: The Rationale for Target Validation by Genetic Knockdown

The discovery of a bioactive compound like Compound X is a promising first step. However, its therapeutic potential is critically dependent on a precise understanding of its mechanism of action. Misidentification of a drug's target can lead to costly failures in later stages of clinical development. Therefore, robust target validation is paramount.

Genetic knockdown, particularly using siRNA, offers a highly specific method to probe the function of a single protein.[1][2] By transiently silencing the mRNA that codes for a target protein, we can mimic the effect of a perfect inhibitor.[1] If the cellular phenotype observed after siRNA-mediated knockdown of Target-Y mirrors the phenotype induced by Compound X, it provides strong evidence that Compound X functions through the inhibition of Target-Y.

This guide will delineate a self-validating experimental workflow. We will not only confirm the knockdown at the mRNA and protein levels but also quantify the downstream cellular consequences, thereby creating a cohesive and compelling body of evidence.

Logical Framework of the Study

The experimental design is based on a logical progression from target modulation to phenotypic outcome. This approach ensures that each step validates the previous one, building a strong case for the proposed mechanism of action.

G Experimental Logic Flow CompoundX Compound X Treatment ViabilityAssay Cell Viability Assay (e.g., WST-1) CompoundX->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase-3/7) CompoundX->ApoptosisAssay siRNA_TargetY siRNA targeting Target-Y qPCR qPCR Analysis (mRNA levels of Target-Y) siRNA_TargetY->qPCR WesternBlot Western Blot Analysis (Protein levels of Target-Y) qPCR->WesternBlot WesternBlot->ViabilityAssay WesternBlot->ApoptosisAssay

Caption: Logical flow of the experimental design.

Experimental Design & Methodologies

A robust experimental design with appropriate controls is crucial for unambiguous data interpretation. The following sections provide detailed protocols.

Cell Culture and Reagents

Select a cancer cell line known to express Target-Y and exhibit sensitivity to Compound X. For this guide, we will assume the use of the HeLa cell line.

  • Cell Line: HeLa (human cervical adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound X: Dissolved in DMSO to create a 10 mM stock solution.

  • siRNAs:

    • Three unique siRNAs targeting different regions of the Target-Y mRNA.[3]

    • A non-targeting (scrambled) siRNA control.

siRNA-Mediated Knockdown of Target-Y

The goal is to transiently reduce the expression of Target-Y. We will use a lipid-based transfection reagent for efficient siRNA delivery.

Protocol: siRNA Transfection [2][6]

  • Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[2]

  • siRNA Preparation: In separate sterile tubes, dilute each siRNA (Target-Y siRNAs, non-targeting control, positive control) to the desired final concentration (e.g., 25-50 nM) in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plates. Gently rock the plates to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to analysis. The optimal time should be determined empirically, as protein turnover rates vary.[7]

Validation of Target-Y Knockdown

It is essential to confirm that the siRNA treatment has effectively reduced both the mRNA and protein levels of Target-Y.[3]

qPCR is a sensitive method to quantify the reduction in Target-Y mRNA levels.[8][9]

Protocol: RNA Isolation and qPCR [8][9]

  • RNA Isolation: 48 hours post-transfection, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for Target-Y and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]

  • Data Analysis: Calculate the relative expression of Target-Y mRNA using the ΔΔCt method. A successful knockdown should show a significant reduction (>70%) in Target-Y mRNA levels in cells treated with Target-Y siRNA compared to the non-targeting control.[10]

Western blotting confirms that the reduction in mRNA levels translates to a decrease in Target-Y protein.[1][6]

  • Protein Extraction: 72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for Target-Y.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Incubate with an HRP substrate and detect the chemiluminescent signal.

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the percentage of protein knockdown.

Phenotypic Assays: Comparing Compound X and siRNA Effects

After confirming successful knockdown, the next step is to assess whether the knockdown of Target-Y phenocopies the effects of Compound X.

A WST-1 assay, which measures the metabolic activity of viable cells, is a reliable and straightforward method to assess cell proliferation and viability.[12]

Protocol: WST-1 Cell Viability Assay [13]

  • Experimental Setup:

    • siRNA Group: 24 hours after siRNA transfection in a 96-well plate, proceed with the assay.

    • Compound X Group: Seed cells in a 96-well plate. After 24 hours, treat with a dose-range of Compound X or vehicle (DMSO). Incubate for 48 hours.

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically ~450 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the respective controls (non-targeting siRNA or vehicle). Compare the reduction in viability caused by Target-Y knockdown to that caused by Compound X.

If Compound X is hypothesized to induce apoptosis, a caspase-3/7 activity assay can be used to quantify this effect. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[14][15][16]

Protocol: Caspase-Glo® 3/7 Assay [17]

  • Experimental Setup: Prepare cells in 96-well plates as described for the viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a substrate for caspase-3/7 that generates a luminescent signal upon cleavage.[17]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Compare the increase in caspase-3/7 activity in cells with Target-Y knockdown to that in cells treated with Compound X.

Data Presentation and Interpretation

Organizing the quantitative data into clear tables is essential for direct comparison.

Table 1: Validation of Target-Y Knockdown

Treatment GroupRelative Target-Y mRNA Level (Normalized to Control)Relative Target-Y Protein Level (Normalized to Control)
Non-Targeting siRNA1.00 ± 0.121.00 ± 0.09
Target-Y siRNA #10.21 ± 0.050.18 ± 0.07
Target-Y siRNA #20.19 ± 0.040.15 ± 0.06
Target-Y siRNA #30.25 ± 0.060.22 ± 0.08

Data are presented as mean ± SD from three independent experiments.

Table 2: Comparative Phenotypic Analysis

Treatment Group% Cell Viability (WST-1)Relative Caspase-3/7 Activity
Controls
Vehicle (DMSO)100 ± 8.51.00 ± 0.15
Non-Targeting siRNA98 ± 7.21.05 ± 0.18
Compound X
Compound X (IC50 dose)52 ± 5.14.5 ± 0.6
siRNA Knockdown
Target-Y siRNA #155 ± 6.34.2 ± 0.5
Target-Y siRNA #251 ± 4.94.8 ± 0.7

Data are presented as mean ± SD from three independent experiments.

Interpretation:

The data presented in the tables should demonstrate a clear correlation. A successful outcome would show that:

  • The siRNAs targeting Target-Y significantly reduce its mRNA and protein levels (Table 1).

  • The reduction in cell viability and the increase in apoptosis observed after Compound X treatment are closely mirrored by the effects of knocking down Target-Y (Table 2).

This concordance provides strong evidence that the anti-proliferative and pro-apoptotic effects of Compound X are mediated through the inhibition of Target-Y.

Workflow Visualization

A visual representation of the entire workflow provides a clear overview of the experimental process.

G End-to-End Experimental Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Validation & Analysis cluster_3 Outcome CellCulture 1. Culture HeLa Cells Transfection 3. Transfect Cells with siRNA CellCulture->Transfection CompoundTreatment Treat Cells with Compound X CellCulture->CompoundTreatment siRNAPrep 2. Prepare siRNAs (Target-Y, Controls) siRNAPrep->Transfection Harvest_RNA 4a. Harvest RNA (48h) Transfection->Harvest_RNA Harvest_Protein 4b. Harvest Protein (72h) Transfection->Harvest_Protein PhenoAssay 5. Perform Phenotypic Assays (Viability, Apoptosis) Transfection->PhenoAssay CompoundTreatment->PhenoAssay qPCR qPCR Harvest_RNA->qPCR Western Western Blot Harvest_Protein->Western DataAnalysis 6. Data Analysis & Comparison PhenoAssay->DataAnalysis qPCR->DataAnalysis Western->DataAnalysis

Caption: Step-by-step experimental workflow diagram.

Conclusion

References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Violacein - Wikipedia. Wikipedia.
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed.
  • Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides.
  • Caspase-Glo® 3/7 Assay System.
  • Measuring RNAi knockdown using qPCR. PubMed.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Mechanistic duality of indolyl 1,3-hetero
  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico valid
  • Real-time RT-PCR for analysis of gene knockdown by RNAi — controls and calcul
  • Apoptosis Assays. Biotium.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • siRNA Screening Validate Thousands of Targets in a Single Week. Thermo Fisher Scientific.
  • Why does the target protein level with siRNA-knockdown (on day 0) is reduced at day 2, rises back to control level at day 3 and drops again at day 4?.
  • How to design effective siRNA for gene knockdown experiments?.
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  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
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benchmarking the synthetic efficiency of different routes to 1-hydroxy-2-oxoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to 1-Hydroxy-2-oxoindoline

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Hydroxy-2-oxoindoline (also known as N-hydroxyoxindole) is a crucial pharmacophore found in various biologically active molecules. This guide provides a comprehensive comparison of different synthetic routes to this important compound, focusing on efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a clear, data-driven benchmark of their performance.

Route 1: Reductive Cyclization of o-Nitrophenylacetic Acids

One of the most direct methods for synthesizing 1-hydroxy-2-oxoindoline involves the reductive cyclization of o-nitrophenylacetic acid. This approach leverages the simultaneous reduction of the nitro group to a hydroxylamine and subsequent intramolecular cyclization.

Mechanistic Insight

The core of this transformation is the selective reduction of the aromatic nitro group. A complete reduction would lead to the corresponding aniline and subsequently to 2-oxoindoline (oxindole). The key is to halt the reduction at the hydroxylamine stage, which is sufficiently nucleophilic to attack the carboxylic acid (or its activated form) and cyclize to form the desired five-membered lactam ring. The choice of reducing agent and reaction conditions is therefore critical to favor the formation of the N-hydroxy product over the N-deoxygenated analog.

Two primary methods have been reported for this transformation:

  • Catalytic Hydrogenation: This is a modern, high-yielding approach. The use of a catalyst like platinum on carbon (Pt/C) under a hydrogen atmosphere allows for a controlled reduction. The addition of dimethyl sulfoxide (DMSO) has been shown to be crucial in preventing over-reduction to the amine, thus maximizing the yield of the desired N-hydroxy product.[1]

  • Metal-Acid Reduction: An older method employs zinc metal in the presence of an acid, such as sulfuric acid.[1] While conceptually straightforward, this method is often plagued by poor reproducibility and low yields. The harsh acidic conditions and the aggressive nature of the reducing agent can lead to a mixture of products and decomposition, making it a less reliable choice for consistent synthesis.[1]

Comparative Data
MethodReducing Agent/CatalystSolventAdditiveYield (%)Reaction TimeNotes
Catalytic Hydrogenation5% Pt/C, H₂ (1 atm)95% EthanolDMSO~95%4 hoursHigh-yielding and reproducible. The use of a Parr shaker can increase efficiency.[1]
Metal-Acid ReductionZinc powderAqueous H₂SO₄None0-50%VariableHighly variable yields and poor reproducibility; not recommended for reliable synthesis.[1]
Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the procedure described by Kende and Thurston.[1]

Materials:

  • o-Nitrophenylacetic acid

  • 5% Platinum on activated carbon (Pt/C)

  • Dimethyl sulfoxide (DMSO)

  • 95% Ethanol

  • Hydrogen gas supply with a water displacement apparatus or a Parr shaker

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • In a suitable reaction vessel, combine the o-nitrophenylacetic acid (5.0 g), 5% platinum on activated carbon (0.15 g), and dimethyl sulfoxide (2.0 mL).

  • Add 250 mL of 95% aqueous ethanol to the mixture.

  • Stir the reaction mixture under one atmosphere of hydrogen gas. Monitor the uptake of hydrogen using a water displacement apparatus. Alternatively, use a Parr shaker apparatus under three atmospheres of hydrogen gas for approximately four hours.

  • Upon completion of the reaction (cessation of hydrogen uptake), filter the mixture to remove the Pt/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • To the residue, add 120 mL of water containing 3 mL of concentrated sulfuric acid.

  • Stir the resulting solution for four hours at 25°C.

  • The product, 1-hydroxy-2-oxoindoline, can then be isolated and purified by recrystallization. The resulting compound is typically >90% pure.

Synthetic Pathway Diagram

G start o-Nitrophenylacetic Acid reagents H₂, 5% Pt/C 95% EtOH, DMSO start->reagents intermediate o-(Hydroxyamino)phenylacetic Acid (in situ) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1-Hydroxy-2-oxoindoline cyclization->product G start 2-Nitroarylmalonate Diester step1 1. Catalytic Hydrogenation (e.g., H₂, Pd/C) start->step1 intermediate1 2-(N-Hydroxyamino)arylmalonate Diester step1->intermediate1 step2 2. Intramolecular Cyclization (in situ) intermediate1->step2 intermediate2 N-Hydroxy-2-oxoindoline-3-carboxylate Ester step2->intermediate2 step3 3. Hydrolysis & Decarboxylation (in situ) intermediate2->step3 product 1-Hydroxy-2-oxoindoline step3->product

Caption: One-pot synthesis from 2-nitroarylmalonate diester.

Benchmarking Summary

FeatureRoute 1: Reductive Cyclization of o-Nitrophenylacetic AcidRoute 2: One-Pot Synthesis from 2-Nitroarylmalonate Diesters
Overall Yield High (~95% with Pt/C) [1]Potentially high, but specific yields for the parent compound are not detailed in the provided context.
Starting Materials o-Nitrophenylacetic acid2-Nitroarylmalonate diester
Number of Steps 1-2 (depending on workup)1 (one-pot process)
Scalability Good, especially with hydrogenation reactors.Excellent, designed for process efficiency.
Reagent Safety Flammable hydrogen gas and catalyst handling required.Flammable hydrogen gas and catalyst handling required.
Key Advantages High, reproducible yield; well-documented procedure. [1]High efficiency (one-pot); minimizes intermediate isolation. [2]
Potential Drawbacks Requires careful control to avoid over-reduction.Synthesis of the starting malonate ester may add steps to the overall sequence.

Conclusion

For laboratory-scale synthesis where high and reproducible yields are the primary concern, the reductive cyclization of o-nitrophenylacetic acid using catalytic hydrogenation (Route 1) stands out as a well-documented and effective method. [1]Its straightforward procedure and excellent reported yields make it an attractive choice for researchers.

For applications where process efficiency, waste reduction, and scalability are critical, such as in industrial or large-scale academic settings, the one-pot synthesis from 2-nitroarylmalonate diesters (Route 2) presents a compelling alternative. [2]Although it may require more initial optimization, its streamlined nature offers significant advantages in terms of time and resource management.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the scale of the reaction, available equipment, and the desired level of process optimization.

References

  • Kende, A. S., & Thurston, L. S. (1990). Synthesis of 1-Hydroxyoxindoles.
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  • Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proper Chemical Disposal

1-hydroxy-3H-indol-2-one, also known as 1-hydroxy-2-oxoindoline, is a member of the oxindole family of compounds.[2] These molecules are significant scaffolds in medicinal chemistry and drug development.[3] As with any chemical reagent, the lifecycle of this compound extends beyond its use in an experiment. Responsible disposal is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.[4][5] Improper disposal can lead to environmental contamination, pose health risks, and result in significant legal and financial penalties.[4]

This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Identification

While specific toxicity data for this compound is limited, a conservative approach based on its chemical class is warranted. Indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] Structurally related compounds are known to be irritants.[6] Therefore, all waste containing this chemical, including contaminated labware and solvents, must be treated as hazardous chemical waste.[1][7]

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[4][8][9] It is the responsibility of the waste generator—the laboratory professional—to make an initial hazardous waste determination.[9][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to minimize exposure to hazardous chemicals.[11][12]

Protective MeasureSpecification & Rationale
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or degradation before use.[1]
Body Protection A laboratory coat and long-sleeved clothing must be worn to prevent skin contact.[1]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.[1] Never dispose of this chemical down the drain or in the regular trash.[13]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[5][9][14]

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items like weighing paper, gloves, or absorbent pads, in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Crucially, separate halogenated and non-halogenated solvent waste streams. [14] Disposal costs for halogenated solvents are significantly higher, and mixing them contaminates the entire waste stream.[14]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[1]

Step 2: Container Selection and Management

The choice of container is vital for safe storage and transport.

  • Compatibility: The container must be chemically compatible with the waste. For most organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[7][15]

  • Condition: Containers must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[15]

  • Closure: The container must be kept closed at all times except when adding waste.[10][13][14] Using a funnel that is then removed and cleaning the container exterior prevents contamination and ensures safety.[16]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement.[5][17]

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state "Hazardous Waste" .[15]

  • List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[13]

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date.

Step 4: Waste Accumulation and Storage

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for storing the waste.[10][18]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store incompatible waste streams separately, using secondary containment (such as a plastic tub) to contain any potential leaks or spills.[7][13][18]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Step 5: Final Disposal
  • Once the waste container is full (do not exceed 90% capacity), or if you are ceasing work with the chemical, arrange for a waste pickup through your institution's EHS office.[16]

  • EHS will coordinate with a licensed hazardous waste disposal contractor for proper transportation and ultimate disposal, which is typically high-temperature incineration for organic compounds.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Chemical Fume Hood Generation Generate Waste (Solid, Liquid, Sharps) WorkArea->Generation Segregate Segregate Waste Streams Generation->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label Container Correctly ('Hazardous Waste', Contents, Date) Solid->Label Liquid->Label Sharps->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Cap Keep Container Tightly Capped Store->Cap Pickup Request EHS Waste Pickup Cap->Pickup Transport Licensed Contractor Transport Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-hydroxy-3H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-hydroxy-3H-indol-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not extensively documented, a thorough risk assessment based on analogous indole-containing compounds is essential for establishing robust safety procedures. The guidance herein is built upon established safety principles for handling heterocyclic compounds with similar hazard profiles.

Hazard Assessment: Understanding the Risks

Based on safety data for structurally related indole derivatives, this compound should be handled as a substance that is potentially hazardous. Analogous compounds are known to cause a range of health effects.[1][2][3][4] Therefore, it is prudent to assume that this compound may present the following hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][2][4]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful or toxic upon ingestion or dermal absorption.

Given these potential risks, a multi-layered PPE strategy is not merely a recommendation but a critical component of a safe laboratory environment.

Core Directive: A Multi-layered Approach to Personal Protection

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following sections detail the minimum PPE requirements for handling this compound.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever handling this compound in any form.[5][6] Standard safety glasses with side shields do not provide adequate protection against splashes or fine powders.[7]

  • Causality: The eyes are particularly vulnerable to chemical insults. Goggles provide a complete seal around the eyes, which is critical when weighing fine powders that can become airborne or when working with solutions that may splash.[8]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[7][8]

Hand Protection: Preventing Dermal Exposure

Disposable, powder-free nitrile gloves are the standard recommendation for handling this compound.[9]

  • Glove Selection: The choice of nitrile is based on its broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or punctures before use.[8]

  • Proper Technique: To prevent cross-contamination, gloves should be removed before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or personal electronic devices.[7] Always practice proper glove removal techniques to avoid skin contact with the contaminated outer surface of the glove.[1] Hands should be washed thoroughly with soap and water after removing gloves.[7]

Body Protection: Shielding Against Spills and Contamination

A clean, buttoned lab coat is the minimum requirement for body protection.[5][10]

  • Material Considerations: Lab coats should be made of a material appropriate for the chemicals being handled. For work with larger quantities of this compound or where there is a significant risk of splashing, a chemically resistant apron or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[9]

  • Best Practices: Lab coats should never be worn outside of the laboratory, especially in areas where food and drink are consumed.[7][10]

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls, specifically the use of a certified chemical fume hood, are the primary means of controlling respiratory hazards.[8]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. This is particularly relevant when handling large quantities of the solid compound outside of a fume hood. In such cases, a NIOSH-approved respirator with an appropriate cartridge should be used. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

PPE Summary for Common Laboratory Operations

The following table provides a quick reference for the recommended PPE during various procedures involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required if in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Post-Reaction Workup Chemical Splash Goggles & Face ShieldNitrile GlovesChemically Resistant Apron over Lab CoatNot required if in a fume hood
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot required
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-layered Nitrile GlovesChemically Resistant GownRequired

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow integrates the use of appropriate PPE at each stage.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a fume hood to minimize the risk of inhalation.[8] Use a spatula and weighing paper, and handle the compound gently to avoid creating dust.

  • Dissolution: Add solvents slowly to the solid to prevent splashing. Ensure the container is appropriately sized for the volume of liquid.

  • Reaction: Set up the reaction apparatus within the fume hood. Keep the sash at the lowest possible working height to act as a physical barrier.[8]

  • Decontamination: After completing the work, decontaminate all surfaces with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Transfer Solid B->C D Prepare Solution C->D E Conduct Reaction D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

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